(Rac)-LM11A-31
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C26H18Cl2N4O5 |
|---|---|
Peso molecular |
537.3 g/mol |
Nombre IUPAC |
2-[[2-chloro-5-[[1-(3-chlorophenyl)-6-hydroxy-2,4-dioxopyrimidin-5-yl]methylideneamino]phenyl]methyl]-4,5-dihydroisoindole-1,3-dione |
InChI |
InChI=1S/C26H18Cl2N4O5/c27-15-4-3-5-17(11-15)32-25(36)20(22(33)30-26(32)37)12-29-16-8-9-21(28)14(10-16)13-31-23(34)18-6-1-2-7-19(18)24(31)35/h1,3-6,8-12,36H,2,7,13H2,(H,30,33,37) |
Clave InChI |
PDEUYEDYAQKNPD-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=C1)C(=O)N(C2=O)CC3=C(C=CC(=C3)N=CC4=C(N(C(=O)NC4=O)C5=CC(=CC=C5)Cl)O)Cl |
Origen del producto |
United States |
Foundational & Exploratory
(Rac)-LM11A-31: A Technical Guide to its Mechanism of Action
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(Rac)-LM11A-31 is a small, non-peptide, orally bioavailable, and central nervous system (CNS) penetrant molecule that acts as a modulator of the p75 neurotrophin receptor (p75NTR).[1][2] Unlike traditional agonists or antagonists, LM11A-31 functions as a biased ligand, selectively activating pro-survival signaling pathways downstream of p75NTR while simultaneously inhibiting degenerative and apoptotic signals.[3][4] This unique mechanism of action has positioned LM11A-31 as a promising therapeutic candidate for a range of neurodegenerative conditions, including Alzheimer's disease, spinal cord injury, and diabetic retinopathy.[1][2][5] Preclinical studies have demonstrated its efficacy in reducing neurite dystrophy, inhibiting tau pathology, and preserving synaptic integrity.[1][5] A modified version, LM11A-31-BHS, has undergone Phase 2a clinical trials in patients with mild to moderate Alzheimer's disease, meeting its primary endpoint of safety and tolerability while showing encouraging effects on biomarkers of disease progression.[6] This guide provides an in-depth overview of the molecular mechanisms, signaling pathways, and key experimental findings related to LM11A-31.
Core Mechanism: Modulating the p75 Neurotrophin Receptor
The primary molecular target of LM11A-31 is the p75 neurotrophin receptor (p75NTR), a member of the tumor necrosis factor (TNF) receptor superfamily.[3] p75NTR is a multifaceted receptor that, depending on the ligand and co-receptor context, can trigger opposing cellular outcomes: neuronal survival or apoptosis.[3]
LM11A-31 interacts directly with p75NTR but not with the tropomyosin receptor kinase (Trk) receptors, such as TrkA.[7] It was designed to mimic the structural features of the nerve growth factor (NGF) loop 1 domain, which is known to interact with p75NTR.[8] By binding to p75NTR, LM11A-31 competes with and inhibits the binding of ligands like NGF and its precursor, proNGF.[5][7] This is particularly significant because in pathological conditions like Alzheimer's disease, an increased ratio of pro-neurotrophins to mature neurotrophins can shift p75NTR signaling towards a degenerative state.[3]
The core action of LM11A-31 is to re-balance p75NTR signaling:
-
Inhibition of Pro-Death Signaling : It blocks the degenerative pathways activated by ligands like proNGF and amyloid-beta (Aβ). This includes preventing the activation of c-Jun N-terminal kinase (JNK), caspase-3, and RhoA kinase.[2][3][9][10]
-
Activation of Pro-Survival Signaling : It selectively promotes survival pathways, notably the Phosphoinositide 3-kinase (PI3K)/AKT and Nuclear Factor kappa B (NF-κB) cascades.[8]
A novel aspect of its mechanism is the ability to inhibit ligand-independent p75NTR cleavage induced by oxidative stress, a process implicated in dopaminergic neurodegeneration.[4][11]
Signaling Pathways Modulated by LM11A-31
LM11A-31 exerts its neuroprotective effects by modulating several key downstream signaling cascades.
Promotion of Pro-Survival Pathways
LM11A-31 binding to p75NTR initiates signaling that favors cell survival and growth, primarily through two well-established pathways.
Inhibition of Pro-Death and Degenerative Pathways
In disease states, p75NTR can be activated by proNGF or Aβ to initiate pathways leading to apoptosis and neurite degeneration. LM11A-31 effectively blocks these outcomes. It prevents proNGF binding and inhibits the activation of JNK and the subsequent cleavage of caspase-3.[9] It also counteracts Aβ-induced activation of degenerative kinases like GSK3β and cdk5. Furthermore, LM11A-31 has been shown to inhibit the activation of the small GTPase RhoA, a key regulator of cytoskeletal dynamics whose overactivation contributes to neurite retraction and breakdown of vascular barriers.[2][10]
Quantitative Data Summary
The following tables summarize the key quantitative parameters reported for LM11A-31 in various assays.
Table 1: Receptor Binding and Affinity
| Parameter | Value | Target | Assay Type | Reference |
| A₂ | 1,192 nM | p75NTR-Fc | Inhibition of NGF binding | [5] |
| Kd (NGF alone) | 0.8 - 0.9 nM | p75NTR-Fc | NGF ELISA | [7] |
Table 2: Functional Activity and Efficacy
| Parameter | Value | Biological Effect | Model System | Reference |
| EC₅₀ | 200 - 300 pM | Neuroprotection | Serum-starved neuronal cultures | [8] |
| Maximally Effective Conc. | 5 - 100 nM | Neuroprotection | Various in vitro assays | [8] |
| Effective Conc. | 20 - 80 nM | Mitigation of neural injury | Oxygen-glucose deprivation model | [9] |
| Effective Conc. | 100 nM | Suppression of HIV-1 replication | U1 macrophage cell line | [12] |
| In vivo Dose | 10 - 100 mg/kg | Functional motor recovery | Mouse model of spinal cord injury | [5] |
| In vivo Dose | 50 mg/kg/day | Preservation of blood-retinal barrier | Diabetic mouse model | [13] |
Key Experimental Protocols
The mechanism of LM11A-31 has been elucidated through a variety of in vitro and in vivo experimental techniques.
p75NTR Binding Affinity Assay
-
Objective : To determine if LM11A-31 directly interacts with p75NTR and competes with NGF binding.
-
Methodology (summarized from Massa et al., 2006) :
-
A recombinant p75NTR extracellular domain fused to an Fc fragment (p75NTR-Fc) is coated onto ELISA plates.
-
A constant, subsaturating concentration of biotinylated NGF is added to the wells.
-
Increasing concentrations of LM11A-31 are co-incubated to compete for binding to the immobilized p75NTR-Fc.
-
After incubation and washing, bound biotin-NGF is detected using streptavidin-horseradish peroxidase (HRP) and a colorimetric substrate.
-
The resulting data are fitted to a modified Gaddum-Schild equation to calculate the affinity constant (A₂) for the compound as a competitive inhibitor.[7] A similar protocol is used with TrkA-Fc to confirm specificity.[7]
-
In Vitro Neuroprotection and Signaling Assays
-
Objective : To assess the ability of LM11A-31 to protect neurons from toxic insults and to measure its effect on downstream signaling pathways.
-
Methodology :
-
Cell Culture : Primary hippocampal neurons or oligodendrocytes are cultured.[5][8]
-
Toxic Insult : Cells are exposed to a neurotoxic agent such as proNGF, Aβ oligomers, or undergo serum withdrawal to induce apoptosis.
-
Treatment : Cells are co-incubated with the toxic agent and varying concentrations of LM11A-31 (e.g., 200 pM to 100 nM).[8]
-
Viability Assessment : Cell survival is quantified using assays such as MTS, which measures mitochondrial metabolic activity, or by counting condensed nuclei after Hoechst staining.
-
Western Blot Analysis : To probe signaling pathways, cell lysates are collected at various time points after treatment. Proteins are separated by SDS-PAGE and transferred to a membrane. Specific antibodies against total and phosphorylated forms of AKT, NF-κB (p65 subunit), JNK, and GSK3β are used to detect pathway activation or inhibition.
-
RhoA Activation Assay (G-LISA)
-
Objective : To quantify the effect of LM11A-31 on the activation of the small GTPase RhoA.
-
Methodology (summarized from Al-Aali et al., 2019) :
-
Human Retinal Endothelial (HRE) cells are treated with proNGF in the presence or absence of LM11A-31.[2]
-
Cell lysates are prepared and added to a 96-well plate that is coated with a Rho-GTP-binding protein.
-
Only active, GTP-bound RhoA from the lysate will bind to the plate.
-
The bound active RhoA is detected using a specific primary antibody followed by a secondary HRP-conjugated antibody and a colorimetric substrate.
-
The amount of active RhoA is quantified by measuring absorbance, providing a direct measure of pathway inhibition by LM11A-31.[2]
-
In Vivo Efficacy in Animal Models
-
Objective : To determine the therapeutic potential of LM11A-31 in relevant disease models, such as Alzheimer's disease.
-
Methodology (summarized from Simmons et al., 2014) :
-
Animal Model : Transgenic mouse models of AD, such as APPL/S or Tg2576 mice, are used.[5]
-
Administration : LM11A-31 is administered via oral gavage at doses typically ranging from 25-75 mg/kg/day for a period of 1 to 3 months, often starting after significant pathology has already developed.[5][13]
-
Behavioral Testing : Cognitive function is assessed using tests like the Y-maze (for spatial working memory) and novel object recognition.
-
Histological Analysis : After the treatment period, brain tissue is collected. Immunohistochemistry is performed using antibodies against markers like choline (B1196258) acetyltransferase (ChAT) to assess the morphology and integrity of basal forebrain cholinergic neurites, which are vulnerable in AD. The extent of neuritic dystrophy is quantified.[5]
-
Conclusion
This compound represents a sophisticated therapeutic strategy that moves beyond simple receptor antagonism or agonism. By functioning as a molecular modulator of p75NTR, it fine-tunes a critical cellular signaling node, tipping the balance away from neurodegenerative and apoptotic processes and towards neuroprotection and survival. Its ability to inhibit multiple downstream degenerative pathways, including JNK, GSK3β, and RhoA, while simultaneously promoting pro-survival AKT and NF-κB signaling, underscores its potential to address the complex, multifactorial nature of neurodegenerative diseases. The quantitative data confirm its high potency, and a robust set of experimental protocols has validated its mechanism of action from the molecular to the organismal level. The promising safety and biomarker data from early clinical trials provide a strong rationale for the continued development of LM11A-31 as a first-in-class, disease-modifying therapy.
References
- 1. Regulation of the p75 neurotrophin receptor attenuates neuroinflammation and stimulates hippocampal neurogenesis in experimental Streptococcus pneumoniae meningitis | springermedizin.de [springermedizin.de]
- 2. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small, nonpeptide p75NTR ligands induce survival signaling and inhibit proNGF-induced death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Pathological Methods Applied to the Investigation of Causes of Death in Developing Countries: Minimally Invasive Autopsy Approach | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel p75 neurotrophin receptor ligand stabilizes neuronal calcium, preserves mitochondrial movement and protects against HIV associated neuropathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The p75 neurotrophin receptor inhibitor, LM11A-31, ameliorates acute stroke injury and modulates astrocytic proNGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2012101664A1 - Use of at least one p75ntr receptor inhibitor, alone or in association with at least one trka receptor activator, or of at least one trka receptor activator, for the treatment of chronic inflammatory diseases - Google Patents [patents.google.com]
- 11. LM11a-31 Inhibits p75 Neurotrophin Receptor (p75 NTR ) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LM11A-31, a modulator of p75 neurotrophin receptor, suppresses HIV-1 replication and inflammatory response in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
(Rac)-LM11A-31: A Deep Dive into its Neuroprotective Mechanisms and Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
(Rac)-LM11A-31 is a novel, orally available, and brain-penetrant small molecule that modulates the p75 neurotrophin receptor (p75NTR). It has demonstrated significant neuroprotective effects across a wide range of preclinical models of neurodegenerative diseases and neurological injuries. This technical guide provides a comprehensive overview of the core neuroprotective effects of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to evaluate its efficacy. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting p75NTR with LM11A-31.
Introduction
Neurodegenerative diseases such as Alzheimer's disease, along with neurological injuries like spinal cord injury and stroke, represent significant unmet medical needs. A common pathological feature in these conditions is the aberrant signaling of the p75 neurotrophin receptor (p75NTR), which can lead to neuronal apoptosis and neurite degeneration.[1][2] this compound has emerged as a promising therapeutic candidate by selectively modulating p75NTR signaling to promote neuronal survival and inhibit degenerative pathways.[2][3][4] This small molecule has been shown to cross the blood-brain and blood-spinal cord barriers, making it a viable candidate for treating central nervous system disorders.[3][5]
Mechanism of Action: Modulation of p75NTR Signaling
This compound acts as a ligand for p75NTR, where it exhibits a dual mechanism of action. It selectively activates pro-survival signaling pathways downstream of p75NTR while simultaneously inhibiting pro-apoptotic signaling.[2][3][4] In the presence of proneurotrophins, such as pro-nerve growth factor (proNGF), which are often upregulated in disease states, LM11A-31 acts as an antagonist, blocking the binding of these ligands to p75NTR and thereby preventing the activation of degenerative cascades.[6][7]
The binding of LM11A-31 to p75NTR leads to the downregulation of degenerative signaling pathways, including the c-Jun N-terminal kinase (JNK) and RhoA kinase pathways, which are implicated in neuronal apoptosis and neurite retraction.[3][6][8] Concurrently, LM11A-31 promotes the activation of survival pathways such as the Akt and CREB pathways.[4][9] This modulation of p75NTR signaling ultimately shifts the balance towards neuroprotection and functional recovery.
Figure 1: this compound Signaling Pathway. This diagram illustrates how this compound modulates p75NTR signaling, inhibiting pro-degenerative pathways activated by ligands like proNGF, and promoting pro-survival pathways.
Quantitative Data from Preclinical Studies
The neuroprotective effects of this compound have been quantified in various preclinical models. The following tables summarize the key findings.
Table 1: Alzheimer's Disease Models
| Animal Model | Dosage & Administration | Duration | Key Findings | Reference |
| APPL/S Mice | 10 or 50 mg/kg/day, oral | 3 months | Prevented deficits in novel object recognition and Y-maze performance; significantly reduced neuritic dystrophy. | [3][4] |
| APPL/S & Tg2576 Mice | 50 or 75 mg/kg, oral gavage | 1-3 months | Reversed atrophy of basal forebrain cholinergic neurites and cortical dystrophic neurites in mid- to late-stage pathology. | [1][3][4][10] |
| APPL/S Mice | 50 mg/kg/day, 6 days/week | 3 months | Significantly lowered microglial activation. Rescued ~42% spine density loss. | [4] |
| PS19 Tauopathy Mice | 50 mg/kg, oral gavage, 5 days/week | 3 months | Improved survival rate from 64% to 94% at 9 months. Increased median lifespan from 327 to 404 days. | [3][4] |
Table 2: Spinal Cord Injury (SCI) Models
| Animal Model | Dosage & Administration | Duration | Key Findings | Reference |
| Mouse Spinal Contusion | 10, 25, or 100 mg/kg, oral gavage, twice daily | 7 days post-injury | Promoted functional recovery and survival of oligodendrocytes; increased myelinated axons by twofold at the highest dose. | [3] |
| T8-T9 Transected Mice | 100 mg/kg, daily oral gavage | Up to 6 weeks | Prevented or ameliorated detrusor sphincter dyssynergia and detrusor overactivity; improved bladder compliance. | [11][12] |
Table 3: Other Neurological Disorder Models
| Disorder Model | Animal Model | Dosage & Administration | Duration | Key Findings | Reference |
| Stroke | Mice (t-dMCAO) | 25 mg/kg, i.p., twice daily | 72 hours (acute phase) | Reduced blood-brain barrier permeability, cerebral tissue injury, and sensorimotor deficits. Repressed proNGF/p75NTR signaling and Caspase 3 activation. | [7] |
| Traumatic Brain Injury | Rats | 50 or 75 mg/kg/day, i.p. | 21 days | Significantly improved learning and memory outcomes. | [3][4] |
| Huntington's Disease | R6/2 Mice | 50 mg/kg/day, oral gavage, 5-6 days/week | 7-8 weeks | Alleviated volume reductions in multiple brain regions. | [4][13] |
| Peripheral Neuropathy | Mice (Cisplatin-induced) | 25 or 50 mg/kg, i.p., once daily | 10 weeks | Prevented the decrease in peripheral nerve sensation and alleviated abnormal sural nerve fiber morphology. | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are outlines of key experimental protocols.
Alzheimer's Disease Mouse Models
-
Animal Models: APPL/S and Tg2576 transgenic mice are commonly used, overexpressing human amyloid precursor protein with mutations found in familial Alzheimer's disease.[10]
-
Drug Administration: this compound is typically dissolved in sterile water and administered daily via oral gavage at doses ranging from 10 to 75 mg/kg.[3][10]
-
Behavioral Testing: Cognitive function is assessed using tests such as the novel object recognition and the Y-maze to evaluate learning and memory.[3][4]
-
Histological Analysis: Brain tissue is processed for immunohistochemistry to quantify neuritic dystrophy, microglial activation, and dendritic spine density. Cholinergic neurites are often visualized using choline (B1196258) acetyltransferase (ChAT) staining.[1][4][10]
Figure 2: Experimental Workflow for Alzheimer's Disease Models.
Spinal Cord Injury (SCI) Models
-
Injury Induction: SCI is induced in mice, for example, by a T8-T9 spinal cord transection or a contusion injury.[3][11][12]
-
Drug Administration: this compound is administered daily by oral gavage, with doses typically around 100 mg/kg. Treatment can be initiated either before or after the injury.[11][12]
-
Functional Assessment: Motor function is evaluated using open-field tests and swim tests. Bladder function is assessed through cystometrograms and urine spot analysis.[3][11][12]
-
In Vitro Analysis: Histology, immunohistochemistry, and Western blotting are used to examine urothelial damage, bladder wall remodeling, and protein expression levels in the spinal cord and bladder.[11][12]
References
- 1. A small molecule p75NTR ligand, LM11A-31, reverses cholinergic neurite dystrophy in Alzheimer's disease mouse models with mid- to late-stage disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alzforum.org [alzforum.org]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The p75 neurotrophin receptor inhibitor, LM11A-31, ameliorates acute stroke injury and modulates astrocytic proNGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LM11a-31 Inhibits p75 Neurotrophin Receptor (p75 NTR ) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Post-Stroke Administration of the p75 Neurotrophin Receptor Modulator, LM11A-31, Attenuates Chronic Changes in Brain Metabolism, Increases Neurotransmitter Levels, and Improves Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting p75 neurotrophin receptors ameliorates spinal cord injury-induced detrusor sphincter dyssynergia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting p75 neurotrophin receptors ameliorates spinal cord injury-induced detrusor sphincter dyssynergia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-LM11A-31: A Technical Guide to its proNGF Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-LM11A-31 is a non-peptide, small molecule modulator of the p75 neurotrophin receptor (p75NTR) that has garnered significant interest as a potential therapeutic agent for a range of neurodegenerative diseases and neurological injuries.[1] A key aspect of its mechanism of action is its ability to antagonize the effects of pro-nerve growth factor (proNGF), a ligand of p75NTR that often mediates pro-apoptotic and degenerative signaling pathways.[1][2] This technical guide provides an in-depth overview of the proNGF antagonist activity of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data regarding the biological activity of this compound.
| Parameter | Value | Assay Description | Reference |
| IC50 | 1-10 nM | Inhibition of proNGF-induced cell death. | [2] |
| A2 | 1,192 nM | Inhibition of nerve growth factor (NGF) binding to p75NTR-Fc. | [3] |
| EC50 | 20 nM | Inhibition of Aβ-induced cell death. | [2] |
| Table 1: In Vitro Activity of this compound |
| Animal Model | Dosage and Administration | Key Findings | Reference |
| Alzheimer's Disease (APP L/S mice) | 50 or 75 mg/kg, oral gavage | Reversed atrophy of basal forebrain cholinergic neurites and cortical dystrophic neurites. Normalized increased p75NTR levels in the basal forebrain. | [4][5] |
| Spinal Cord Injury (mouse model) | 100 mg/kg, oral gavage | Inhibited proNGF binding to p75NTR, preventing JNK3-mediated apoptotic signaling. Increased survival of oligodendrocytes and myelinated axons. | [6] |
| Huntington's Disease (R6/2 mice) | 50 mg/kg, oral gavage | Reduced urinary levels of the p75NTR extracellular domain (a marker of pro-apoptotic ligand binding). | [7] |
| Diabetic Retinopathy (streptozotocin-induced diabetic mice) | 50 mg/kg/day, oral gavage | Mitigated the increase in proNGF expression and preserved the blood-retinal barrier integrity. | [6] |
| Table 2: In Vivo Efficacy of this compound |
Signaling Pathways Modulated by this compound
This compound exerts its neuroprotective effects by modulating downstream signaling pathways of the p75NTR. A primary mechanism is the inhibition of proNGF-induced degenerative signaling while promoting survival pathways.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.
Co-Immunoprecipitation to Assess this compound Inhibition of proNGF-p75NTR Interaction
This protocol outlines the steps to determine if this compound can disrupt the interaction between proNGF and p75NTR in a cellular context.
References
- 1. LM11A-31-BHS | ALZFORUM [alzforum.org]
- 2. LM11A 31 dihydrochloride | Trk Receptors | Tocris Bioscience [tocris.com]
- 3. caymanchem.com [caymanchem.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-LM11A-31: A Technical Guide on Blood-Brain Barrier Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-LM11A-31 is a non-peptide, small molecule modulator of the p75 neurotrophin receptor (p75NTR) that has demonstrated neuroprotective effects in various preclinical models of neurological disorders.[1] A critical attribute for any centrally acting therapeutic is its ability to effectively cross the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the available data and methodologies related to the BBB permeability of this compound.
In Vivo Blood-Brain Barrier Permeability
Studies in rodent models have confirmed that this compound is a brain-penetrant molecule following oral administration.
Quantitative Data
The following tables summarize the key pharmacokinetic parameters related to the BBB permeability of this compound in mice.
Table 1: Brain Pharmacokinetics of this compound in CD-1 Mice Following a Single Oral Dose [2]
| Parameter | Value |
| Dose | 50 mg/kg |
| Administration Route | Oral Gavage |
| Peak Brain Concentration (Cmax) | 262 ng/g of brain tissue (~1.08 µmol/L) |
| Time to Peak Brain Concentration (Tmax) | ~30 minutes |
| Brain Half-life (t1/2) | 3 - 4 hours |
Table 2: Peak Brain Concentration of this compound in C57BL/6 Mice Following Chronic Oral Dosing (2 weeks) [2]
| Daily Dose | Peak Brain Concentration (30-60 min post-last dose) |
| 10 mg/kg/day | Data not provided |
| 50 mg/kg/day | 463.4 ng/g of brain tissue (~1.9 µmol/L) |
| 100 mg/kg/day | Data not provided |
Table 3: Brain-to-Plasma Ratio of this compound in Mice [2]
| Dose | Brain-to-Plasma Ratio |
| 50 mg/kg (single dose) | 3.1 ± 0.9 |
Experimental Protocols
In Vivo Pharmacokinetic Studies
Objective: To determine the brain concentration and pharmacokinetic profile of this compound after oral administration in mice.
Animal Models:
Drug Administration:
-
This compound was dissolved in sterile water.[3]
-
Administered via oral gavage at doses ranging from 10 to 100 mg/kg.[2]
-
For some studies, food was withheld for 4 hours prior to dosing to aid in absorption.[4]
Sample Collection:
-
Mice were sacrificed at various time points after dosing.[2]
-
Blood samples were collected via cardiac puncture into EDTA-coated tubes.[3]
-
Plasma was separated by centrifugation.[3]
-
Brain tissue was harvested.[3]
Analytical Method:
-
Brain and plasma concentrations of LM11A-31 were determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
-
Detailed sample preparation (e.g., brain tissue homogenization and extraction) and specific LC-MS/MS parameters for LM11A-31 analysis are not extensively detailed in the reviewed literature. A general workflow is presented below.
Experimental Workflow for In Vivo Pharmacokinetic Analysis
In Vitro Blood-Brain Barrier Permeability
A thorough review of the available scientific literature did not yield specific data from in vitro BBB permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell-based assays, for this compound. Such assays are instrumental in determining the passive permeability and the potential for active transport of a compound across the BBB.
General Protocol for In Vitro BBB Permeability Assays
For researchers interested in evaluating the in vitro BBB permeability of this compound, the following general protocols for PAMPA and Caco-2 assays are provided as a reference.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial lipid membrane simulating the BBB.
Methodology:
-
A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids (B1166683) in an organic solvent) to form an artificial membrane.
-
The test compound, dissolved in a buffer at a relevant physiological pH, is added to the donor wells.
-
The acceptor wells are filled with a fresh buffer solution.
-
The plate is incubated for a defined period, allowing the compound to diffuse from the donor to the acceptor compartment.
-
The concentration of the compound in both compartments is quantified, typically by LC-MS/MS.
-
The permeability coefficient (Pe) is calculated.
Caco-2 Cell Permeability Assay
Objective: To evaluate the permeability of a compound across a monolayer of Caco-2 cells, which can model the intestinal barrier and, to some extent, the BBB, including both passive and active transport mechanisms.
Methodology:
-
Caco-2 cells are seeded on permeable supports in transwell plates and cultured until a confluent monolayer is formed.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The test compound is added to the apical (donor) side.
-
Samples are taken from the basolateral (acceptor) side at various time points.
-
The concentration of the compound is determined by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated.
-
To assess active efflux, the experiment can be repeated in the presence of an inhibitor of efflux transporters (e.g., P-glycoprotein).
Signaling Pathway
This compound exerts its neuroprotective effects by modulating the signaling of the p75 neurotrophin receptor (p75NTR).
Mechanism of Action:
-
LM11A-31 is a ligand for p75NTR.[1]
-
It selectively activates pro-survival signaling pathways downstream of p75NTR while inhibiting apoptotic signaling.[1]
-
One of the key pathways inhibited by LM11A-31 is the RhoA kinase pathway.[5][6] In pathological conditions, pro-nerve growth factor (proNGF) can bind to p75NTR and activate RhoA, leading to detrimental effects on neuronal structure and function. LM11A-31 can act as a proNGF antagonist, preventing this activation.[5][7]
-
LM11A-31 has also been shown to promote the activation of the PI3K/Akt signaling pathway, which is a critical pathway for cell survival and growth.[8]
Signaling Pathway of this compound at the p75 Neurotrophin Receptor
Conclusion
The available evidence strongly indicates that this compound possesses favorable blood-brain barrier permeability characteristics, achieving therapeutically relevant concentrations in the brain after oral administration. Its mechanism of action through the modulation of the p75NTR signaling pathway further supports its potential as a treatment for a range of neurological disorders. While in vivo data provides a solid foundation, further studies, particularly in vitro BBB permeability assays, would offer a more complete and mechanistic understanding of its transport across the BBB. The detailed experimental protocols and signaling pathway information provided in this guide are intended to support ongoing and future research in the development of this compound as a promising neurotherapeutic agent.
References
- 1. LM11A-31-BHS | ALZFORUM [alzforum.org]
- 2. researchgate.net [researchgate.net]
- 3. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
(Rac)-LM11A-31: A Technical Guide to a Promising Neuroprotective Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-LM11A-31 is a synthetic, orally bioavailable small molecule that has garnered significant attention in the field of neuroscience for its potent neuroprotective and neuro-regenerative properties. As a modulator of the p75 neurotrophin receptor (p75NTR), it represents a novel therapeutic strategy for a range of neurodegenerative diseases and neurological injuries. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental findings related to this compound. Detailed signaling pathways and experimental workflows are presented to facilitate further research and development.
Chemical Structure and Physicochemical Properties
This compound is a racemic mixture of an isoleucine derivative. Its chemical and physical properties are summarized in the table below. The compound is often studied in its dihydrochloride (B599025) salt form to improve solubility and stability.
| Property | Value | Reference(s) |
| IUPAC Name | (2S,3S)-2-amino-3-methyl-N-[2-(4-morpholinyl)ethyl]-pentanamide, dihydrochloride | [1][2][3] |
| Synonyms | LM11A-31, LM11A-31-BHS, C-31 | [3][4] |
| Molecular Formula | C₁₂H₂₅N₃O₂ (free base), C₁₂H₂₇Cl₂N₃O₂ (dihydrochloride) | [2][4][5] |
| Molecular Weight | 243.35 g/mol (free base), 316.27 g/mol (dihydrochloride) | [5][6][7] |
| Canonical SMILES | CCC(C)C(C(=O)NCCN1CCOCC1)N | [6][7] |
| Solubility | Water: 100 mM, DMSO: 100 mM, Ethanol: 20 mg/mL, PBS (pH 7.2): 10 mg/mL | [2][5] |
| Appearance | Crystalline solid | [2] |
| Purity | ≥95% | [1][5] |
Pharmacological Properties and Mechanism of Action
This compound is a non-peptide modulator of the p75 neurotrophin receptor (p75NTR).[8][9] p75NTR is a member of the tumor necrosis factor receptor superfamily and plays a dual role in the nervous system, capable of inducing both cell survival and apoptosis depending on the ligand and co-receptor context.
The primary mechanism of action of LM11A-31 involves:
-
Modulation of p75NTR Signaling: LM11A-31 selectively binds to p75NTR, promoting pro-survival signaling pathways while inhibiting pro-apoptotic cascades. It has been shown to activate survival signaling pathways such as those involving Akt and NF-κB.
-
Antagonism of pro-Neurotrophins: It acts as a potent antagonist to pro-nerve growth factor (proNGF), a ligand that typically induces neuronal apoptosis through p75NTR.[8][9] By blocking the binding of proNGF, LM11A-31 prevents the activation of downstream apoptotic pathways, such as the c-Jun N-terminal kinase (JNK) pathway.
This dual action allows LM11A-31 to shift the balance of p75NTR signaling towards neuroprotection and regeneration. It has demonstrated efficacy in various preclinical models by preventing neuronal death, reducing neuroinflammation, and promoting neurite outgrowth.
Signaling Pathways
The signaling cascade initiated by the interaction of this compound with the p75NTR is complex, leading to a bifurcation of downstream pathways that favor neuronal survival over apoptosis. The following diagram illustrates the key molecular players and their relationships.
Caption: p75NTR signaling modulation by this compound.
Key Experiments and Methodologies
This compound has been evaluated in numerous in vitro and in vivo models. Below are summaries of key experimental protocols from foundational studies.
In Vitro Inhibition of proNGF-Induced Cell Death
Objective: To determine the efficacy of LM11A-31 in preventing proNGF-induced apoptosis in cultured neurons.
Methodology:
-
Cell Culture: Primary hippocampal neurons are cultured from embryonic day 18 rat pups.
-
Treatment: Neurons are pre-treated with varying concentrations of LM11A-31 for 24 hours.
-
Induction of Apoptosis: Recombinant proNGF is added to the culture medium to induce p75NTR-mediated apoptosis.
-
Assessment of Cell Viability: After 48 hours of proNGF exposure, cell viability is assessed using a quantitative assay such as the MTT assay or by counting surviving neurons immunolabeled for a neuron-specific marker (e.g., NeuN).
-
Data Analysis: The concentration of LM11A-31 that inhibits 50% of the proNGF-induced cell death (IC₅₀) is calculated.[1][5]
In Vivo Efficacy in a Mouse Model of Alzheimer's Disease
Objective: To assess the ability of orally administered LM11A-31 to reverse cholinergic neurite dystrophy in transgenic mouse models of Alzheimer's disease.[4][10]
Methodology:
-
Animal Model: Thy-1 hAPPLond/Swe (APPL/S) or Tg2576 transgenic mice, which overexpress mutant human amyloid precursor protein, are used. Age-matched wild-type littermates serve as controls.
-
Drug Administration: LM11A-31 is dissolved in sterile water and administered daily via oral gavage at doses ranging from 50 to 75 mg/kg.[4][10] Treatment is initiated in mice with mid- to late-stage pathology.
-
Duration of Treatment: Treatment is typically carried out for 1 to 3 months.[10]
-
Tissue Processing: Following the treatment period, mice are euthanized, and their brains are collected for immunohistochemical analysis.
-
Immunohistochemistry: Brain sections are stained for choline (B1196258) acetyltransferase (ChAT) to visualize cholinergic neurons and their neurites in the basal forebrain and cortex.
-
Quantification of Neurite Dystrophy: The extent of cholinergic neurite atrophy and the number and size of dystrophic neurite clusters are quantified using stereological methods.
-
Statistical Analysis: Differences between vehicle-treated and LM11A-31-treated transgenic mice are assessed using appropriate statistical tests (e.g., t-test or ANOVA).
Experimental Workflow for In Vivo Alzheimer's Disease Model
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of Alzheimer's disease.
Caption: Workflow for preclinical evaluation of this compound.
Summary and Future Directions
This compound is a promising small molecule therapeutic candidate with a well-defined mechanism of action centered on the modulation of the p75 neurotrophin receptor. Its ability to promote neuronal survival and inhibit degenerative signaling pathways has been demonstrated in a variety of preclinical models of neurodegenerative diseases and neuronal injury. The data presented in this guide, including its chemical properties, signaling pathways, and experimental validation, provide a solid foundation for its continued investigation and development.
Future research should focus on elucidating the full spectrum of its downstream signaling effects, optimizing dosing and treatment regimens for different pathological conditions, and further evaluating its long-term safety and efficacy in more complex animal models and eventually in human clinical trials. The continued exploration of p75NTR modulators like this compound holds significant promise for the development of novel treatments for debilitating neurological disorders.
References
- 1. LM11A 31 dihydrochloride | Trk Receptors | Tocris Bioscience [tocris.com]
- 2. caymanchem.com [caymanchem.com]
- 3. alzforum.org [alzforum.org]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. rndsystems.com [rndsystems.com]
- 6. selleckchem.com [selleckchem.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-LM11A-31: A Technical Guide to its Discovery and Development
A Small Molecule Modulator of the p75 Neurotrophin Receptor for Neurodegenerative Diseases
Abstract
(Rac)-LM11A-31 is a first-in-class, orally bioavailable, and brain-penetrant small molecule that modulates the p75 neurotrophin receptor (p75NTR). Developed by Dr. Frank Longo and PharmatrophiX, this compound has emerged as a promising therapeutic candidate for a range of neurodegenerative diseases, most notably Alzheimer's disease.[1][2][3] Preclinical studies have demonstrated its ability to promote neuronal survival, reduce neuroinflammation, and mitigate key pathological hallmarks in various animal models.[1][4] A recently concluded Phase 2a clinical trial in patients with mild to moderate Alzheimer's disease has provided encouraging safety and biomarker data, supporting further clinical development.[5][6][7] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound.
Introduction: The Discovery of a Novel Neuroprotective Agent
The discovery of this compound stemmed from the hypothesis that modulating the p75 neurotrophin receptor (p75NTR) could offer a therapeutic strategy for neurodegenerative disorders.[3] p75NTR is a member of the tumor necrosis factor receptor superfamily and plays a complex role in neuronal survival and death.[1] Depending on the cellular context and the presence of co-receptors and ligands, p75NTR signaling can either promote pro-survival pathways or trigger apoptosis.[1] In the context of Alzheimer's disease, aberrant p75NTR signaling is implicated in the neurotoxic effects of amyloid-β (Aβ).[1]
Dr. Frank Longo's laboratory sought to develop small molecules that could selectively modulate p75NTR signaling to favor neuroprotective outcomes.[3] This effort led to the identification of this compound (also known as C-31), a small molecule designed to mimic the neurotrophic properties of nerve growth factor (NGF) by interacting with p75NTR.[3] LM11A-31 was found to be orally available and capable of crossing the blood-brain barrier, a critical attribute for a centrally acting therapeutic.[8] A modified version, LM11A-31-BHS, was advanced into clinical trials.[9]
Mechanism of Action: Modulating p75NTR Signaling
This compound acts as a modulator of p75NTR, promoting pro-survival signaling pathways while inhibiting pro-apoptotic cascades.[1] It selectively activates p75NTR-mediated survival signals and inhibits degenerative signaling induced by ligands such as pro-nerve growth factor (proNGF) and amyloid-β.[1][10]
Pro-Survival Signaling
LM11A-31 has been shown to activate pro-survival signaling pathways downstream of p75NTR, including the Phosphoinositide 3-kinase (PI3K)/Akt and Nuclear Factor-kappa B (NF-κB) pathways. Activation of these pathways is crucial for promoting neuronal survival and plasticity.
Inhibition of Pro-Apoptotic Signaling
In pathological conditions, such as in the presence of Aβ oligomers or elevated levels of proNGF, p75NTR can mediate pro-apoptotic signals, often involving the activation of c-Jun N-terminal kinase (JNK) and RhoA kinase. LM11A-31 has been demonstrated to inhibit these degenerative pathways.[10][11]
Preclinical Development
This compound has undergone extensive preclinical evaluation in a variety of in vitro and in vivo models of neurodegenerative diseases.
Pharmacokinetics
Pharmacokinetic studies in mice have demonstrated that this compound is orally bioavailable and readily crosses the blood-brain barrier.
| Parameter | Value | Species | Administration | Reference |
| Brain Half-life | 3-4 hours | Mouse | Oral Gavage | [5] |
| Peak Brain Concentration | ~1 µM (at 50 mg/kg) | Mouse | Oral Gavage |
Efficacy in Preclinical Models
This compound has shown efficacy in various preclinical models, including those for Alzheimer's disease, Huntington's disease, and spinal cord injury.[1][12]
| Model | Key Findings | Reference |
| Alzheimer's Disease (APP/PS1 mice) | - Reduced tau phosphorylation and misfolding- Decreased microglia and astrocyte activation- Prevented loss of cholinergic neurites- Improved cognitive deficits | [1][4] |
| Huntington's Disease (R6/2 mice) | - Normalized aberrant p75NTR signaling- Improved motor and cognitive abilities- Reduced mHtt aggregates and neuroinflammation | [12] |
| Spinal Cord Injury | - Promoted functional recovery- Increased survival of oligodendrocytes and myelinated axons | [1] |
Clinical Development: Phase 2a Trial in Alzheimer's Disease
A randomized, double-blind, placebo-controlled Phase 2a clinical trial (NCT03069014) was conducted to evaluate the safety, tolerability, and exploratory efficacy of LM11A-31-BHS in 242 participants with mild to moderate Alzheimer's disease.[5][6] Participants received either placebo, 200 mg, or 400 mg of LM11A-31-BHS twice daily for 26 weeks.[5]
Safety and Tolerability
The trial met its primary endpoint, demonstrating that LM11A-31 was safe and well-tolerated.[5][6] The most common adverse events were gastrointestinal issues and eosinophilia, which were more prevalent in the 400 mg group.[5] Importantly, there were no drug-related safety concerns identified through MRI, including no evidence of amyloid-related imaging abnormalities (ARIA).[5]
Biomarker and Efficacy Outcomes
While the study was not powered to detect significant changes in cognitive endpoints, it revealed promising effects on several cerebrospinal fluid (CSF) and neuroimaging biomarkers.[5]
| Biomarker | Effect of LM11A-31 | Significance | Reference |
| CSF Aβ40 and Aβ42 | Reduced elevations | Indicated slowing of pathological development | [5] |
| CSF SNAP25 (presynaptic marker) | Decreased median yearly percent change | Suggests slowing of presynaptic loss | [5] |
| CSF Neurogranin (postsynaptic marker) | Drop in levels | Suggests slowing of postsynaptic loss | [5] |
| CSF YKL-40 (neuroinflammation) | Reduced longitudinal increases | Indicated a reduction in neuroinflammation | [5] |
| Gray Matter Volume | Reduced loss in frontal operculum and posterior parietal cortex | Suggests neuroprotective effect | [5] |
| Glucose Metabolism (FDG-PET) | Reduced decline in multiple brain regions | Suggests preservation of neuronal function | [5] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of key methodologies employed in the study of this compound.
In Vivo Alzheimer's Disease Mouse Model Studies
-
Animal Models: Transgenic mouse models of Alzheimer's disease, such as APP/PS1 mice, are commonly used. These mice overexpress human amyloid precursor protein and presenilin 1 with mutations found in familial Alzheimer's disease, leading to the development of amyloid plaques and cognitive deficits.
-
Drug Administration: this compound is typically dissolved in sterile water and administered via oral gavage at doses ranging from 10 to 100 mg/kg/day.[9]
-
Behavioral Testing: Cognitive function is assessed using a battery of tests, including the Morris water maze for spatial learning and memory, and the novel object recognition test for recognition memory.
-
Histological Analysis: Following the treatment period, brain tissue is collected for immunohistochemical analysis of pathological markers such as amyloid plaques (using antibodies like 6E10), hyperphosphorylated tau (e.g., AT8 antibody), and markers of neuroinflammation (e.g., Iba1 for microglia and GFAP for astrocytes).
Cell Viability Assays (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Procedure:
-
Plate cells (e.g., primary neurons or neuronal cell lines) in a 96-well plate and culture overnight.
-
Treat cells with the desired concentrations of this compound and/or a neurotoxic agent (e.g., Aβ oligomers).
-
After the incubation period, add MTT solution to each well and incubate for several hours to allow formazan crystal formation.
-
Solubilize the formazan crystals using a solubilizing agent (e.g., DMSO or a specialized detergent).
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Western Blotting for Signaling Pathway Analysis
-
Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or cell lysate. It allows for the quantification of protein expression levels and the detection of post-translational modifications such as phosphorylation.
-
Procedure:
-
Prepare protein lysates from cells or tissues treated with this compound.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., nitrocellulose or PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-Akt, total Akt, phospho-JNK, total JNK).
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a chemiluminescent substrate and detect the signal using a digital imaging system. The intensity of the bands corresponds to the amount of protein.
-
Logical Workflow for Preclinical to Clinical Development
The development of this compound followed a logical progression from initial discovery to clinical testing.
Conclusion and Future Directions
This compound represents a novel therapeutic approach for neurodegenerative diseases by targeting the p75 neurotrophin receptor. Its unique mechanism of action, which promotes neuroprotective signaling while inhibiting degenerative pathways, distinguishes it from many other therapeutic strategies. The positive safety and biomarker data from the Phase 2a trial in Alzheimer's disease are encouraging and warrant further investigation in larger, longer-duration clinical trials to definitively assess its efficacy in slowing disease progression.[5] Future studies may also explore the therapeutic potential of this compound in other neurodegenerative conditions where p75NTR signaling is implicated. The continued development of this compound holds significant promise for patients suffering from these devastating disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 4. alzforum.org [alzforum.org]
- 5. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. p75 neurotrophin receptor modulation in mild to moderate Alzheimer disease: a randomized, placebo-controlled phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small Molecule p75NTR Ligands Reduce Pathological Phosphorylation and Misfolding of Tau, Inflammatory Changes, Cholinergic Degeneration, and Cognitive Deficits in AβPPL/S Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
(Rac)-LM11A-31: A Technical Guide to its Molecular Targets and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-LM11A-31 is a non-peptidic, small molecule modulator of the p75 neurotrophin receptor (p75NTR), a key player in neuronal survival and degeneration.[1][2] This document provides a comprehensive technical overview of the molecular targets of this compound, its binding affinity, and the experimental methodologies used to elucidate its mechanism of action.
Molecular Targets and Binding Affinity
The primary molecular target of this compound is the p75 neurotrophin receptor (p75NTR) .[2] It functions as a ligand that modulates p75NTR signaling, promoting pro-survival pathways while inhibiting apoptotic signals.[2] Notably, this compound has been shown to not interact with the TrkA receptor , highlighting its specificity.[3]
Quantitative Binding Data
The binding affinity of this compound has been characterized by its ability to inhibit the binding of Nerve Growth Factor (NGF) to a p75NTR-Fc fusion protein.
| Compound | Target | Assay Type | Parameter | Value (nM) | Reference |
| This compound | p75NTR-Fc | Competitive Binding (NGF) | A₂ | 1,192 | 4 |
Signaling Pathways Modulated by this compound
This compound exerts its neuroprotective effects by modulating downstream signaling cascades initiated by p75NTR. It promotes cell survival by activating the Akt and NF-κB pathways .[5] Conversely, it inhibits degenerative signaling by suppressing the activity of c-Jun N-terminal kinase (JNK), cyclin-dependent kinase 5 (cdk5), and the RhoA kinase pathway .[5][6]
Caption: this compound signaling pathway modulation.
Experimental Protocols
This section details representative methodologies for key experiments used to characterize the interaction of this compound with its target and its effects on downstream signaling.
Competitive Binding Assay (Representative Protocol)
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for p75NTR.
Caption: Workflow for a competitive binding assay.
Detailed Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing p75NTR in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the pellet in a binding buffer.
-
Assay Setup: In a multi-well plate, combine the p75NTR-containing membranes, a fixed concentration of radiolabeled NGF (e.g., ¹²⁵I-NGF), and varying concentrations of this compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled NGF).
-
Incubation: Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Immunoprecipitation and Western Blot for p75NTR Cleavage
This protocol is to assess the engagement of this compound with p75NTR by measuring receptor cleavage.[7]
Caption: Workflow for Immunoprecipitation and Western Blot.
Detailed Methodology:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., neuronal cell lines) and treat with this compound for the desired time and concentration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with non-specific IgG and Protein A/G agarose/magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with a primary antibody against the intracellular domain of p75NTR overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-antigen complexes.
-
Wash the beads several times with lysis buffer to remove unbound proteins.
-
-
Elution and Sample Preparation: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting:
-
Separate the protein samples by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody that recognizes the C-terminal fragment (CTF) or intracellular domain (ICD) of p75NTR.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. An increase in the cleaved fragments (CTF and ICD) relative to the full-length receptor would indicate target engagement by this compound.[7]
-
Western Blot for Downstream Signaling Pathways (Akt, NF-κB, JNK, cdk5)
This protocol outlines the steps to analyze the effect of this compound on the activation state of key downstream signaling proteins.
Detailed Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound as described previously. For signaling studies, it is often necessary to first stimulate the cells with a factor that activates the pathway of interest (e.g., proNGF to activate degenerative pathways) before or concurrently with this compound treatment. Lyse the cells at various time points to capture the dynamics of protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane.
-
Incubate separate membranes with primary antibodies specific for the phosphorylated (active) forms of the proteins of interest (e.g., phospho-Akt, phospho-NF-κB p65, phospho-JNK) and antibodies for the total protein levels of each respective target.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using ECL.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on the activation state of each signaling molecule.
RhoA Activation Assay (Pull-down Assay)
This protocol is used to measure the levels of active, GTP-bound RhoA.
Detailed Methodology:
-
Cell Treatment and Lysis: Treat and lyse cells as described for the western blot protocol.
-
Pull-down of Active RhoA:
-
Incubate cell lysates with a reagent that specifically binds to the active (GTP-bound) form of RhoA, such as Rhotekin-RBD beads.
-
Wash the beads to remove unbound proteins.
-
-
Elution and Western Blot:
-
Elute the bound proteins from the beads.
-
Analyze the eluates by western blotting using an antibody specific for RhoA.
-
-
Analysis: Compare the amount of active RhoA in this compound-treated samples to control samples. A decrease in the amount of pulled-down RhoA would indicate inhibition of its activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LM11A-31-BHS | ALZFORUM [alzforum.org]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. caymanchem.com [caymanchem.com]
- 5. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression | PLOS One [journals.plos.org]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Small Molecule p75NTR Ligands Reduce Pathological Phosphorylation and Misfolding of Tau, Inflammatory Changes, Cholinergic Degeneration, and Cognitive Deficits in AβPPL/S Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-LM11A-31: A Technical Guide to its Downstream Signaling Cascades
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-LM11A-31 is a small molecule ligand of the p75 neurotrophin receptor (p75NTR) that has demonstrated significant therapeutic potential in a range of preclinical models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and stroke.[1][2][3][4] As a modulator of p75NTR signaling, LM11A-31 exhibits a dual mechanism of action: it inhibits degenerative signaling pathways activated by ligands such as pro-nerve growth factor (proNGF) and amyloid-beta (Aβ), while simultaneously promoting pro-survival signaling cascades.[5][6] This technical guide provides an in-depth overview of the core downstream signaling cascades modulated by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular pathways involved.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound on various downstream signaling molecules and biomarkers, compiled from preclinical and clinical studies.
Table 1: Pharmacokinetics of this compound in Mice
| Parameter | Value | Species | Dosing | Reference |
| Peak Brain Concentration | ~1.08 µmol/L | CD-1 Mice | Single 50 mg/kg oral dose | [1] |
| Brain Half-Life | 3-4 hours | CD-1 Mice | Single 50 mg/kg oral dose | [1] |
| Brain Concentration | ~1.9 µmol/L | C57BL/6 Mice | 50 mg/kg/day for 2 weeks (oral) | [1] |
| Brain-to-Plasma Ratio | 3.1 ± 0.9 | C57BL/6 Mice | 50 mg/kg/day | [1] |
Table 2: Effects of this compound on RhoA Activation
| Condition | Effect of LM11A-31 | Model System | Reference |
| Diabetes-induced RhoA activation (2.2-fold increase) | Blunted the increase | Diabetic Mouse Model | [7] |
| proNGF-induced RhoA activation (1.4-fold increase) | Ameliorated the activation | Human Retinal Endothelial Cells | [7] |
Table 3: Effects of this compound on Cerebrospinal Fluid (CSF) and Plasma Biomarkers in Alzheimer's Disease Patients (Phase 2a Clinical Trial)
| Biomarker | Change with LM11A-31 Treatment | Duration | Reference |
| CSF Aβ40 | -8.96% median annual percent change | 26 weeks | [1] |
| CSF Aβ42 | -6.98% median annual percent change | 26 weeks | [1] |
| CSF SNAP25 | -19.20% median annual percent change | 26 weeks | [1][8] |
| CSF Neurogranin | -9.17% median annual percent change | 26 weeks | [1][8] |
| CSF YKL40 | -5.19% median annual percent change | 26 weeks | [1][8] |
| Plasma p-tau217 | 31% decrease vs. placebo | 26 weeks | [9] |
Core Signaling Pathways Modulated by this compound
This compound modulates p75NTR to shift the balance from pro-apoptotic and degenerative signaling to pro-survival and neurotrophic pathways.
Inhibition of Degenerative Signaling
LM11A-31 effectively inhibits the downstream signaling cascades initiated by pro-neurotrophins and Aβ binding to p75NTR. This includes the suppression of key kinases and effector proteins involved in neuronal death and neurite degeneration.
Caption: LM11A-31 inhibits proNGF/Aβ-p75NTR degenerative signaling.
Activation of Survival Signaling
By binding to p75NTR, LM11A-31 promotes the activation of pro-survival signaling pathways, including the Akt, NF-κB, and CREB pathways, which are crucial for neuronal survival, plasticity, and function.
Caption: LM11A-31 promotes p75NTR-mediated survival signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound are provided below.
Western Blot Analysis for Phosphorylated and Total Kinase Levels
This protocol is a general guideline for assessing the phosphorylation status of kinases such as Akt, GSK3β, and JNK following LM11A-31 treatment.
-
Cell Culture and Treatment: Plate neuronal cells at a suitable density and allow them to adhere. Treat cells with varying concentrations of this compound or vehicle control for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for the phosphorylated form of the kinase of interest (e.g., p-Akt Ser473, p-GSK3β Ser9, p-JNK Thr183/Tyr185) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: To determine total protein levels, the membrane can be stripped of the phospho-antibody and re-probed with an antibody for the total form of the kinase.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
p75NTR Immunoprecipitation
This protocol is for isolating p75NTR and its interacting partners to study the direct effects of LM11A-31.
-
Cell Lysis: Lyse cells treated with LM11A-31 or control in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors).
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-p75NTR antibody overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against p75NTR and its potential downstream effectors.
RhoA Activation Assay (G-LISA)
This protocol outlines the measurement of active, GTP-bound RhoA.
-
Cell Lysis and Protein Quantification: Following treatment with LM11A-31, lyse cells and determine the protein concentration.
-
Assay Plate Preparation: Use a 96-well plate coated with a Rho-GTP-binding protein.
-
Lysate Incubation: Add equal amounts of protein lysate to the wells and incubate to allow active RhoA to bind to the plate.
-
Washing: Wash the wells to remove unbound proteins.
-
Primary Antibody Incubation: Add a primary antibody specific for RhoA.
-
Secondary Antibody and Detection: Add an HRP-conjugated secondary antibody, followed by a chemiluminescent or colorimetric substrate.
-
Signal Quantification: Measure the luminescence or absorbance using a plate reader. The signal intensity is proportional to the amount of active RhoA in the sample.
Akt Kinase Assay
This protocol measures the kinase activity of Akt.
-
Akt Immunoprecipitation: Immunoprecipitate Akt from cell lysates treated with LM11A-31 or control using an anti-Akt antibody conjugated to beads.
-
Kinase Reaction: Resuspend the immunoprecipitated Akt in a kinase buffer containing ATP and a specific Akt substrate (e.g., GSK-3 fusion protein).
-
Incubation: Incubate the reaction mixture at 30°C to allow Akt to phosphorylate its substrate.
-
Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the reaction mixture by Western blotting using a phospho-specific antibody against the Akt substrate (e.g., anti-phospho-GSK-3α/β Ser21/9).
-
Quantification: The intensity of the phosphorylated substrate band reflects the activity of Akt.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on a specific signaling pathway.
Caption: A generalized workflow for studying LM11A-31's downstream effects.
Conclusion
This compound represents a promising therapeutic candidate for neurodegenerative diseases by virtue of its ability to modulate the complex signaling network of the p75NTR. This technical guide has provided a comprehensive overview of its primary downstream signaling cascades, supported by quantitative data, detailed experimental protocols, and clear visual diagrams. A thorough understanding of these molecular mechanisms is critical for the ongoing research, clinical development, and eventual therapeutic application of this novel compound. Further research will continue to elucidate the full spectrum of its neuroprotective effects and refine its clinical utility.
References
- 1. researchgate.net [researchgate.net]
- 2. Post-Stroke Administration of the p75 Neurotrophin Receptor Modulator, LM11A-31, Attenuates Chronic Changes in Brain Metabolism, Increases Neurotransmitter Levels, and Improves Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Post-Stroke Administration of the p75 Neurotrophin Receptor Modulator, LM11A-31, Attenuates Chronic Changes in Brain Metabolism, Increases Neurotransmitter Levels, and Improves Recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule p75NTR Ligands Reduce Pathological Phosphorylation and Misfolding of Tau, Inflammatory Changes, Cholinergic Degeneration, and Cognitive Deficits in AβPPL/S Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for (Rac)-LM11A-31 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo use of (Rac)-LM11A-31, a small molecule modulator of the p75 neurotrophin receptor (p75NTR). LM11A-31 has demonstrated neuroprotective effects in a variety of animal models of neurodegenerative diseases and injury.[1][2][3]
Introduction
This compound is an orally available and brain-penetrant compound that selectively binds to the p75NTR.[2][4] Its mechanism of action involves modulating p75NTR signaling to promote cell survival pathways and inhibit apoptotic signals.[1][2] This compound has shown therapeutic potential in preclinical models of Alzheimer's disease, Huntington's disease, spinal cord injury, traumatic brain injury, stroke, and peripheral neuropathy.[1][2] LM11A-31 has been shown to reduce neurite dystrophy, decrease neuroinflammation, and improve functional outcomes in these models.[4][5][6]
Data Presentation
The following tables summarize the quantitative data from various in vivo studies using this compound.
Table 1: this compound Dosing and Administration in Rodent Models
| Animal Model | Species | Route of Administration | Dosage | Treatment Duration | Reference |
| Alzheimer's Disease (APPL/S) | Mouse | Oral Gavage | 50 mg/kg/day | 3 months | [5] |
| Alzheimer's Disease (Tg2576) | Mouse | Drinking Water | 75 mg/kg/day (targeted) | 3 months | [5][7] |
| Alzheimer's Disease (APPL/S) | Mouse | Oral Gavage | 10 or 50 mg/kg/day | 3 months | [8] |
| Huntington's Disease (R6/2) | Mouse | Oral Gavage | 50 mg/kg/day (5-6 days/week) | 7-8 weeks | [6] |
| Spinal Cord Injury | Mouse | Oral Gavage | 10, 25, or 100 mg/kg (twice daily) | From 4 hours post-injury to study completion | [8] |
| Stroke (MCAO) | Mouse | Oral Gavage | 50 mg/kg | Started 1 week post-stroke for up to 12 weeks | [6] |
| Peripheral Neuropathy (Cisplatin-induced) | Mouse | Intraperitoneal (i.p.) | 25 or 50 mg/kg (once daily) | 10 weeks | [6] |
| Aging | Mouse | Oral Gavage | 50 mg/kg/day | Started at 15-18 months of age | [8] |
| Diabetes (Streptozotocin-induced) | Mouse | Oral Gavage | 50 mg/kg (every 48h) | 4 weeks | [9] |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Condition | Reference |
| Peak Brain Concentration | ~1.08 µmol/L | Single 50 mg/kg oral dose | [4][10] |
| Time to Peak Brain Concentration | ~30 minutes | Single 50 mg/kg oral dose | [4][10] |
| Brain Half-life | 3-4 hours | Single 50 mg/kg oral dose | [4][10] |
| Brain Concentration (Chronic Dosing) | ~1.9 µmol/L | 50 mg/kg/day for 2 weeks (oral gavage) | [10] |
| Brain Concentration (Drinking Water) | 256 ± 66 nM | Targeted dose of 75 mg/kg/day for 3 weeks | [5][7] |
Experimental Protocols
Alzheimer's Disease Mouse Model Protocol
This protocol is based on studies using the APPL/S and Tg2576 mouse models of Alzheimer's disease.[5][6]
a. Animal Models:
-
APPL/S mice (Thy-1 hAPPLond/Swe)
-
Tg2576 mice
b. This compound Preparation and Administration:
-
Oral Gavage (APPL/S mice): Dissolve LM11A-31 in sterile water.[5] Administer a daily dose of 50 mg/kg via oral gavage.[5] To aid absorption, food can be withheld for 4 hours prior to dosing.[5]
-
Drinking Water (Tg2576 mice): Dissolve LM11A-31 in the drinking water to achieve a targeted dose of 75 mg/kg/day.[5][7] The concentration in the water should be calculated based on the average daily water consumption of the mice. Water bottles should be refilled every 3 days.[5][7]
c. Treatment Paradigms:
-
Mid-stage pathology (APPL/S): Begin treatment in 6-8 month old mice and continue for 3 months.[5]
-
Late-stage pathology (APPL/S): Initiate treatment in 12-13 month old mice and continue for 1 month.[5]
-
Tg2576 mice: Start treatment at 14 months of age and continue for 3 months.[5]
d. Outcome Measures:
-
Behavioral Testing:
-
Histological Analysis:
Stroke Mouse Model Protocol
This protocol is based on a study using a middle cerebral artery occlusion (MCAO) mouse model.[6]
a. Animal Model:
-
Male mice subjected to transient middle cerebral artery occlusion.
b. This compound Preparation and Administration:
-
Dissolve LM11A-31 in sterile water.
-
Administer a dose of 50 mg/kg via oral gavage.[6]
c. Treatment Paradigm:
-
Begin treatment 1 week after the stroke and continue for up to 12 weeks.[6]
d. Outcome Measures:
-
Functional Recovery:
-
Histological and Biochemical Analysis:
Signaling Pathways and Workflows
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.
Caption: this compound signaling pathway modulation.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. LM11A-31-BHS | ALZFORUM [alzforum.org]
- 3. biorxiv.org [biorxiv.org]
- 4. A small molecule p75NTR ligand prevents cognitive deficits and neurite degeneration in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression | PLOS One [journals.plos.org]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for (Rac)-LM11A-31 in Alzheimer's Disease Mouse Models
For Researchers, Scientists, and Drug Development Professionals
(Rac)-LM11A-31 , a small molecule ligand of the p75 neurotrophin receptor (p75NTR), has emerged as a promising therapeutic candidate for Alzheimer's disease (AD). It is an orally available, brain-penetrant compound that modulates p75NTR signaling to promote neuronal survival and inhibit degenerative pathways.[1][2] Preclinical studies in various mouse models of AD have demonstrated its efficacy in mitigating key pathological features of the disease, including tau pathology, neuroinflammation, and cholinergic neurite dystrophy, leading to improved cognitive function.[1][2][3]
These application notes provide a summary of the key findings and detailed protocols for the use of this compound in preclinical AD mouse models, intended to guide researchers in designing and executing relevant experiments.
Data Presentation
Table 1: Summary of this compound Efficacy in Alzheimer's Disease Mouse Models
| Mouse Model | Dosage | Treatment Duration | Key Outcomes | Reference |
| APPL/S | 10, 50 mg/kg/day (oral) | 3 months | Prevented deficits in novel object recognition and Y-maze performance; significantly reduced neuritic dystrophy in the basal forebrain, hippocampus, and cortex with no effect on amyloid levels. | [2][3] |
| APPL/S | 50 mg/kg/day (oral) | 3 months | Rescued ~42% of spine density loss; significantly lowered microglial activation as measured by TSPO-PET imaging. | [2][3] |
| APPL/S | 5, 25, 50, 100 mg/kg/day (oral gavage) | 3 months | Prevented cognitive impairment in water maze and fear conditioning; reduced tau phosphorylation and aberrant folding; decreased microglial activation and reactive astrocytes. | [2] |
| APPL/S & Tg2576 | 50, 75 mg/kg (oral gavage) | 3 months (mid-stage), 1 month (late-stage) | Prevented and/or reversed atrophy of basal forebrain cholinergic neurites and cortical dystrophic neurites in both mid- and late-stage disease.[3][4] | [3][4] |
| P301L tau mutant | Not Specified | Not Specified | Reduced tau pathology. | [1] |
Signaling Pathways and Experimental Workflows
The primary mechanism of action of LM11A-31 is the modulation of the p75NTR signaling pathway. In the context of Alzheimer's disease, p75NTR can mediate neurotoxic effects of amyloid-β (Aβ).[1] LM11A-31 selectively activates pro-survival signaling pathways downstream of p75NTR while inhibiting apoptotic signals.[1][5]
Caption: this compound signaling pathway modulation.
A typical preclinical experimental workflow for evaluating this compound in an AD mouse model is outlined below.
Caption: Preclinical experimental workflow for this compound.
Experimental Protocols
Preparation and Administration of this compound
This compound is typically custom manufactured as a hydrochloride or sulfate (B86663) salt form and purified by HPLC to >99% purity.[3][6]
-
Vehicle Preparation: For in vivo studies, LM11A-31 is dissolved in sterile water.[6] For in vitro experiments, it is first dissolved in water and then diluted to the final concentration in the culture medium.[3]
-
Dosage: In rodent models, doses have ranged from 5 to 100 mg/kg, with 50 mg/kg being the most common.[2]
-
Administration: The most frequently used route of administration is oral gavage, performed daily or 5-6 days a week.[2][3][6]
Protocol for Oral Gavage:
-
Accurately weigh the mouse to determine the correct volume of LM11A-31 solution to administer.
-
Prepare the LM11A-31 solution at the desired concentration in sterile water.
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement and injury.
-
Insert a ball-tipped gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus.
-
Slowly dispense the solution from the syringe.
-
Carefully withdraw the gavage needle.
-
Monitor the mouse for any signs of distress after the procedure.
Behavioral Testing
Cognitive function in AD mouse models is commonly assessed using tests for spatial and recognition memory.
a. Y-Maze Test for Spatial Working Memory
-
The Y-maze apparatus consists of three arms of equal length.
-
Place a mouse at the end of one arm and allow it to freely explore the maze for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries.
-
An "alternation" is defined as consecutive entries into three different arms.
-
Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) * 100.
-
Cognitive improvement is indicated by a higher percentage of spontaneous alternation in the LM11A-31 treated group compared to the vehicle-treated group.
b. Novel Object Recognition Test for Recognition Memory
-
Habituation: Allow the mouse to explore an empty arena for a set period on the first day.
-
Familiarization Phase: On the second day, place two identical objects in the arena and allow the mouse to explore for a set period.
-
Test Phase: After a retention interval, replace one of the familiar objects with a novel object.
-
Record the time the mouse spends exploring each object.
-
Calculate the discrimination index as: ((Time exploring novel object - Time exploring familiar object) / (Total exploration time)) * 100.
-
Improved recognition memory is indicated by a higher discrimination index in the LM11A-31 treated group.
Immunohistochemistry for Neuropathological Assessment
-
Tissue Preparation: Anesthetize the mouse and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight, followed by cryoprotection in a sucrose (B13894) solution.
-
Section the brain using a cryostat or vibratome.
-
Staining:
-
Wash sections in phosphate-buffered saline (PBS).
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., PBS with serum and Triton X-100).
-
Incubate with primary antibodies against markers of interest (e.g., anti-Aβ, anti-phospho-tau, anti-Iba1 for microglia, anti-GFAP for astrocytes, anti-ChAT for cholinergic neurons).
-
Wash and incubate with appropriate fluorescently-labeled secondary antibodies.
-
Mount sections on slides with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging and Analysis:
-
Acquire images using a confocal or fluorescence microscope.
-
Quantify pathological features such as plaque load, tangle density, microglial activation, and neurite length/density using image analysis software.
-
This comprehensive guide should assist researchers in the application of this compound in preclinical Alzheimer's disease studies, from experimental design to data interpretation.
References
- 1. alzforum.org [alzforum.org]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. A small molecule p75NTR ligand, LM11A-31, reverses cholinergic neurite dystrophy in Alzheimer's disease mouse models with mid- to late-stage disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-LM11A-31 in Rodent Models of Spinal Cord Injury
Audience: Researchers, scientists, and drug development professionals.
Introduction: (Rac)-LM11A-31 is a small molecule modulator of the p75 neurotrophin receptor (p75NTR) that has demonstrated significant therapeutic potential in preclinical rodent models of spinal cord injury (SCI). It functions by selectively inhibiting the binding of pro-nerve growth factor (proNGF) to p75NTR, thereby blocking downstream apoptotic signaling cascades that contribute to secondary injury and cell death following SCI.[1][2] Administered orally, LM11A-31 has been shown to cross the blood-spinal cord barrier effectively, promoting oligodendrocyte survival, myelin sparing, and functional recovery in mice.[1][3] These application notes provide a comprehensive overview of the use of LM11A-31 in SCI rodent models, including detailed experimental protocols, quantitative data summaries, and visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies utilizing this compound in rodent models of spinal cord injury.
Table 1: Pharmacokinetics and Dosing of LM11A-31 in Mice
| Parameter | Value | Species/Model | Reference |
| Route of Administration | Oral Gavage | Mouse | [1][4] |
| Dosage Range | 10 - 100 mg/kg | Mouse | [1][4] |
| Treatment Initiation | As early as 4 hours post-SCI | Mouse (contusion) | [1][2] |
| Treatment Duration | Up to 42 days | Mouse (contusion) | [1] |
| Blood-Spinal Cord Barrier Penetration | Efficiently crosses | Mouse | [1][3] |
| Tissue/Plasma Ratio (at 25 mg/kg) | 3.5 | Mouse | [3] |
| Tissue/Plasma Ratio (at 100 mg/kg) | 4.7 | Mouse | [3] |
Table 2: Efficacy of LM11A-31 on Functional Recovery and Histopathology in Mouse SCI Models
| Outcome Measure | Treatment Group | Result | Model | Reference |
| Motor Function (Weight-bearing open-field) | LM11A-31 (100 mg/kg) | Significant improvement | Mouse (contusion) | [1] |
| Motor Function (Non-weight-bearing swim) | LM11A-31 | Effective in improving motor function and coordination | Mouse (contusion) | [1][2] |
| Oligodendrocyte Survival | LM11A-31 | >50% increase in surviving oligodendrocytes | Mouse (contusion) | [2] |
| Myelinated Axons | LM11A-31 | >50% increase in myelinated axons | Mouse (contusion) | [2] |
| Myelin Sparing (Rostral to epicenter) | LM11A-31 (25 & 100 mg/kg) | Dose-dependent increase | Mouse (contusion) | [1] |
| Lesion Area (Rostral to epicenter) | LM11A-31 (25 & 100 mg/kg) | Dose-dependent reduction | Mouse (contusion) | [1] |
| Lower Urinary Tract Dysfunction | LM11A-31 (100 mg/kg) | Ameliorated detrusor sphincter dyssynergia (DSD) and detrusor overactivity (DO) | Mouse (transection) | [5][6] |
| Bladder Compliance | LM11A-31 (100 mg/kg) | Significantly improved | Mouse (transection) | [5][6] |
Signaling Pathway
The primary mechanism of action of LM11A-31 in the context of spinal cord injury involves the modulation of the p75NTR signaling pathway. Following SCI, increased levels of proNGF bind to p75NTR, initiating a signaling cascade that leads to apoptosis, particularly in oligodendrocytes. LM11A-31 acts as an antagonist, blocking the interaction between proNGF and p75NTR.[1][2] This inhibition prevents the activation of downstream effectors such as c-Jun N-terminal kinase 3 (JNK3), thereby curtailing the apoptotic cascade and promoting cell survival.[2]
Caption: LM11A-31 signaling pathway in spinal cord injury.
Experimental Protocols
1. Spinal Cord Injury Model (Contusion)
This protocol describes the induction of a moderate spinal cord contusion injury in adult mice, a commonly used model to evaluate therapeutic interventions.
-
Animals: Adult female C57BL/6 mice (8-10 weeks old).
-
Anesthesia: Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail) to maintain a surgical level of anesthesia. Confirm with a toe-pinch reflex.
-
Surgical Procedure:
-
Shave and sterilize the dorsal surface over the thoracic spine.
-
Make a midline incision and expose the vertebral column at the T8-T9 level.
-
Perform a laminectomy at the T9 vertebra to expose the dorsal surface of the spinal cord.
-
Stabilize the spine using vertebral clamps.
-
Induce a contusion injury using a standardized impactor device (e.g., Infinite Horizon Impactor) with a set force (e.g., 70 kdyn).
-
After impact, remove the impactor and suture the muscle layers and skin.
-
-
Post-operative Care:
-
Administer subcutaneous saline for hydration.
-
Provide analgesics for pain management as per institutional guidelines.
-
Manually express the bladder twice daily until bladder function returns.
-
House mice in a clean environment with easy access to food and water.
-
2. This compound Administration
LM11A-31 is orally bioavailable and can be administered via gavage.
-
Preparation: Dissolve LM11A-31 in sterile water to the desired concentration (e.g., for a 100 mg/kg dose in a 25g mouse, prepare a solution that allows for a reasonable gavage volume, typically 100-200 µL).
-
Administration:
3. Behavioral Assessment: Open-Field Locomotor Testing
This test is used to assess weight-bearing motor function and coordination.
-
Apparatus: An open-field arena.
-
Procedure:
-
Acclimate mice to the testing room before evaluation.
-
Place each mouse individually in the center of the open field.
-
Allow the mouse to move freely for a set period (e.g., 5 minutes).
-
Record the locomotor activity. Scoring is typically performed by two blinded observers using a scale such as the Basso Mouse Scale (BMS), which evaluates hindlimb function.
-
Conduct testing at regular intervals post-injury (e.g., weekly) to assess functional recovery over time.
-
4. Histological Analysis: Myelin Sparing
This protocol is used to quantify the extent of white matter preservation.
-
Tissue Preparation:
-
At the study endpoint, deeply anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the spinal cord segment containing the injury epicenter.
-
Post-fix the tissue in 4% PFA overnight, followed by cryoprotection in a sucrose (B13894) solution.
-
Embed and freeze the tissue for cryosectioning.
-
-
Staining:
-
Cut transverse sections of the spinal cord.
-
Stain sections with a myelin-specific stain such as Eriochrome Cyanine (EC) or Luxol Fast Blue (LFB).
-
-
Quantification:
-
Capture images of the stained sections at the epicenter and at defined rostral and caudal distances.
-
Use image analysis software to quantify the area of spared myelin (stained white matter).
-
Express the spared myelin area as a percentage of the total cross-sectional area of the spinal cord.[1]
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating this compound in a rodent model of spinal cord injury.
Caption: Experimental workflow for LM11A-31 SCI studies.
References
- 1. Oral Administration of a Small Molecule Targeted to Block proNGF Binding to p75 Promotes Myelin Sparing and Functional Recovery after Spinal Cord Injury | Journal of Neuroscience [jneurosci.org]
- 2. Oral administration of a small molecule targeted to block proNGF binding to p75 promotes myelin sparing and functional recovery after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Targeting p75 neurotrophin receptors ameliorates spinal cord injury-induced detrusor sphincter dyssynergia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting p75 neurotrophin receptors ameliorates spinal cord injury-induced detrusor sphincter dyssynergia in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-LM11A-31 in Preclinical Stroke Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-LM11A-31 is a small molecule modulator of the p75 neurotrophin receptor (p75NTR).[1][2] It functions by selectively activating survival signaling pathways associated with p75NTR while inhibiting degenerative signaling.[2][3] In the context of ischemic stroke, the upregulation of p75NTR is implicated in neuronal damage and apoptosis.[1][4][5] LM11A-31 has emerged as a promising therapeutic candidate, demonstrating neuroprotective effects in various preclinical stroke models.[4][5][6][7] These notes provide a comprehensive overview of the treatment paradigms, experimental protocols, and underlying mechanisms of action for utilizing LM11A-31 in stroke research.
Mechanism of Action in Ischemic Stroke
LM11A-31 is an orally bioavailable and central nervous system penetrant compound.[1][3] Its primary target, the p75NTR, is a member of the tumor necrosis factor receptor superfamily and can mediate opposing cellular outcomes: survival or apoptosis.[3][5] Following an ischemic event, p75NTR is upregulated and its activation by ligands such as pro-nerve growth factor (proNGF) triggers pro-apoptotic signaling cascades.[4][5]
LM11A-31 modulates p75NTR signaling to shift the balance towards neuroprotection.[3] It has been shown to inhibit the proNGF/p75NTR signaling pathway, leading to a reduction in the activation of downstream effectors like c-Jun N-terminal kinase (JNK) and Caspase-3, a key executioner of apoptosis.[4][5] Furthermore, LM11A-31 has been observed to suppress the expression of pro-inflammatory mediators and reduce microglial activation, thereby mitigating the neuroinflammatory response that exacerbates ischemic brain injury.[4][6][7]
Data Presentation: Efficacy of this compound in Murine Stroke Models
The following tables summarize the quantitative data from key preclinical studies investigating the therapeutic effects of LM11A-31 in stroke.
Table 1: Acute and Subacute Treatment Paradigms and Outcomes
| Stroke Model | Dosage & Administration | Treatment Duration | Key Outcomes | Reference |
| Transient distal Middle Cerebral Artery Occlusion (t-dMCAO) | 25 mg/kg, i.p., twice daily | Acute Phase: 72 hours post-injury | Reduced blood-brain barrier permeability, decreased cerebral tissue injury, improved sensorimotor function, repressed proNGF/p75NTR signaling and Caspase-3 activation, reduced reactive microglia and IL-1β production. | [4][6] |
| t-dMCAO | 25 mg/kg, i.p., twice daily | Subacute Phase: From 72h to 2 weeks post-stroke | No significant improvement in cortical atrophy or sensorimotor function. | [4][6] |
| Middle Cerebral Artery Occlusion (MCAO) | Single dose of 50 mg/kg, i.p. | 1 hour post-stroke | Reduced infarct size, edema, and hemorrhagic transformation. | [6] |
Table 2: Chronic Treatment Paradigm and Outcomes
| Stroke Model | Dosage & Administration | Treatment Duration | Key Outcomes | Reference |
| Middle Cerebral Artery Occlusion (MCAO) | 50 mg/kg, oral gavage, once daily, 5 days/week | Chronic Phase: Started 1 week post-stroke and continued for up to 12 weeks | Less brain atrophy, improved motor function recovery, enhanced sensorimotor and cognitive abilities (nest construction, open field tests), reduced neurodegeneration and tau pathology, decreased microglial activation, increased levels of serotonin, acetylcholine, and dopamine, improved redox homeostasis (restored reduced glutathione). | [3][6][7][8][9][10][11] |
Mandatory Visualizations
Signaling Pathways
Caption: LM11A-31 signaling pathway in ischemic stroke.
Experimental Workflow
Caption: General experimental workflow for LM11A-31 stroke studies.
Experimental Protocols
Murine Model of Ischemic Stroke: Transient Distal Middle Cerebral Artery Occlusion (t-dMCAO)
This protocol is adapted from methodologies described in preclinical studies of LM11A-31.[4]
Objective: To induce a focal ischemic stroke in the sensorimotor cortex of mice.
Materials:
-
Adult male C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope
-
Micro-dissecting instruments
-
Cauterizing device
-
Suture material
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the mouse using isoflurane (B1672236) (3-4% for induction, 1.5-2% for maintenance) in a mixture of O2 and N2O.
-
Place the mouse in a stereotaxic frame and maintain body temperature at 37°C using a heating pad.
-
Make a skin incision between the eye and the ear.
-
Temporarily retract the temporalis muscle to expose the skull.
-
Under a surgical microscope, identify the middle cerebral artery (MCA) through the semi-translucent skull.
-
Perform a small craniotomy over the distal MCA branch.
-
Carefully lift the distal MCA with a micro-hook and cauterize it.
-
Suture the incision and allow the animal to recover from anesthesia in a warm cage.
-
For sham-operated controls, perform the same surgical procedure without occluding the MCA.
This compound Administration
Objective: To deliver LM11A-31 to the animal model according to acute or chronic treatment paradigms.
Materials:
-
This compound compound
-
Vehicle solution (e.g., sterile saline or as specified by the manufacturer)
-
Syringes and needles for intraperitoneal (i.p.) injection or oral gavage tubes
Protocols:
-
Acute Intraperitoneal (i.p.) Administration: [4][6]
-
Prepare a stock solution of LM11A-31 in the appropriate vehicle.
-
For a 25 mg/kg dose, calculate the volume to be injected based on the animal's body weight.
-
Administer the calculated volume via i.p. injection.
-
For the acute treatment paradigm, injections are typically given twice daily for 72 hours following stroke induction.
-
-
Chronic Oral Gavage Administration: [3][6][7]
-
Prepare a solution or suspension of LM11A-31 suitable for oral administration.
-
For a 50 mg/kg dose, calculate the volume based on the animal's body weight.
-
Administer the solution using a proper oral gavage tube.
-
For the chronic treatment paradigm, administration typically begins one week post-stroke and continues daily for the duration of the study (e.g., up to 12 weeks).
-
In Vitro Model: Oxygen-Glucose Deprivation (OGD)
This protocol is based on in vitro experiments assessing the neuroprotective effects of LM11A-31.[4][12]
Objective: To simulate ischemic conditions in primary neuronal cultures.
Materials:
-
Primary cortical neuron cultures
-
Glucose-free medium (e.g., DMEM without glucose)
-
Hypoxic chamber (95% N2, 5% CO2)
-
LM11A-31 at various concentrations (e.g., 20-80 nM)
Procedure:
-
Culture primary cortical neurons to the desired maturity.
-
Replace the normal culture medium with glucose-free medium.
-
Place the culture plates in a hypoxic chamber for a specified duration (e.g., 60-90 minutes) to induce OGD.
-
To assess the therapeutic effect of LM11A-31, add the compound to the culture medium at the desired concentrations either before or after the OGD period.
-
After OGD, return the cultures to normoxic conditions with regular glucose-containing medium.
-
Assess cell viability, apoptosis (e.g., TUNEL staining, Caspase-3 cleavage), and other relevant markers at a specified time point post-OGD (e.g., 24 hours).
Assessment of Functional Recovery: Ladder Rung Test
This test is used to evaluate skilled walking and sensorimotor function, which are often impaired after stroke.[3][6][7]
Objective: To quantify motor coordination and limb placement accuracy.
Materials:
-
Horizontal ladder apparatus with adjustable rung spacing
-
Video recording system
Procedure:
-
Acclimate the mice to the ladder apparatus by allowing them to traverse it several times.
-
For testing, position the rungs with irregular spacing to challenge the animals' skilled walking ability.
-
Record the mice traversing the ladder from a side view.
-
Analyze the video recordings to score foot slips or errors for both forelimbs and hindlimbs.
-
The error rate (number of slips / total steps) is calculated to quantify motor impairment and recovery.
-
Testing is typically performed at baseline before stroke and at multiple time points after stroke and treatment (e.g., 2 days, 2 weeks, 6 weeks, 10 weeks).[3]
References
- 1. researchgate.net [researchgate.net]
- 2. alzforum.org [alzforum.org]
- 3. Post-Stroke Administration of the p75 Neurotrophin Receptor Modulator, LM11A-31, Attenuates Chronic Changes in Brain Metabolism, Increases Neurotransmitter Levels, and Improves Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The p75 neurotrophin receptor inhibitor, LM11A-31, ameliorates acute stroke injury and modulates astrocytic proNGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of p75 neurotrophin receptor mitigates brain damage following ischemic stroke in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Post-Stroke Administration of the p75 Neurotrophin Receptor Modulator, LM11A-31, Attenuates Chronic Changes in Brain Metabolism, Increases Neurotransmitter Levels, and Improves Recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for (Rac)-LM11A-31 Administration in Mice via Oral Gavage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the oral administration of (Rac)-LM11A-31 to mice, summarizing established dosages, pharmacokinetic data, and detailed experimental protocols based on preclinical research. The information is intended to guide researchers in designing and executing studies involving this p75 neurotrophin receptor (p75NTR) modulator.
Introduction
This compound is a small molecule ligand of the p75 neurotrophin receptor that has demonstrated neuroprotective effects in various mouse models of neurological disorders, including Alzheimer's disease, Huntington's disease, and spinal cord injury.[1] It is an orally bioavailable and central nervous system penetrant compound.[2] LM11A-31 modulates p75NTR signaling, promoting neurotrophic pathways while inhibiting degenerative signals.[2] Specifically, it has been shown to activate pro-survival pathways such as the Akt pathway and inhibit pro-apoptotic pathways involving c-Jun N-terminal kinase (JNK) and RhoA.[3][4][5]
Pharmacokinetics
Following a single 50 mg/kg oral gavage dose in CD-1 mice, LM11A-31 reaches a peak brain concentration of approximately 262 ng/g (around 1.08 µmol/L) at about 30 minutes post-administration.[6] The half-life of LM11A-31 in the mouse brain is approximately 3 to 4 hours.[6] Chronic daily dosing of 50 mg/kg for two weeks in C57BL/6 mice resulted in a higher peak brain concentration of 463.4 ng/g (approximately 1.9 µmol/L), suggesting that the compound can accumulate in the brain with repeated administration.
Dosage and Administration Summary
The following table summarizes the dosages of this compound used in various mouse models via oral gavage. The most frequently utilized dosage is 50 mg/kg/day.
| Mouse Model | Strain | Dosage | Frequency | Vehicle | Duration | Key Findings | Reference |
| Alzheimer's Disease | APPL/S | 50 mg/kg/day | Once daily | Sterile Water | 3 months | Prevented/reversed cholinergic neurite atrophy | [3] |
| Huntington's Disease | R6/2 | 50 mg/kg/day | Once daily (5-6 days/week) | Sterile Water | 7-8 weeks | Alleviated brain volume reductions | [7] |
| Spinal Cord Injury | C57BL/6 | 100 mg/kg | Twice daily | Not specified | 7 days | Reduced cell death and spared nerve fibers | [7] |
| Diabetes (Retinopathy) | C57BL/6J | 50 mg/kg/day | Once daily | Sterile Water | 4 weeks | Mitigated proNGF, VEGF, IL-1β, and TNF-α expression | [7] |
| Aging | C57BL/6 | 50 mg/kg/day | Once daily | Not specified | Not specified | Preserved basal forebrain cholinergic neurons | [7] |
| Cavernous Nerve Injury | C57BL/6 | 50, 100, or 200 mg/kg/day | Once daily | Sterile Water | 14 days | Improved erectile function | [5] |
Experimental Protocols
Preparation of this compound Solution for Oral Gavage
This protocol describes the preparation of a this compound solution for oral gavage administration to mice at a dosage of 50 mg/kg.
Materials:
-
This compound (salt form, e.g., sulfate (B86663) or hydrochloride)
-
Sterile water for injection
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Analytical balance
-
Pipettes and sterile tips
Procedure:
-
Determine the appropriate salt form and calculate the required mass. Note that the dosage is often reported based on the free base. One study specified that 50 mg of the sulfate salt contains 30 mg of the free base.[2] It is crucial to confirm the salt form and its molecular weight to accurately calculate the amount needed for the desired free base dosage.
-
Weigh the calculated amount of this compound powder using an analytical balance and place it into a sterile conical tube.
-
Add a precise volume of sterile water to the conical tube to achieve the desired final concentration. A common concentration for a 50 mg/kg dose administered at 10 µL/g is 5 mg/mL.
-
Vortex the solution thoroughly until the this compound is completely dissolved. The solution should be clear and free of particulates.
-
Store the prepared solution appropriately. If not used immediately, store at 4°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Oral Gavage Procedure in Mice
This protocol outlines the standard procedure for administering the prepared this compound solution to mice via oral gavage.
Materials:
-
Prepared this compound solution
-
Mouse gavage needles (20-22 gauge, 1-1.5 inches long with a ball tip)
-
1 mL syringes
-
Animal scale
Procedure:
-
Weigh the mouse to determine the precise volume of the solution to be administered. The typical administration volume is 10 µL per gram of body weight.
-
Draw the calculated volume of the this compound solution into a 1 mL syringe fitted with a gavage needle.
-
Properly restrain the mouse. Gently scruff the mouse by grasping the loose skin over the shoulders to immobilize the head and body. The mouse should be held in an upright, vertical position.
-
Insert the gavage needle. Gently insert the ball-tipped needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse will typically swallow as the needle enters the esophagus. The needle should advance smoothly without resistance. Do not force the needle.
-
Administer the solution. Once the needle is correctly positioned in the esophagus, slowly and steadily depress the syringe plunger to deliver the solution.
-
Withdraw the needle. Gently and smoothly withdraw the gavage needle along the same path of insertion.
-
Monitor the mouse. Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for a few minutes after the procedure.
Visualizations
Signaling Pathway of this compound at the p75NTR
Caption: this compound modulates p75NTR signaling.
Experimental Workflow for Oral Gavage Study
Caption: Workflow for this compound oral gavage studies.
References
- 1. alzforum.org [alzforum.org]
- 2. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. alzdiscovery.org [alzdiscovery.org]
Application Notes and Protocols for (Rac)-LM11A-31 Administration in Drinking Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-LM11A-31, a small molecule ligand of the p75 neurotrophin receptor (p75NTR), is an orally bioavailable and brain-penetrant compound with demonstrated neuroprotective effects in a variety of preclinical models.[1][2] As a modulator of p75NTR, LM11A-31 selectively activates pro-survival signaling pathways while inhibiting degenerative signaling cascades, making it a promising therapeutic candidate for neurodegenerative diseases such as Alzheimer's disease, Huntington's disease, and for conditions like traumatic brain and spinal cord injury.[1][2] This document provides detailed application notes and protocols for the administration of this compound to mice via drinking water, a method that allows for chronic, non-invasive dosing.
Compound Information
| Property | Value | Reference |
| Full Name | (2S,3S)-2-amino-3-methyl-N-[2-(4-morpholinyl)ethyl]-pentanamide | [2] |
| Synonyms | LM11A-31, LM11A-31-BHS | [2] |
| Molecular Weight | 243.35 g/mol | [3] |
| Form | Typically supplied as a hydrochloride or sulfate (B86663) salt | [4] |
| Solubility | Water soluble | [5] |
| Storage | Store powder at -20°C for up to 3 years. Stock solutions can be stored at -80°C for 1 year or -20°C for 1 month. | [3][6] |
Data Presentation
In Vivo Oral Administration Studies
The following table summarizes key quantitative data from preclinical studies utilizing oral administration of LM11A-31.
| Animal Model | Dosing Regimen (Oral Gavage) | Duration | Key Findings | Reference |
| APPL/S Alzheimer's Disease Mice | 50 mg/kg/day | 3 months | Prevented deficits in novel object recognition and Y-maze performance; reduced neuritic dystrophy. | [7] |
| APPL/S and Tg2576 Alzheimer's Disease Mice | 50 or 75 mg/kg/day | 1-3 months | Reversed cholinergic neurite atrophy in mid- to late-stage pathology. | [1][8] |
| R6/2 Huntington's Disease Mice | 50 mg/kg, once daily 5-6 days/week | ~7-8 weeks | Alleviated volume reductions in multiple brain regions. | [4] |
| PS19 Tauopathy Mice | 50 mg/kg, 5 days/week | 3 months | Improved survival rate from 64% to 94% at 9 months. | [6] |
| Sepsis-Induced Cognitive Impairment Mice | 50 mg/kg/day (in drinking water) | Not specified | Reversed cognitive impairment and attenuated hippocampal inflammation and neuronal cell death. | [2] |
Brain Concentration Following Oral Administration
| Animal Strain | Dose and Route | Time Post-Dose | Peak Brain Concentration | Brain Half-Life | Reference |
| CD-1 Mice | 50 mg/kg (single oral gavage) | ~30 minutes | 262 ng/g (~1.08 µM) | 3-4 hours | [4] |
| C57BL/6 Mice | 75 mg/kg/day (ad libitum in drinking water) | Not specified | 256 ± 66 nM | Not specified | [1] |
Experimental Protocols
Protocol 1: Preparation of LM11A-31 Stock Solution
Objective: To prepare a concentrated stock solution of LM11A-31 for subsequent dilution in drinking water.
Materials:
-
This compound powder
-
Sterile, deionized water
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh the desired amount of LM11A-31 powder using an analytical balance.
-
Transfer the powder to a sterile conical tube.
-
Add a specific volume of sterile, deionized water to achieve a desired stock concentration. A concentration of 5 mg/mL in water has been previously reported for in vivo testing.[6]
-
Vortex the tube until the powder is completely dissolved.
-
Store the stock solution at -20°C.[6]
Protocol 2: Administration of LM11A-31 in Drinking Water
Objective: To administer a targeted daily dose of LM11A-31 to mice ad libitum in their drinking water. This protocol is adapted from methodologies reported in studies of Alzheimer's disease and sepsis models.[1][2]
Materials:
-
LM11A-31 stock solution (from Protocol 1)
-
Standard mouse water bottles
-
Sterile, deionized water
-
Graduated cylinders
Procedure:
1. Determination of Water Consumption: a. Before initiating the treatment, measure the average daily water consumption per mouse (or per cage, if group-housed). This is a critical step for accurate dosing. For C57BL/6 mice, the average daily water intake is approximately 3.9 to 8.2 mL per mouse, but this can vary based on age, sex, and diet.[9] b. To measure, provide a known volume of water in the water bottle and measure the remaining volume after 24 hours. Repeat this for several days to obtain a stable average.
2. Calculation of LM11A-31 Concentration in Drinking Water:
The concentration of LM11A-31 to be added to the drinking water is calculated based on the desired dose (mg/kg/day), the average body weight of the mice, and their average daily water intake.
Formula:
Concentration (mg/mL) = [Desired Dose (mg/kg/day) x Average Body Weight (kg)] / Average Daily Water Intake (mL/day)
Example Calculation:
-
Desired Dose: 50 mg/kg/day
-
Average Mouse Weight: 25 g (0.025 kg)
-
Average Daily Water Intake per Mouse: 5 mL
Concentration (mg/mL) = (50 mg/kg/day * 0.025 kg) / 5 mL/day Concentration (mg/mL) = 1.25 mg/day / 5 mL/day Concentration = 0.25 mg/mL
3. Preparation of Medicated Drinking Water: a. Based on the calculation above, determine the total volume of medicated water needed for the experimental period. b. Dilute the LM11A-31 stock solution with sterile, deionized water to the final calculated concentration in the mouse water bottles. For example, to prepare 100 mL of a 0.25 mg/mL solution using a 5 mg/mL stock:
- Volume of stock needed = (0.25 mg/mL * 100 mL) / 5 mg/mL = 5 mL
- Add 5 mL of the 5 mg/mL stock solution to 95 mL of sterile water.
4. Administration and Monitoring: a. Replace the standard water bottles with the bottles containing the LM11A-31 solution. b. Prepare fresh medicated drinking water at least once a week. While specific stability data for LM11A-31 in water over extended periods is not readily available, weekly preparation is a standard practice to ensure potency. c. Monitor the water consumption regularly to ensure that the mice are drinking the medicated water and to adjust the concentration if intake changes significantly. d. Monitor the body weight of the mice throughout the study. Previous studies have shown that LM11A-31 administration in drinking water did not affect body weight.[1] e. No significant taste aversion has been reported in the literature; however, it is good practice to monitor for any initial reluctance to drink.
Signaling Pathways and Experimental Workflows
p75NTR Signaling Pathway Modulation by LM11A-31
LM11A-31 acts as a modulator of the p75NTR, promoting neurotrophic and survival signaling while inhibiting degenerative pathways often activated in neurodegenerative diseases.
Caption: LM11A-31 modulates p75NTR signaling, promoting survival pathways while inhibiting degenerative cascades.
Experimental Workflow for In Vivo Efficacy Study
A typical workflow for assessing the efficacy of LM11A-31 administered in drinking water in a mouse model of neurodegeneration.
Caption: A generalized experimental workflow for in vivo studies with LM11A-31.
References
- 1. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzforum.org [alzforum.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tribioscience.com [tribioscience.com]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. A small molecule p75NTR ligand, LM11A-31, reverses cholinergic neurite dystrophy in Alzheimer's disease mouse models with mid- to late-stage disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Food Intake, Water Intake, and Drinking Spout Side Preference of 28 Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-LM11A-31: Application Notes and Protocols for Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
(Rac)-LM11A-31 is a small molecule modulator of the p75 neurotrophin receptor (p75NTR) with significant neuroprotective properties. It is a valuable tool for in vitro studies investigating neuronal survival, neurite outgrowth, and neurodegenerative disease models. This document provides detailed application notes and protocols for the use of this compound in primary neuron cultures.
Mechanism of Action
This compound is an orally bioavailable and central nervous system penetrant small molecule that selectively binds to and modulates the p75NTR.[1][2][3][4] Its primary mechanism involves shifting the balance of p75NTR signaling from pro-apoptotic and degenerative pathways to pro-survival and neurotrophic pathways.[1][4][5] LM11A-31 has been shown to:
-
Inhibit p75NTR cleavage: Oxidative stress can induce the sequential cleavage of p75NTR by α- and γ-secretases, leading to the release of receptor fragments that trigger downstream pro-death signaling. LM11A-31 effectively reduces this cleavage.[5][6]
-
Antagonize pro-neurotrophin binding: In the presence of pro-neurotrophins like pro-nerve growth factor (proNGF), which promote neuronal apoptosis through p75NTR, LM11A-31 acts as an antagonist, blocking these detrimental interactions.[2][5]
-
Promote trophic signaling: LM11A-31 promotes neurotrophic signaling cascades even in the absence of pro-neurotrophin ligands, thereby supporting neuronal survival and function.[1][4]
The multifaceted action of LM11A-31 makes it a potent neuroprotective agent in various experimental paradigms.
Caption: LM11A-31 modulates p75NTR signaling.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various neuronal culture systems.
Table 1: Neuroprotective Effects of this compound
| Cell Type | Insult/Model | LM11A-31 Concentration | Outcome | Reference |
| Dopaminergic Cells (LUHMES) | Oxidative Stress (6-OHDA) | 20 nM | Significantly reduced neuronal death | [5][6] |
| Hippocampal Neurons | Amyloid-β oligomers | Not specified | Inhibited degeneration of neurites and spines | [7][8] |
| Cortical Neurons | Not specified | Not specified | Reduced GTP-bound RhoA | [2] |
| Oligodendrocytes | Not specified | Not specified | Promoted survival | [5] |
Table 2: Effects of this compound on Neuronal Morphology and Function
| Cell Type/Model | LM11A-31 Treatment | Outcome | Reference |
| APPL/S Mice (Alzheimer's Model) | 50 mg/kg/day for 3 months | Rescued significant spine density loss (~42%) | [7][8] |
| Aged Mice | 50 mg/kg/day | Increased neurite length and cholinergic fiber density | [7] |
| Sciatic Nerve Transection Model | Local application | ~3x increase in regenerated motoneuron axons | [7][8] |
Experimental Protocols
Protocol 1: Neuroprotection Assay in Primary Cortical Neurons against Oxidative Stress
This protocol details the procedure for assessing the neuroprotective effects of this compound against oxidative stress induced by 6-hydroxydopamine (6-OHDA) in a primary cortical neuron culture.
Materials:
-
Primary cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound (Stock solution in DMSO)
-
6-hydroxydopamine (6-OHDA)
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
-
Multi-well culture plates
Procedure:
-
Cell Plating: Plate primary cortical neurons in 96-well plates at a density of 1 x 10^4 cells per well and culture for 7-10 days to allow for maturation.
-
LM11A-31 Pre-treatment: Prepare working solutions of this compound in culture medium. A final concentration of 20 nM is recommended as a starting point.[5] Add the LM11A-31 solution to the appropriate wells and incubate for 2 hours. Include a vehicle control (DMSO).
-
Induction of Oxidative Stress: Prepare a fresh solution of 6-OHDA in culture medium. A final concentration of 10 µM can be used to induce oxidative stress.[5] Add the 6-OHDA solution to the wells (except for the untreated control wells) and incubate for 18 hours.
-
Assessment of Cell Viability: After the incubation period, assess cell viability using a preferred method (e.g., MTT assay).
-
Data Analysis: Normalize the viability data to the untreated control group and compare the viability of cells treated with 6-OHDA alone to those co-treated with this compound.
Caption: Neuroprotection assay workflow.
Protocol 2: Western Blot Analysis of p75NTR Cleavage
This protocol outlines the steps to investigate the effect of this compound on the proteolytic processing of p75NTR in response to an insult.
Materials:
-
Differentiated neuronal cell line (e.g., LUHMES) or primary neurons
-
This compound
-
Inducing agent (e.g., 6-OHDA)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against p75NTR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture neuronal cells to the desired confluency. Treat the cells with the inducing agent (e.g., 10 µM 6-OHDA) with or without co-treatment of this compound (e.g., 20 nM) for 18 hours.[5]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 40 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p75NTR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for full-length p75NTR and its cleavage fragments. Compare the levels between different treatment groups.
Caption: LM11A-31 inhibits oxidative stress-induced p75NTR cleavage.
General Considerations and Best Practices
-
This compound Solubility: LM11A-31 is typically supplied as a hydrochloride salt and is water-soluble. However, for cell culture applications, preparing a stock solution in DMSO is common practice. Ensure the final DMSO concentration in the culture medium is non-toxic to the neurons (typically ≤ 0.1%).
-
Concentration Range: Effective concentrations of LM11A-31 in vitro have been reported in the low nanomolar range (e.g., 20 nM).[5] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
-
Controls: Always include appropriate controls in your experiments, such as vehicle-only controls, insult-only controls, and untreated controls.
-
Cell Type Specificity: The effects of LM11A-31 may vary between different neuronal populations.[5][6] It is important to validate its effects in your specific primary neuron culture system.
-
Long-term Studies: For chronic treatment studies, fresh LM11A-31 should be added with each medium change to ensure consistent exposure.
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate neuroprotective mechanisms and explore potential therapeutic strategies for a range of neurological disorders.
References
- 1. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzforum.org [alzforum.org]
- 4. Post-Stroke Administration of the p75 Neurotrophin Receptor Modulator, LM11A-31, Attenuates Chronic Changes in Brain Metabolism, Increases Neurotransmitter Levels, and Improves Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. alzdiscovery.org [alzdiscovery.org]
Application Notes and Protocols for (Rac)-LM11A-31 in Oligodendrocyte Precursor Cell Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-LM11A-31 is a small molecule modulator of the p75 neurotrophin receptor (p75NTR), a key regulator of cell survival, proliferation, and differentiation in the central nervous system.[1][2] Emerging evidence suggests that p75NTR signaling plays a critical role in the biology of oligodendrocyte precursor cells (OPCs), the progenitor cells responsible for generating myelinating oligodendrocytes.[1][2] These application notes provide a summary of the current understanding of this compound's effects on oligodendrocytes and offer detailed protocols for its use in in vitro OPC studies.
Data Presentation
While direct quantitative data on the effects of this compound on OPC proliferation and differentiation is limited in the currently available literature, in vivo studies have demonstrated its positive impact on oligodendrocyte survival and myelination.
| Parameter | Model System | Treatment | Outcome | Reference |
| Oligodendrocyte Survival | Mouse model of spinal contusion injury | 100 mg/kg this compound, oral gavage, twice daily | Over 50% increase in the number of surviving oligodendrocytes. | [1] |
| Myelination | Mouse model of spinal contusion injury | 100 mg/kg this compound, oral gavage, twice daily | Two-fold increase in the number of myelinated axons at the highest dose. | [1] |
| Cell Death Inhibition | Cultured mature oligodendrocytes | Not specified | Inhibits proNGF-induced cell death. | [3][4] |
Signaling Pathways
This compound modulates the p75NTR signaling pathway. In the context of oligodendrocytes, pro-nerve growth factor (proNGF) can bind to p75NTR and activate downstream signaling cascades that lead to apoptosis, involving effectors like JNK3.[1] By acting as an antagonist to proNGF binding, this compound is believed to inhibit these pro-apoptotic signals, thereby promoting oligodendrocyte survival.[1]
Further research is required to fully elucidate the specific downstream effects of this compound on OPC proliferation and differentiation signaling pathways.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on OPCs in vitro. These are generalized protocols and may require optimization for specific cell lines or primary cultures.
Protocol 1: Oligodendrocyte Precursor Cell (OPC) Culture
This protocol describes the isolation and culture of OPCs from neonatal rodent brains, a common source for in vitro studies.
Materials:
-
Neonatal rodent pups (P0-P2)
-
Dissection medium (e.g., Hank's Balanced Salt Solution - HBSS)
-
Digestion solution (e.g., Papain, DNase I)
-
OPC proliferation medium (e.g., DMEM/F12, N2 supplement, B27 supplement, PDGF-AA, FGF-2)
-
OPC differentiation medium (e.g., DMEM/F12, N2 supplement, B27 supplement, T3)
-
Poly-D-lysine (PDL) or Poly-L-ornithine (PLO) coated culture plates/coverslips
-
This compound (stock solution prepared in sterile water or DMSO)
Procedure:
-
Isolate cerebral cortices from neonatal rodent pups and mechanically dissociate the tissue.
-
Digest the tissue with a suitable enzyme solution (e.g., papain) to obtain a single-cell suspension.
-
Isolate OPCs using a method of choice, such as immunopanning or magnetic-activated cell sorting (MACS) using an antibody against a specific OPC marker like PDGFRα.[5]
-
Plate the purified OPCs on PDL or PLO-coated culture vessels in OPC proliferation medium.
-
Maintain the cells in a humidified incubator at 37°C and 5% CO2, changing the medium every 2-3 days.
Protocol 2: OPC Proliferation Assay
This protocol utilizes the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) to quantify OPC proliferation.
Materials:
-
Cultured OPCs (from Protocol 1)
-
OPC proliferation medium
-
This compound
-
BrdU labeling reagent
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
DNase I solution
-
Anti-BrdU antibody
-
Anti-Olig2 or Anti-PDGFRα antibody (to identify OPCs)
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Plate OPCs at a suitable density on coated coverslips in proliferation medium.
-
After allowing the cells to adhere, treat them with varying concentrations of this compound or vehicle control for a predetermined duration (e.g., 24-72 hours).
-
During the final hours of treatment (e.g., 2-4 hours), add BrdU labeling reagent to the culture medium.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and treat with DNase I to expose the incorporated BrdU.
-
Incubate with primary antibodies against BrdU and an OPC marker (Olig2 or PDGFRα).
-
Incubate with appropriate fluorescently labeled secondary antibodies and DAPI.
-
Mount the coverslips and acquire images using a fluorescence microscope.
-
Quantify the percentage of BrdU-positive OPCs (BrdU+/Olig2+ or BrdU+/PDGFRα+) relative to the total number of OPCs.
Protocol 3: OPC Differentiation Assay
This protocol assesses the differentiation of OPCs into mature oligodendrocytes by immunocytochemistry for myelin-related proteins.
Materials:
-
Cultured OPCs (from Protocol 1)
-
OPC proliferation medium
-
OPC differentiation medium
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization/blocking solution (e.g., 0.1% Triton X-100 and 5% normal goat serum in PBS)
-
Primary antibodies against mature oligodendrocyte markers (e.g., Myelin Basic Protein - MBP, 2',3'-Cyclic-nucleotide 3'-phosphodiesterase - CNPase, or O4)[6][7][8]
-
Fluorescently labeled secondary antibodies
-
DAPI
-
Fluorescence microscope
Procedure:
-
Culture OPCs in proliferation medium until they reach a desired confluency.
-
To induce differentiation, switch the medium to OPC differentiation medium.
-
Treat the cells with varying concentrations of this compound or vehicle control.
-
Continue the culture for a period sufficient for differentiation to occur (e.g., 3-7 days), replacing the medium with fresh differentiation medium and treatment every 2-3 days.
-
Fix the cells and perform immunocytochemistry using primary antibodies against mature oligodendrocyte markers (MBP, CNPase, or O4).
-
Incubate with appropriate fluorescently labeled secondary antibodies and DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of mature oligodendrocytes (e.g., MBP-positive cells) relative to the total number of cells (DAPI-positive nuclei).
Conclusion
This compound holds promise as a therapeutic agent for promoting oligodendrocyte survival and myelination. The provided application notes and protocols offer a framework for researchers to investigate the specific effects of this compound on OPC proliferation and differentiation in vitro. Further studies are warranted to generate quantitative data and to fully elucidate the underlying molecular mechanisms, which will be crucial for its potential translation into clinical applications for demyelinating diseases.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. biocompare.com [biocompare.com]
- 7. Single-molecule tracking of myelin basic protein during oligodendrocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oligodendrocyte markers | Abcam [abcam.com]
Application Notes and Protocols for (Rac)-LM11A-31 Immunohistochemistry in Neuronal Marker Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-LM11A-31 is a small molecule modulator of the p75 neurotrophin receptor (p75NTR), a key player in neuronal survival and degeneration.[1][2] As a non-peptide, orally bioavailable, and brain-penetrant compound, LM11A-31 has demonstrated significant neuroprotective effects in a variety of preclinical models of neurodegenerative diseases, including Alzheimer's disease, Huntington's disease, and stroke.[1][2][3] Its mechanism of action involves promoting pro-survival signaling pathways while inhibiting degenerative signals mediated by p75NTR.[1][4][5] This document provides detailed application notes and protocols for the use of immunohistochemistry (IHC) to assess the effects of this compound on neuronal markers in brain tissue.
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the effects of this compound on various neuronal and related markers.
Table 1: Effect of LM11A-31 on Cholinergic Neurite Morphology in Alzheimer's Disease Mouse Models
| Animal Model | Age/Stage | Treatment Group | Brain Region | Parameter | Result | Percent Change vs. Vehicle |
| APPL/S Mice | 13-14 months (Late-stage) | Vehicle | Basal Forebrain | ChAT+ Neurite Length | Decreased | - |
| APPL/S Mice | 13-14 months (Late-stage) | LM11A-31 | Basal Forebrain | ChAT+ Neurite Length | Increased | Reversal of deficit |
| APPL/S Mice | 13-14 months (Late-stage) | Vehicle | Basal Forebrain | ChAT+ Neurite Area | Decreased | - |
| APPL/S Mice | 13-14 months (Late-stage) | LM11A-31 | Basal Forebrain | ChAT+ Neurite Area | Increased | Reversal of deficit |
| Tg2576 Mice | 17 months | Vehicle | Basal Forebrain | ChAT+ Neurite Length | Shorter than nTg | - |
| Tg2576 Mice | 17 months | LM11A-31 | Basal Forebrain | ChAT+ Neurite Length | Longer than Vehicle | Ameliorated deficit |
| Tg2576 Mice | 17 months | Vehicle | Basal Forebrain | ChAT+ Neurite Area | Smaller than nTg | - |
| Tg2576 Mice | 17 months | LM11A-31 | Basal Forebrain | ChAT+ Neurite Area | Larger than Vehicle | Ameliorated deficit |
Data extracted from descriptive analysis in relevant studies.[6]
Table 2: Effect of LM11A-31 on p75NTR Immunostaining in a Mouse Model of Alzheimer's Disease
| Animal Model | Age/Stage | Treatment Group | Brain Region | Parameter | Result vs. WT Vehicle |
| APPL/S Mice | 13-14 months (Late-stage) | Vehicle | Basal Forebrain | Area of p75NTR Immunostaining | Increased by 37 ± 8.5% |
| APPL/S Mice | 13-14 months (Late-stage) | LM11A-31 | Basal Forebrain | Area of p75NTR Immunostaining | Normalized |
| APPL/S Mice | 13-14 months (Late-stage) | Vehicle | Basal Forebrain | Density of p75NTR Immunostaining | Increased by 31 ± 5.2% |
| APPL/S Mice | 13-14 months (Late-stage) | LM11A-31 | Basal Forebrain | Density of p75NTR Immunostaining | Normalized |
Quantitative data extracted from a study by Simmons et al. (2014).[6]
Table 3: Effect of LM11A-31 on Brain Regional Volumes in a Huntington's Disease Mouse Model (R6/2)
| Brain Region | Genotype/Treatment | Mean Volume (mm³) ± SEM | Percent Change vs. WT-Veh |
| Striatum | WT-Veh | 10.5 ± 0.3 | - |
| Striatum | R6/2-Veh | 7.6 ± 0.3 | -27.6% |
| Striatum | R6/2-LM11A-31 | 8.9 ± 0.3 | -15.2% |
| Cortex | WT-Veh | 35.1 ± 0.7 | - |
| Cortex | R6/2-Veh | 27.4 ± 0.8 | -21.9% |
| Cortex | R6/2-LM11A-31 | 30.9 ± 0.9 | -11.9% |
| Hippocampus | WT-Veh | 13.2 ± 0.3 | - |
| Hippocampus | R6/2-Veh | 10.3 ± 0.4 | -22.0% |
| Hippocampus | R6/2-LM11A-31 | 11.5 ± 0.4 | -12.9% |
Data derived from stereological analysis of Nissl-stained sections.[1]
Experimental Protocols
General Immunohistochemistry Protocol for Neuronal Markers in Rodent Brain Tissue
This protocol provides a general framework for immunohistochemical staining of neuronal markers in rodent brain sections following treatment with this compound. Specific antibody concentrations and incubation times may need to be optimized.
1. Tissue Preparation:
-
Perfusion and Fixation: Anesthetize the animal and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fixation: Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotection: Transfer the brain to a 30% sucrose (B13894) solution in PBS at 4°C until it sinks.
-
Sectioning: Freeze the brain and cut 30-40 µm thick coronal or sagittal sections using a cryostat or freezing microtome. Store sections in a cryoprotectant solution at -20°C.
2. Immunohistochemical Staining (Free-Floating Method):
-
Washing: Wash free-floating sections three times in PBS for 10 minutes each.
-
Antigen Retrieval (if necessary): For some antibodies, heat-mediated antigen retrieval may be required. Incubate sections in 10 mM sodium citrate (B86180) buffer (pH 6.0) at 80°C for 30 minutes. Allow to cool to room temperature.
-
Permeabilization and Blocking: Incubate sections in a blocking solution containing 5% normal serum (from the species of the secondary antibody), 0.3% Triton X-100 in PBS for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate sections with the primary antibody (e.g., anti-ChAT for cholinergic neurons, anti-NeuN for general neuronal nuclei) diluted in blocking solution overnight at 4°C.
-
Washing: Wash sections three times in PBS with 0.1% Triton X-100 (PBST) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate sections with the appropriate fluorescently-labeled or biotinylated secondary antibody diluted in blocking solution for 1-2 hours at room temperature, protected from light.
-
Washing: Wash sections three times in PBST for 10 minutes each.
-
Signal Detection (for biotinylated secondary antibodies): If using a biotinylated secondary antibody, incubate with an avidin-biotin-peroxidase complex (ABC kit) according to the manufacturer's instructions. Then, develop the signal with a suitable chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).
-
Mounting: Mount sections onto glass slides.
-
Coverslipping: Air-dry the slides and coverslip with an appropriate mounting medium.
3. Imaging and Analysis:
-
Acquire images using a fluorescence or bright-field microscope.
-
For quantitative analysis of neurite length and area, or cell numbers, use image analysis software (e.g., ImageJ/Fiji, Stereo Investigator). Unbiased stereological methods are recommended for accurate cell counting.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound modulates p75NTR signaling, inhibiting pro-apoptotic pathways and promoting pro-survival pathways.
Caption: General experimental workflow for immunohistochemical analysis of neuronal markers following this compound treatment.
Caption: Overview of TrkB and TrkC signaling pathways, which are indirectly modulated by p75NTR activity.
References
- 1. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzforum.org [alzforum.org]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Post-Stroke Administration of the p75 Neurotrophin Receptor Modulator, LM11A-31, Attenuates Chronic Changes in Brain Metabolism, Increases Neurotransmitter Levels, and Improves Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (Rac)-LM11A-31 Behavioral Tests in Treated Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Rac)-LM11A-31 is a small molecule modulator of the p75 neurotrophin receptor (p75NTR). It has demonstrated neuroprotective effects in various preclinical models of neurodegenerative diseases.[1][2][3] LM11A-31 acts by selectively inhibiting pro-degenerative signaling pathways downstream of p75NTR, without interfering with the pro-survival signals mediated by Trk receptors.[4] This document provides detailed protocols for key behavioral tests used to assess the efficacy of this compound in mouse models of neurological disorders, along with a summary of its mechanism of action and expected outcomes.
Mechanism of Action: Modulation of p75NTR Signaling
This compound is an orally bioavailable and brain-penetrant compound that specifically targets the p75NTR.[3][5] In pathological conditions, such as in Alzheimer's disease models, the binding of ligands like pro-nerve growth factor (proNGF) or amyloid-beta (Aβ) oligomers to p75NTR triggers a cascade of intracellular events leading to neuronal apoptosis and neurite degeneration.[2][6][7] Key downstream effectors of this degenerative signaling include the c-Jun N-terminal kinase (JNK) and RhoA pathways.[6][7][8][9]
LM11A-31 modulates p75NTR activity to suppress these detrimental signals.[4][9] It has been shown to inhibit the activation of JNK and RhoA, thereby preventing apoptosis and promoting neurite outgrowth and synaptic function.[6][7][8][9]
Signaling Pathway Diagrams
Data Presentation: Summary of Behavioral Test Outcomes
The following tables are structured to present quantitative data from behavioral tests in mice treated with this compound. Researchers should populate these tables with their experimental data.
Table 1: Morris Water Maze - Escape Latency and Probe Trial Performance
| Treatment Group (n= [Specify Number]) | Day 1 Escape Latency (s) (Mean ± SD) | Day 5 Escape Latency (s) (Mean ± SD) | Time in Target Quadrant (%) (Mean ± SD) | Platform Crossings (Count) (Mean ± SD) |
| Vehicle Control | [Specify Mean ± SD] | [Specify Mean ± SD] | [Specify Mean ± SD] | [Specify Mean ± SD] |
| This compound (Dose 1) | [Specify Mean ± SD] | [Specify Mean ± SD] | [Specify Mean ± SD] | [Specify Mean ± SD] |
| This compound (Dose 2) | [Specify Mean ± SD] | [Specify Mean ± SD] | [Specify Mean ± SD] | [Specify Mean ± SD] |
Table 2: Novel Object Recognition Test - Discrimination Index
| Treatment Group (n= [Specify Number]) | Total Exploration Time (s) (Mean ± SD) | Discrimination Index (Mean ± SD) |
| Vehicle Control | [Specify Mean ± SD] | [Specify Mean ± SD] |
| This compound (Dose 1) | [Specify Mean ± SD] | [Specify Mean ± SD] |
| This compound (Dose 2) | [Specify Mean ± SD] | [Specify Mean ± SD] |
Table 3: Y-Maze Test - Spontaneous Alternation
| Treatment Group (n= [Specify Number]) | Total Arm Entries (Count) (Mean ± SD) | Spontaneous Alternation (%) (Mean ± SD) |
| Vehicle Control | [Specify Mean ± SD] | [Specify Mean ± SD] |
| This compound (Dose 1) | [Specify Mean ± SD] | [Specify Mean ± SD] |
| This compound (Dose 2) | [Specify Mean ± SD] | [Specify Mean ± SD] |
Experimental Protocols
Experimental Workflow Diagram
Morris Water Maze (MWM)
This test assesses spatial learning and memory.
Apparatus:
-
A circular pool (typically 120-150 cm in diameter) filled with water made opaque with non-toxic white or black tempera paint.
-
An escape platform (10-15 cm in diameter) submerged 1-1.5 cm below the water surface.
-
The pool should be located in a room with various distal visual cues.
-
A video tracking system to record the mouse's swim path and latency to find the platform.
Procedure:
-
Habituation (Day 1): Allow each mouse to swim freely in the pool for 60 seconds without the platform. Then, guide the mouse to the platform or place it on the platform for 15-20 seconds.
-
Acquisition Training (Days 2-6):
-
Conduct 4 trials per day for each mouse.
-
For each trial, gently place the mouse into the water facing the wall of the pool at one of four randomly chosen starting positions (North, South, East, West).
-
Allow the mouse to swim and find the hidden platform. The trial ends when the mouse climbs onto the platform or after a maximum of 60-90 seconds has elapsed.
-
If the mouse fails to find the platform within the maximum time, gently guide it to the platform and allow it to remain there for 15-20 seconds.
-
The inter-trial interval should be at least 15 minutes.
-
-
Probe Trial (Day 7):
-
Remove the platform from the pool.
-
Place the mouse in the pool at a novel starting position.
-
Allow the mouse to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
Data to Collect:
-
Escape latency (time to find the platform) during acquisition trials.[10][11][12]
-
Swim path length during acquisition trials.
-
Time spent in the target quadrant during the probe trial.[13]
-
Number of platform location crossings during the probe trial.[12]
Novel Object Recognition (NOR) Test
This test evaluates recognition memory.[3][14][15][16]
Apparatus:
-
An open-field arena (e.g., 40x40x40 cm).
-
Two sets of identical objects (e.g., small plastic toys, metal objects) that are heavy enough so the mice cannot move them. The objects should be of similar size but different shapes and textures.
-
A video camera positioned above the arena to record the sessions.
Procedure:
-
Habituation (Day 1): Place each mouse in the empty arena and allow it to explore freely for 5-10 minutes to acclimate to the environment.
-
Familiarization/Training Phase (Day 2):
-
Place two identical objects in the arena, typically in opposite corners.
-
Place the mouse in the center of the arena and allow it to explore the objects for 5-10 minutes.
-
Record the time the mouse spends actively exploring each object (sniffing, touching with nose or paws).
-
-
Test Phase (Day 2, after a retention interval, e.g., 1-24 hours):
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back in the center of the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
Data to Collect:
-
Time spent exploring each object during the familiarization and test phases.
-
Discrimination Index (DI): Calculated as (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A DI greater than 0 indicates a preference for the novel object and intact recognition memory.[17][18]
Y-Maze Test
This test assesses spatial working memory through spontaneous alternation behavior.[14][19][20][21]
Apparatus:
-
A Y-shaped maze with three identical arms (e.g., 30-40 cm long, 5-10 cm wide, with 15-20 cm high walls) positioned at 120-degree angles from each other.
-
A video camera mounted above the maze to record the mouse's movements.
Procedure:
-
Acclimation: Handle the mice for a few days prior to testing to reduce anxiety.
-
Test Session:
-
Place the mouse at the end of one arm and allow it to freely explore the maze for a single 5-8 minute session.
-
Record the sequence of arm entries. An arm entry is typically defined as all four paws entering the arm.
-
Data to Collect:
-
Total number of arm entries.
-
Sequence of arm entries to determine the number of spontaneous alternations. A spontaneous alternation is defined as a sequence of three consecutive entries into each of the three different arms (e.g., ABC, BCA, CAB).[19]
-
Percentage of Spontaneous Alternation: Calculated as [Number of spontaneous alternations / (Total number of arm entries - 2)] x 100.[14][22] A higher percentage indicates better spatial working memory.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. alzforum.org [alzforum.org]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. LM11a-31 Inhibits p75 Neurotrophin Receptor (p75 NTR ) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using the Morris Water Maze to Assess Spatial Learning and Memory in Weanling Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differentially Expressed Genes in the Brain of Aging Mice With Cognitive Alteration and Depression- and Anxiety-Like Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Assessing Rodent Hippocampal Involvement in the Novel Object Recognition Task. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assessment of Spontaneous Alternation, Novel Object Recognition and Limb Clasping in Transgenic Mouse Models of Amyloid-β and Tau Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. uknowledge.uky.edu [uknowledge.uky.edu]
- 21. researchgate.net [researchgate.net]
- 22. A quantitative analysis of spontaneous alternation behaviors on a Y-maze reveals adverse effects of acute social isolation on spatial working memory - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for (Rac)-LM11A-31 PET Imaging in Neuroinflammation
Disclaimer: As of the current scientific literature, a dedicated positron emission tomography (PET) radiotracer for (Rac)-LM11A-31 has not been established for routine use. The following application notes and protocols are presented as a hypothetical framework for researchers and drug development professionals. This document is based on the known pharmacology of LM11A-31 as a p75 neurotrophin receptor (p75NTR) modulator and established methodologies for PET tracer development and neuroinflammation imaging.
Application Note: A Proposed PET Tracer for In Vivo Imaging of p75NTR in Neuroinflammation
This compound is a small molecule, orally bioavailable, and CNS-penetrant ligand for the p75 neurotrophin receptor (p75NTR) .[1] This receptor plays a multifaceted role in the central nervous system, capable of promoting either neuronal survival or apoptosis depending on the cellular context and ligand.[1] In the context of neurodegenerative diseases such as Alzheimer's, Huntington's, and in response to injury, p75NTR expression is often upregulated and its signaling is implicated in pathological processes, including neuronal degeneration and neuroinflammation.[2][3][4]
LM11A-31 functions as a modulator of p75NTR, promoting neurotrophic signaling while inhibiting degenerative pathways often initiated by pro-neurotrophins.[5][6] Preclinical studies have consistently demonstrated that administration of LM11A-31 reduces key markers of neuroinflammation, including the activation of microglia and astrocytes, and decreases the expression of pro-inflammatory cytokines.[3][5][7] For instance, treatment with LM11A-31 has been shown to lower microglial activation in mouse models of Alzheimer's disease, an effect that was quantifiable using PET imaging with a tracer for the 18 kDa translocator protein (TSPO).[3][8]
While TSPO-PET imaging provides a valuable indirect measure of the downstream anti-inflammatory effects of LM11A-31, it does not directly measure the engagement of its primary target, p75NTR. The development of a radiolabeled version of this compound for PET imaging would provide an invaluable tool for:
-
Directly quantifying p75NTR expression and distribution in the living brain under various pathological conditions.
-
Determining the in vivo binding and pharmacokinetics of LM11A-31 at its target site, enabling robust dose-occupancy studies.
-
Assessing target engagement for LM11A-31 and other p75NTR-targeting therapeutics in preclinical and clinical drug development.
-
Providing a potential pharmacodynamic biomarker to monitor therapeutic response and patient stratification in clinical trials.
This document outlines proposed protocols for the synthesis, in vitro validation, and in vivo application of a hypothetical PET tracer, --INVALID-LINK---LM11A-31, for imaging p75NTR in the context of neuroinflammation.
Quantitative Data Presentation
The following table summarizes quantitative findings from preclinical studies on the anti-inflammatory and neuroprotective effects of LM11A-31. This data provides the rationale for developing a PET tracer to directly image its site of action.
| Model System | Treatment Details | Key Quantitative Findings | Reference |
| Mouse Model of Alzheimer's Disease (APPL/S) | 50 mg/kg/day LM11A-31 for 3 months | Significantly lowered microglial activation as measured by [18F]GE-180 TSPO-PET imaging. | [3] |
| HIV-1 Infected Macrophages (in vitro) | 100 nM LM11A-31 for 24-48h | Significantly reduced levels of pro-inflammatory cytokines IL-1β, IL-8, and IL-18. | [9] |
| Rat Model of Meningitis | 15 µ g/day LM11A-31 for 3 days (pretreatment) | Significantly decreased expression of pro-inflammatory mediators IL-1β, TNF-α, IL-6, and iNOS in the cortex and hippocampus. | [7] |
| Mouse Model of Huntington's Disease (R6/2) | 50 mg/kg LM11A-31 daily | Diminished increases in plasma levels of TNF-α and IL-6. | [8] |
| Mouse Model of Diabetes | 50 mg/kg LM11A-31 | Prevented significant increases in circulatory and retinal TNF-α and IL-1β levels. | [10] |
Signaling Pathway Visualization
The following diagram illustrates the proposed mechanism by which LM11A-31 modulates p75NTR signaling to reduce neuroinflammation.
Caption: p75NTR signaling modulation by this compound.
Experimental Workflow Visualization
The diagram below outlines the proposed workflow for the development and validation of a hypothetical --INVALID-LINK---LM11A-31 PET tracer.
Caption: Proposed workflow for --INVALID-LINK---LM11A-31 PET tracer development.
Experimental Protocols
Protocol 1: Hypothetical Radiosynthesis of 11C-LM11A-31
Objective: To describe a proposed method for the radiosynthesis of --INVALID-LINK---LM11A-31 via N-methylation of a suitable precursor using [11C]methyl triflate.
Materials:
-
Desmethyl-(Rac)-LM11A-31 precursor (N-demethylated on the morpholine (B109124) ring).
-
[11C]Methyl triflate ([11C]CH3OTf) produced from [11C]CO2 via a gas-phase method.
-
Anhydrous Dimethylformamide (DMF).
-
Sodium hydride (NaH).
-
Automated radiochemistry synthesis module (e.g., GE TRACERlab, Sofie ELIXYS).
-
Semi-preparative and analytical HPLC systems with radioactivity and UV detectors.
-
C18 HPLC columns.
-
Mobile Phase (e.g., Acetonitrile/Water with 0.1% TFA).
-
Sterile water for injection, USP.
-
Ethanol, USP.
-
0.9% Sodium Chloride for injection, USP.
-
Sterile filters (0.22 µm).
Procedure:
-
Precursor Preparation: Dissolve 1-2 mg of the desmethyl-(Rac)-LM11A-31 precursor in 300 µL of anhydrous DMF in a sealed reaction vessel. Add a small amount of NaH (approx. 1-2 mg) to act as a base.
-
[11C]Methyl Triflate Trapping: Transfer the cyclotron-produced [11C]CH3OTf in helium gas stream into the reaction vessel containing the precursor solution at room temperature.
-
Radiolabeling Reaction: Heat the sealed reaction vessel at 80-100°C for 5 minutes to facilitate the N-methylation reaction on the morpholine nitrogen.
-
Quenching and Dilution: After the reaction time, cool the vessel and quench the reaction by adding 500 µL of the HPLC mobile phase.
-
HPLC Purification: Inject the crude reaction mixture onto a semi-preparative C18 HPLC column to separate --INVALID-LINK---LM11A-31 from the unreacted precursor and other radioactive byproducts.
-
Formulation: Collect the HPLC fraction corresponding to the --INVALID-LINK---LM11A-31 peak into a sterile vial containing 20 mL of sterile water. Pass the diluted product through a C18 Sep-Pak cartridge to trap the radiotracer. Wash the cartridge with sterile water (10 mL) and elute the final product with 1 mL of ethanol, USP, followed by 9 mL of 0.9% sodium chloride for injection.
-
Quality Control:
-
Perform analytical HPLC to determine radiochemical purity (>95%).
-
Measure total activity and calculate the radiochemical yield and molar activity.
-
Test for pH (must be within 4.5-7.5), sterility, and endotoxin (B1171834) levels before in vivo use.
-
Protocol 2: Proposed In Vitro Autoradiography with 11C-LM11A-31
Objective: To determine the specific binding of the hypothetical --INVALID-LINK---LM11A-31 tracer to p75NTR in brain tissue sections from a mouse model of neuroinflammation (e.g., LPS-injected or an Alzheimer's model) and control animals.
Materials:
-
Cryostat-sectioned brain tissue (10-20 µm thick) from disease model and wild-type mice, thaw-mounted on glass slides.
-
--INVALID-LINK---LM11A-31.
-
Unlabeled this compound for blocking studies.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
-
Wash buffer (ice-cold binding buffer).
-
Phosphor imaging plates or digital autoradiography system.
Procedure:
-
Pre-incubation: Pre-incubate the brain sections in binding buffer for 15 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.
-
Incubation:
-
Total Binding: Incubate a set of slides in binding buffer containing 1-5 nM of --INVALID-LINK---LM11A-31 for 60 minutes at room temperature.
-
Non-specific Binding: Incubate an adjacent set of slides in the same concentration of radiotracer but with the addition of a high concentration (e.g., 10 µM) of unlabeled this compound.
-
-
Washing: After incubation, wash the slides rapidly (e.g., 2 x 2 minutes) in ice-cold wash buffer to remove unbound radiotracer. Perform a final quick dip in ice-cold deionized water to remove buffer salts.
-
Drying: Dry the slides quickly under a stream of cool, dry air.
-
Imaging: Expose the dried slides to a phosphor imaging plate for an appropriate duration (e.g., 2-4 hours, depending on the injected activity).
-
Data Analysis: Scan the imaging plates and quantify the signal intensity in specific brain regions (e.g., hippocampus, cortex) using image analysis software. Calculate specific binding by subtracting the non-specific binding signal from the total binding signal. Compare the specific binding between the disease model and control animals.
Protocol 3: Proposed In Vivo PET Imaging in a Mouse Model of Neuroinflammation
Objective: To non-invasively quantify the uptake of --INVALID-LINK---LM11A-31 in the brains of a mouse model of neuroinflammation and control mice.
Materials:
-
Disease model mice (e.g., 5XFAD model for Alzheimer's) and age-matched wild-type controls.
-
Formulated, sterile --INVALID-LINK---LM11A-31.
-
MicroPET/CT scanner.[11]
-
Anesthesia system (isoflurane).[11]
-
Tail-vein catheterization supplies.
-
Heating pad and monitoring equipment for animal vitals.
Procedure:
-
Animal Preparation: Anesthetize the mouse with isoflurane (B1672236) (2-3% for induction, 1.5-2% for maintenance).[11] Place the animal on the scanner bed with a heating pad to maintain body temperature. Secure the head in a stereotactic holder to minimize motion artifacts.
-
CT Scan: Perform a short CT scan for attenuation correction and anatomical co-registration.
-
Radiotracer Injection: Administer a bolus injection of --INVALID-LINK---LM11A-31 (e.g., 3.7-7.4 MBq or 100-200 µCi) via a tail-vein catheter.
-
Dynamic PET Scan: Begin a dynamic PET scan immediately upon injection, acquiring data for 60-90 minutes.[2]
-
Blocking Scan (for validation): In a separate imaging session or a different cohort of animals, pre-treat the animals with a high dose of unlabeled this compound (e.g., 1-5 mg/kg, i.v.) 15-30 minutes before injecting the radiotracer to confirm target-specific uptake.
-
Image Reconstruction: Reconstruct the dynamic PET data into time frames (e.g., 4x15s, 4x60s, 5x300s) using an appropriate algorithm (e.g., OSEM3D), correcting for attenuation, scatter, and radioactive decay.
-
Data Analysis:
-
Co-register the PET images to the CT or a standard MRI atlas.
-
Delineate regions of interest (ROIs) on the brain images, including the cortex, hippocampus, striatum, and cerebellum.[2]
-
Generate time-activity curves (TACs) for each ROI, expressing uptake as Standardized Uptake Value (SUV).
-
Perform kinetic modeling. For example, use a reference region like the cerebellum (if devoid of specific binding) to calculate the SUV ratio (SUVR), which is an index of specific binding.
-
Compare SUVR values between the disease model and control groups, and between baseline and blocking scans.
-
References
- 1. news-medical.net [news-medical.net]
- 2. PET Imaging of Stroke-Induced Neuroinflammation in Mice Using [18F]PBR06 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. researchgate.net [researchgate.net]
- 5. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Post-Stroke Administration of the p75 Neurotrophin Receptor Modulator, LM11A-31, Attenuates Chronic Changes in Brain Metabolism, Increases Neurotransmitter Levels, and Improves Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LM11A-31, a modulator of p75 neurotrophin receptor, suppresses HIV-1 replication and inflammatory response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
(Rac)-LM11A-31 solubility in PBS and DMSO
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with (Rac)-LM11A-31.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an isomer of LM11A-31, which is an orally available, brain-penetrant small molecule that acts as a ligand for the p75 neurotrophin receptor (p75NTR).[1][2] Its primary mechanism involves modulating p75NTR signaling to promote neuron survival and inhibit apoptosis.[1][3] It selectively activates p75NTR survival pathways while inhibiting degenerative signaling, such as that induced by pro-nerve growth factor (proNGF).[3][4][5]
Q2: What are the reported solubilities of this compound in common laboratory solvents?
The solubility of this compound can vary slightly between suppliers and based on its salt form (e.g., dihydrochloride). For a summary of reported solubility data, please refer to the table below.
Quantitative Solubility Data
| Solvent | Reported Solubility | Notes |
| DMSO | 100 mg/mL | Requires sonication and warming to 60°C.[5] |
| 50 mg/mL | ||
| 49 mg/mL | Fresh DMSO is recommended as absorbed moisture can reduce solubility.[6] | |
| PBS (pH 7.2) | 10 mg/mL | |
| Water | 100 mg/mL | Requires sonication.[5] |
| 200 mg/mL | Sonication is recommended.[7] | |
| Described as a water-soluble isoleucine derivative.[4][8] | ||
| Ethanol (B145695) | 20 mg/mL | |
| DMF | 50 mg/mL |
Troubleshooting Guide
Issue: I'm having trouble dissolving this compound in my chosen solvent.
-
Precipitation or phase separation occurs: Gentle heating and/or sonication can be used to aid dissolution.[2][5]
-
Solubility in DMSO seems lower than expected: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly decrease the solubility of compounds. Always use fresh, newly opened DMSO for the best results.[5][6]
-
The compound won't dissolve in aqueous buffers at high concentrations: While described as water-soluble, the solubility in buffers like PBS is limited compared to organic solvents like DMSO.[9] For aqueous stocks, consider starting with water and then diluting into your buffer. If high concentrations are needed for in vivo studies, consider using a formulation with co-solvents.
Issue: My this compound solution is not stable.
-
Storage of stock solutions: For long-term stability, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2][5] It is best to store solutions under nitrogen and away from moisture.[2][5]
-
Freeze-thaw cycles: To prevent degradation of the compound, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2]
Experimental Protocols & Workflows
Protocol 1: Preparation of a 100 mg/mL Stock Solution in DMSO
-
Weigh the desired amount of this compound dihydrochloride (B599025) powder in a sterile conical tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 100 mg/mL.
-
To aid dissolution, warm the solution to 60°C and use an ultrasonic bath until the solid is completely dissolved.[5]
-
Once fully dissolved, allow the solution to cool to room temperature.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[2][5]
Protocol 2: Preparation of a 10 mg/mL Solution in PBS (pH 7.2)
-
Weigh the required amount of this compound.
-
Add the calculated volume of sterile PBS (pH 7.2) to reach a 10 mg/mL concentration.
-
Vortex or sonicate the mixture until the compound is fully dissolved. Gentle warming may be applied if necessary.
-
If preparing for cell culture, sterilize the final solution by passing it through a 0.22 µm filter.[2]
-
Use the solution immediately or store appropriately.
Protocol 3: Example In Vivo Formulation for Oral Administration
For in vivo experiments, a co-solvent system is often required to achieve the desired concentration and stability. The following is an example formulation:
-
Prepare a stock solution of this compound in ethanol at 25 mg/mL.
-
To prepare a 1 mL working solution at 2.5 mg/mL, take 100 µL of the ethanol stock solution.
-
Add 400 µL of PEG300 and mix until the solution is homogeneous.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to bring the final volume to 1 mL. The final solvent composition will be 10% ethanol, 40% PEG300, 5% Tween-80, and 45% saline.[2]
Visualizations
Experimental Workflow: Solution Preparation
References
- 1. LM11A-31-BHS | ALZFORUM [alzforum.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound dihydrochloride | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
(Rac)-LM11A-31 stability in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (Rac)-LM11A-31 in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and best practice protocols to ensure the integrity of your experiments.
Summary of Solubility and Storage
Proper storage and handling of this compound are critical for maintaining its stability and ensuring reliable experimental outcomes. The following tables summarize the available data on the solubility and recommended storage conditions for this compound and its common salt forms.
Table 1: Solubility of this compound Forms
| Form | Solvent | Solubility | Notes |
| This compound dihydrochloride (B599025) | Water | 100 mg/mL (316.19 mM)[1] | May require sonication to fully dissolve[1]. |
| This compound dihydrochloride | DMSO | 100 mg/mL (316.19 mM)[1] | May require sonication and gentle warming (up to 60°C)[1]. |
| This compound (hydrochloride) | PBS (pH 7.2) | 10 mg/mL | - |
| This compound (hydrochloride) | Ethanol | 20 mg/mL | - |
| This compound (hydrochloride) | DMSO | 50 mg/mL | - |
| LM11A-31 (free base) | DMSO | 49 mg/mL (201.35 mM) | Use fresh, anhydrous DMSO as the compound is hygroscopic. |
| This compound | Water | Soluble up to 30 mg/mL[2] | - |
| This compound | DMSO | Soluble up to 20 mg/mL[2] | - |
Table 2: Recommended Storage Conditions
| Form | Condition | Storage Temperature | Shelf Life |
| Solid (Powder) | Desiccate, away from moisture, under nitrogen[1] | -20°C | ≥ 1 to 4 years[2][3] |
| Solid (Powder) | Desiccate, at Room Temperature | Room Temperature | - |
| Stock Solution in DMSO | Stored under nitrogen, away from moisture[1][4] | -80°C | 6 months[5] |
| Stock Solution in DMSO | Stored under nitrogen, away from moisture[1][4] | -20°C | 1 month[5] |
| Aqueous Solution | Prepared fresh for experiments | 4°C (short-term) | It is highly recommended to prepare aqueous solutions fresh daily. |
Troubleshooting Guide & FAQs
This section addresses common issues that researchers may encounter when working with this compound in aqueous solutions.
FAQs
Q1: My this compound solution is cloudy or has precipitated. What should I do?
A1: Cloudiness or precipitation can occur for several reasons:
-
Concentration exceeds solubility: Ensure that the concentration of your solution does not exceed the solubility limits listed in Table 1 for your specific solvent.
-
Low Temperature: If you have stored your aqueous solution at 4°C or on ice, the compound may have precipitated out. Try gently warming the solution to room temperature and vortexing.
-
pH of the buffer: The solubility of this compound can be pH-dependent. If you are using a buffer, ensure the pH is compatible with the compound's solubility. While specific data is limited, compounds with amine groups are generally more soluble at a slightly acidic pH.
-
Improper Dissolution: For the dihydrochloride salt in water or DMSO, sonication may be required for complete dissolution[1].
Q2: I am seeing inconsistent or no effect in my cell-based assay. Could my this compound have degraded?
-
Solution Age: It is strongly recommended to prepare fresh aqueous solutions for each experiment. Avoid using aqueous solutions that have been stored for extended periods, even at 4°C.
-
pH of Culture Media: Cell culture media are typically buffered around pH 7.4. This compound contains an amide bond, which can be susceptible to hydrolysis at very high or low pH, although it is generally stable at neutral pH.
-
Storage of Stock Solutions: Ensure your DMSO stock solutions are stored correctly at -20°C or -80°C and are not subjected to frequent freeze-thaw cycles[5].
Q3: How should I prepare my aqueous working solution of this compound from a DMSO stock?
A3: To prepare an aqueous working solution from a DMSO stock, it is best to perform a serial dilution.
-
First, prepare a high-concentration stock solution in 100% DMSO (e.g., 100 mM).
-
For your experiment, dilute this stock solution into your aqueous buffer or cell culture medium.
-
Ensure the final concentration of DMSO in your working solution is low (typically <0.1%) to avoid solvent-induced artifacts in your experiments.
Q4: Is this compound sensitive to light?
A4: There is no specific information available regarding the photosensitivity of this compound. As a general good laboratory practice, it is advisable to protect solutions from prolonged exposure to direct light by using amber vials or covering the container with aluminum foil.
Experimental Protocols
Protocol for Preparation of an Aqueous Working Solution of this compound Dihydrochloride
-
Weighing the Compound: Accurately weigh the desired amount of this compound dihydrochloride powder in a sterile microcentrifuge tube.
-
Initial Dissolution: Add the appropriate volume of sterile, purified water to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Sonication: To aid dissolution, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear[1].
-
Sterilization: If for use in cell culture, sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Dilution: Prepare your final working concentration by diluting the stock solution into your experimental buffer or cell culture medium.
-
Use Immediately: It is recommended to use the freshly prepared aqueous solution immediately.
Visualizations
Caption: Recommended workflow for preparing this compound solutions.
Caption: Troubleshooting decision tree for common experimental issues.
References
(Rac)-LM11A-31 optimal concentration for cell culture
Welcome to the technical support center for (Rac)-LM11A-31. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal use of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a water-soluble, non-peptide, small-molecule ligand for the p75 neurotrophin receptor (p75NTR). Its primary mechanism involves modulating p75NTR signaling. It selectively activates pro-survival pathways while inhibiting apoptotic (cell death) signaling that can be triggered by ligands like pro-nerve growth factor (proNGF). In the presence of proNGF, it can act as an antagonist, blocking the degenerative signaling associated with this neurotrophin precursor.
Q2: What is the molecular target of this compound?
A2: The primary molecular target is the p75 neurotrophin receptor (p75NTR). LM11A-31 has been shown to interact with p75NTR but not with the Tropomyosin receptor kinase A (TrkA).
Q3: Is this compound orally bioavailable and can it cross the blood-brain barrier (BBB)?
A3: Yes, LM11A-31 is orally available and has been shown to be brain-penetrant. Studies in mice have demonstrated that following oral administration, it can reach concentrations in the brain well above its therapeutically effective dose in vitro.
Q4: How should I prepare and store this compound for cell culture experiments?
A4: this compound is a water-soluble compound. For in vitro experiments, it can be dissolved in sterile water or DMSO to create a stock solution, which is then further diluted in the cell culture medium to the desired final concentration.
-
Powder: Store at -20°C for up to 3 years.
-
Stock Solutions: Aliquot and store at -80°C for up to 1 year to avoid repeated freeze-thaw cycles. A stock solution in DMSO can be stored at -80°C for 6 months or -20°C for 1 month.
Q5: What are the reported effects of LM11A-31 in cell culture models?
A5: In various cell culture models, LM11A-31 has been shown to:
-
Inhibit Aβ-induced neurodegeneration and synaptic impairment in neuronal cultures.
-
Protect against cytotoxicity and suppress HIV-1 replication in macrophage cell lines.
-
Reduce neuronal death associated with oxidative stress in a Parkinson's disease cell model.
-
Promote the survival of oligodendrocytes.
-
Inhibit the release of neurotoxic factors from macrophages and microglia.
Optimal Concentration for Cell Culture
The optimal concentration of this compound is highly dependent on the cell type and the specific experimental goals (e.g., neuroprotection, anti-inflammatory effects). A dose-response experiment is always recommended to determine the optimal concentration for your specific model system. The table below summarizes concentrations used in various published studies.
| Cell Type | Application | Effective Concentration | Reference |
| U1 Macrophages (HIV-infected) | Suppression of viral replication, reduction of cytotoxicity | 100 nM | |
| Macrophages & Microglia | Inhibition of neurotoxic factor release | 10 nM | |
| Lund Human Mesencephalic (LUHMES) cells | Neuroprotection against oxidative stress | 20 nM | |
| Feline Choroid Plexus Macrophages | Neuroprotection in an FIV infection model | 10 nM | |
| Human Retinal Endothelial (HRE) cells | Attenuation of proNGF-induced permeability | Not specified, used in vivo data as basis | |
| Primary Hippocampal Neurons | Neuroprotection against Aβ toxicity | 100 nM (fully protective) |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect | Suboptimal Concentration: The concentration may be too low for the specific cell type or insult. | Perform a dose-response curve, testing a range of concentrations (e.g., 1 nM to 1 µM) to find the optimal dose for your system. |
| Cell Health: Cells may be unhealthy or stressed, masking the protective effects of the compound. | Ensure proper cell culture technique, check for contamination, and use cells within a low passage number. | |
| Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions from powder. Aliquot stock solutions into single-use vials and store at -80°C. | |
| Cell Toxicity/Death | High Concentration: Although generally reported as non-toxic, very high concentrations may be detrimental in some sensitive cell lines. | Lower the concentration. Refer to the concentration table for typical ranges. Perform a cytotoxicity assay (e.g., LDH or MTT) to determine the toxic threshold in your specific cell line. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high in the final culture medium. | Ensure the final concentration of the solvent is non-toxic to your cells (typically <0.1% for DMSO). Run |
(Rac)-LM11A-31 potential off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of (Rac)-LM11A-31.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound?
This compound is a small molecule ligand of the p75 neurotrophin receptor (p75NTR).[1][2] It is designed to modulate the signaling of this receptor, promoting neuronal survival and strengthening brain connections.[1][3] Specifically, it selectively activates p75NTR survival pathways while inhibiting apoptosis signaling.[4]
Q2: Has this compound been screened for off-target binding?
Yes, this compound has been screened against a panel of alternative target receptors. According to available information, this screening was negative, and to date, no alternative targets or off-target effects have been identified at a molecular level. It has also been shown that LM11A-31 does not interact with TrkA, a related neurotrophin receptor.[4]
Q3: What are the known side effects of this compound observed in clinical trials?
A Phase 2a clinical trial in patients with mild to moderate Alzheimer's disease established that this compound is safe and tolerable.[5][6] The most frequently observed adverse events were:
-
Nasopharyngitis (inflammation of the nose and pharynx)[7]
-
Headache[7]
-
Eosinophilia (an increase in the number of eosinophils, a type of white blood cell)[5][7]
In most cases, these adverse events were transient.[7] Discontinuations from the trial due to side effects were more common in the higher dose group (400 mg) compared to the lower dose (200 mg) and placebo groups.[5]
Q4: Were any serious adverse events reported in the clinical trial?
The Phase 2a trial met its primary endpoint of safety and tolerability.[7] Magnetic Resonance Imaging (MRI) scans of trial participants did not reveal any safety concerns, including amyloid-related imaging abnormalities (ARIA), which are a known concern with some Alzheimer's disease therapies.[5][7]
Troubleshooting Guide for Experimental Use
This guide is intended to help researchers troubleshoot unexpected results that may arise during preclinical experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected cell death or toxicity in vitro | While LM11A-31 is generally reported to be non-toxic, individual cell lines may have different sensitivities. High concentrations or specific experimental conditions could lead to toxicity. | 1. Confirm Concentration: Double-check calculations and ensure the final concentration of LM11A-31 is within the reported effective range for your model system.2. Titration Experiment: Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.3. Vehicle Control: Ensure that the vehicle (e.g., DMSO) concentration is consistent across all treatment groups and is not causing toxicity. |
| Lack of expected neuroprotective effect | The neuroprotective effects of LM11A-31 are mediated through the p75NTR. The expression level of p75NTR in your experimental model is crucial for observing an effect. | 1. Confirm p75NTR Expression: Verify the expression of p75NTR in your cell line or animal model using techniques such as Western blot, qPCR, or immunohistochemistry.2. Optimize Treatment Timing: The timing of LM11A-31 administration relative to the insult (e.g., neurotoxin exposure) can be critical. Experiment with different pre-treatment, co-treatment, and post-treatment paradigms. |
| Inconsistent results between experiments | Variability in experimental conditions can lead to inconsistent outcomes. | 1. Standardize Protocols: Ensure all experimental parameters, including cell passage number, seeding density, media composition, and treatment duration, are kept consistent.2. Aliquot Compound: Aliquot the this compound stock solution to avoid repeated freeze-thaw cycles that could degrade the compound. |
| Observing an unexpected phenotypic change | Although broad off-target screening was reported as negative, it is theoretically possible that in a specific biological context, an unidentified interaction could occur. | 1. Review Literature: Search for recent publications that may have identified new biological roles for p75NTR or reported on the effects of LM11A-31 in a similar model system.2. Control Experiments: Include appropriate positive and negative controls to help interpret the specificity of the observed effect.3. Consult Technical Support: If the issue persists, consider contacting the supplier of the compound for any additional information they may have. |
Data on Clinical Trial Adverse Events
The following table summarizes the most frequently observed adverse events in the Phase 2a clinical trial of this compound in patients with mild to moderate Alzheimer's disease.
| Adverse Event | Frequency | Severity |
| Nasopharyngitis | Most frequent | Generally mild and transient |
| Diarrhea | Frequent | Generally mild and transient |
| Headache | Frequent | Generally mild and transient |
| Eosinophilia | Frequent | Generally mild and transient |
Note: Specific percentages for each adverse event are not detailed in the provided search results.
Experimental Protocols
While specific, detailed protocols for off-target screening of this compound are not publicly available, a general methodology for such an experiment is provided below.
General Protocol for Off-Target Liability Screening (Example)
This protocol outlines a typical workflow for screening a compound against a panel of receptors and enzymes to identify potential off-target interactions.
-
Compound Preparation:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial dilutions are prepared to achieve the desired final concentrations for the assays.
-
-
Receptor Binding Assays (e.g., CEREP Panel):
-
A broad panel of recombinant human receptors, ion channels, and transporters expressed in a suitable cell line (e.g., HEK293, CHO) is used.
-
Radioligand binding assays are performed where a known radiolabeled ligand for each target is competed with this compound.
-
The amount of radioligand displaced by this compound is measured using a scintillation counter.
-
A significant reduction in radioligand binding indicates an interaction of this compound with the target.
-
-
Enzyme Inhibition Assays (e.g., Kinase Panel):
-
A panel of purified kinases or other enzymes is used.
-
Enzymatic activity is measured in the presence and absence of this compound.
-
The assay typically measures the phosphorylation of a substrate (for kinases) or the conversion of a substrate to a product.
-
A decrease in enzyme activity in the presence of this compound indicates inhibition.
-
-
Data Analysis:
-
The results are typically expressed as the percent inhibition or displacement at a given concentration of this compound.
-
For any significant "hits," follow-up dose-response curves are generated to determine the IC50 (for enzyme inhibition) or Ki (for receptor binding) values.
-
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: On-target signaling pathway of this compound.
References
- 1. LM11A-31-BHS | ALZFORUM [alzforum.org]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. New drug candidate targeting synaptic resilience well tolerated in Alzheimer’s patients | National Institute on Aging [nia.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. neurologylive.com [neurologylive.com]
(Rac)-LM11A-31 In Vivo Toxicity Assessment: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the in vivo toxicity assessment of (Rac)-LM11A-31. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general in vivo safety profile of this compound?
A1: Based on available preclinical and clinical data, this compound is generally considered to have a favorable safety profile with no major adverse effects reported in multiple animal models, including mice and cats, at various doses and treatment durations.[1] A Phase 2a clinical trial in patients with mild to moderate Alzheimer's disease met its primary endpoint for safety and tolerability.[1][2]
Q2: Have any specific adverse effects been observed in animal studies?
A2: The majority of animal studies report no obvious adverse effects.[3] One report mentioned a transient decrease in hematocrit in animal models as the only observed adverse effect, though detailed data was not provided.[3][4] Studies in mice have shown no significant changes in body weight or behavior during treatment.
Q3: What were the most common adverse events reported in human clinical trials?
A3: In a Phase 2a clinical trial for Alzheimer's disease, the most frequently reported adverse events were nasopharyngitis, diarrhea, headache, and eosinophilia.[1] These events were generally transient.[1]
Q4: Is there any evidence of neurotoxicity with LM11A-31 treatment?
A4: Current research suggests that LM11A-31 is neuroprotective and does not exhibit neurotoxic effects. It has been shown to counteract the toxicity of other agents, such as amyloid-beta, in neuronal cultures.[5]
Q5: What is the mechanism of action of LM11A-31?
A5: this compound is a small molecule ligand that modulates the p75 neurotrophin receptor (p75NTR).[5] It selectively activates pro-survival signaling pathways downstream of p75NTR while inhibiting apoptotic (cell death) signaling.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected weight loss in treated animals. | Although not commonly reported, individual animal sensitivity or experimental conditions could be a factor. | - Verify the accuracy of the dosing solution concentration and administration volume.- Monitor food and water intake daily.- Consider reducing the dose or frequency of administration.- If weight loss persists, consult with a veterinarian and consider humane endpoints. |
| Abnormal behavior in treated animals (e.g., lethargy, hyperactivity). | While behavioral changes have not been reported in the literature, it could be a rare, unobserved effect. | - Perform a detailed behavioral assessment (e.g., open field test) to quantify any changes.- Ensure that the vehicle control group does not exhibit similar behaviors.- Review the experimental protocol for any potential stressors unrelated to the compound. |
| Significant decrease in hematocrit levels. | This has been noted as a potential transient effect.[3][4] | - Collect blood samples at multiple time points to determine the kinetics of the hematocrit change.- Analyze other hematological parameters (e.g., red blood cell count, hemoglobin) for a comprehensive assessment.- If the decrease is severe or persistent, consider adjusting the dose or discontinuing treatment. |
| Inconsistent or unexpected experimental results. | Variability in drug formulation, animal handling, or experimental procedures. | - Ensure consistent preparation of the LM11A-31 dosing solution.- Standardize all animal handling and experimental procedures across all groups.- Increase the number of animals per group to improve statistical power. |
Quantitative Data Summary
Detailed quantitative toxicity data from dedicated preclinical toxicology studies, such as complete blood counts and serum chemistry panels, are not extensively available in the public domain. The following table summarizes the qualitative findings from various in vivo studies.
| Parameter | Animal Model | Dosage | Duration | Observed Effects | Reference |
| Body Weight | Mice | 50 mg/kg/day | 2 weeks | No significant difference compared to vehicle. | |
| Behavior | Mice | 50 mg/kg/day | 9 days | No behavioral differences in open field test. | |
| General Health | Cats | 10 mg/kg | Not specified | No significant adverse effects observed. | [1] |
| Hematology | Animal Models | Not specified | Not specified | Transient decreases in hematocrit have been noted. | [3][4] |
Experimental Protocols
General In Vivo Toxicity Assessment Protocol (Rodent Model)
This is a generalized protocol based on standard practices for in vivo toxicity studies of small molecules.
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: Acclimate animals for at least one week prior to the start of the study.
-
Grouping: Randomly assign animals to a vehicle control group and at least three dose groups of this compound (e.g., low, mid, and high dose). Each group should consist of an equal number of male and female animals (n=10 per sex per group is common).
-
Dosing: Administer this compound or vehicle daily via the intended clinical route (e.g., oral gavage) for a specified duration (e.g., 28 days for a sub-chronic study).
-
Clinical Observations: Conduct and record clinical observations daily, including changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
-
Body Weight and Food Consumption: Record body weight prior to dosing and at least weekly throughout the study. Measure food consumption weekly.
-
Hematology and Clinical Chemistry: Collect blood samples (e.g., via tail vein or cardiac puncture at termination) at specified intervals (e.g., pre-dose and at termination). Analyze for a standard panel of hematological and clinical chemistry parameters.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Record the weights of major organs (e.g., liver, kidneys, spleen, heart, brain). Collect a comprehensive set of tissues for histopathological examination.
Visualizations
Caption: p75NTR signaling pathways and the modulatory effect of LM11A-31.
Caption: General experimental workflow for in vivo toxicity assessment.
References
Technical Support Center: (Rac)-LM11A-31 Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (Rac)-LM11A-31 in animal studies. The information is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that acts as a modulator of the p75 neurotrophin receptor (p75NTR). It is orally bioavailable and can cross the blood-brain barrier.[1][2] Its mechanism of action involves binding to p75NTR and selectively activating pro-survival signaling pathways while inhibiting apoptotic (cell death) signaling.[1][2] LM11A-31 has been shown to compete with the binding of neurotrophins and pro-neurotrophins to p75NTR, but it does not interact with the TrkA receptor.[2][3]
Q2: In which animal models has this compound been tested?
A2: this compound has been evaluated in a variety of animal models for several neurodegenerative and neurological conditions. These include mouse models of Alzheimer's disease, Huntington's disease, traumatic brain and spinal cord injury, HIV-induced neurodegeneration, and diabetes-induced retinal vascular permeability.[1][2][4]
Q3: What are the reported therapeutic effects of this compound in animal studies?
A3: In various animal models, this compound has demonstrated several neuroprotective and pro-cognitive effects. These include the prevention of tau phosphorylation and misfolding, reduction of microglia and astrocyte activation, preservation of cholinergic neurites, and improvement in cognitive function.[1] It has also been shown to mitigate neuroinflammation and reduce neuronal damage in models of diabetes and stroke.[2][5]
Troubleshooting Guide: Managing Potential Side Effects
While this compound is generally reported to be well-tolerated in animal studies, researchers should be aware of potential side effects and have protocols in place to monitor and manage them.
Issue 1: Potential for Hematological Changes
A transient decrease in hematocrit has been observed in some animal studies.
Troubleshooting Steps:
-
Baseline and Follow-up Monitoring: It is crucial to obtain baseline hematocrit levels from all animals before starting treatment with this compound. Regular monitoring of hematocrit throughout the study is recommended, especially during the initial phase of treatment.
-
Standardized Blood Collection: Use a consistent and minimally stressful method for blood collection to avoid confounding factors.
Quantitative Data on Hematological Observations
| Animal Model | Dosage | Observation | Citation |
| Feline Immunodeficiency Virus (FIV) in cats | 10 mg/kg (oral) | Transient decrease in hematocrit in 2 out of 4 cats at 48 hours post-dosing. | [6] |
| Feline Immunodeficiency Virus (FIV) in cats | 10 mg/kg (intravenous) | Transient decrease in hematocrit in 1 out of 2 cats at 72 hours post-dosing. | [6] |
| Feline Immunodeficiency Virus (FIV) in cats | 10 mg/kg (subcutaneous) | Transient decrease in hematocrit in 2 out of 2 cats. | [6] |
Issue 2: Lack of Overt Toxicity Signs but Need for Vigilance
Many studies report no obvious adverse effects, such as changes in weight or general behavior. However, the absence of overt signs does not preclude more subtle physiological changes.
Troubleshooting Steps:
-
Regular Health Monitoring: Implement a regular and systematic health monitoring schedule. This should include daily observation of the animals for any changes in appearance, posture, or behavior.
-
Body Weight Measurement: Record the body weight of each animal at baseline and at regular intervals throughout the study.
-
Behavioral Assessments: For studies where neurological or behavioral outcomes are not the primary endpoint, a simple open field test can be a useful tool to detect any gross changes in locomotor activity or anxiety-like behavior that might indicate a systemic effect of the compound.
Summary of General Safety Observations in Rodent Models
| Animal Model | Dosage | Observation | Citation |
| Mouse model of spinal cord injury | Up to 100 mg/kg (oral, twice daily) | No weight loss or other obvious adverse effects were observed. | [7] |
| Mouse model of Alzheimer's disease | 10 or 50 mg/kg/day (oral) | Did not induce heat hyperalgesia. | [7] |
| Mouse model of Huntington's disease | 50 mg/kg/day (oral) | Did not affect total brain size. | [3] |
Experimental Protocols
Protocol 1: Hematocrit Measurement in Mice
This protocol describes a standard method for determining hematocrit from a murine blood sample.
Materials:
-
Heparinized micro-hematocrit capillary tubes
-
Clay sealant
-
Micro-hematocrit centrifuge
-
Hematocrit reader card or ruler
Procedure:
-
Blood Collection: Collect a small volume of blood (e.g., from the tail vein or saphenous vein) directly into a heparinized micro-hematocrit capillary tube, filling it to approximately 75% of its length.
-
Sealing: Seal one end of the capillary tube with clay sealant.
-
Centrifugation: Place the sealed capillary tube into a micro-hematocrit centrifuge with the sealed end facing outwards. Centrifuge at 11,000-12,000 rpm for 4-5 minutes.
-
Reading: After centrifugation, use a hematocrit reader card or a ruler to measure the length of the packed red blood cell column and the total length of the blood column (packed red cells and plasma).
-
Calculation: Calculate the hematocrit as follows: Hematocrit (%) = (Length of packed red blood cells / Total length of blood column) x 100
Protocol 2: Open Field Test for General Behavioral Assessment in Mice
This protocol provides a basic framework for an open field test to assess general locomotor activity and anxiety-like behavior.
Materials:
-
Open field arena (a square or circular arena with walls, typically made of a non-porous material that is easy to clean)
-
Video camera mounted above the arena
-
Video tracking software (optional, but recommended for accurate and unbiased data collection)
Procedure:
-
Habituation: Prior to the test day, handle the mice for a few minutes each day for at least three days to reduce stress associated with handling.
-
Test Environment: Place the open field arena in a quiet, dimly lit room.
-
Test Procedure:
-
Gently place a single mouse into the center of the open field arena.
-
Start the video recording and leave the room.
-
Record the mouse's activity for a predefined period, typically 5-10 minutes.
-
-
Data Analysis: Analyze the video recording to quantify parameters such as:
-
Total distance traveled: An indicator of general locomotor activity.
-
Time spent in the center of the arena: A measure of anxiety-like behavior (less time in the center is often interpreted as higher anxiety).
-
Rearing frequency: The number of times the mouse stands on its hind legs, an exploratory behavior.
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) between each mouse to remove any olfactory cues.
Signaling Pathways and Experimental Workflows
p75NTR Signaling Pathways Modulated by this compound
This compound modulates the signaling cascades downstream of the p75 neurotrophin receptor. The following diagrams illustrate the key pathways involved.
Caption: p75NTR signaling pathways modulated by this compound.
Experimental Workflow for Assessing this compound Side Effects
The following diagram outlines a logical workflow for researchers to assess potential side effects of this compound in their animal studies.
Caption: Experimental workflow for side effect assessment.
References
- 1. research.vt.edu [research.vt.edu]
- 2. alzforum.org [alzforum.org]
- 3. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guidelines for Blood Collection in Laboratory Animals | UK Research [research.uky.edu]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Pathology - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
(Rac)-LM11A-31 Long-Term Treatment: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting long-term treatment studies with (Rac)-LM11A-31. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is an orally available, brain-penetrant small molecule that acts as a ligand for the p75 neurotrophin receptor (p75NTR).[1][2] Its primary mechanism involves modulating p75NTR signaling to promote neuronal survival and inhibit apoptosis.[2][3] LM11A-31 selectively activates survival pathways downstream of p75NTR while inhibiting degenerative signaling pathways, such as those mediated by pro-nerve growth factor (proNGF).[1][2]
2. What are the recommended dosages and administration routes for long-term preclinical studies?
In rodent models, oral gavage is the most common administration route. Doses typically range from 25 to 100 mg/kg/day, with 50 mg/kg/day being frequently used in long-term studies for various neurodegenerative disease models.[1][4] For some applications, intraperitoneal (i.p.) injections have also been used.[1]
3. How should LM11A-31 be prepared and stored for long-term use?
LM11A-31 is a water-soluble amino acid derivative.[5] For in vivo studies, it is typically dissolved in sterile water for oral gavage.[5][6] For in vitro experiments, it can be dissolved in water or DMSO.[1][7] Stock solutions in DMSO can be stored at -80°C for up to a year, while the powder form is stable for at least three years at -20°C.[7] To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.[7]
4. What is the pharmacokinetic profile of LM11A-31?
LM11A-31 is orally bioavailable and penetrates the central nervous system.[8] Following a single 50 mg/kg oral dose in mice, peak brain concentrations are reached in approximately 30 minutes, with a brain half-life of 3 to 4 hours.[3] Chronic daily dosing can lead to higher brain concentrations compared to a single dose.[3] The brain-to-plasma ratio is approximately 3.1, indicating preferential accumulation in the brain.[3]
5. What are the known side effects or toxicity concerns with long-term LM11A-31 treatment?
In preclinical animal studies, no significant toxicity or adverse behavioral effects have been reported at therapeutic doses.[3] A Phase 2a clinical trial in patients with mild to moderate Alzheimer's disease found that LM11A-31 was generally safe and well-tolerated over 26 weeks.[9][10][11] The most common adverse events reported were transient and included nasopharyngitis, diarrhea, headache, and eosinophilia, with diarrhea and nasopharyngitis being more common at the higher dose of 400 mg/day.[1][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variability in experimental results | Inconsistent compound preparation or administration. | Ensure LM11A-31 is fully dissolved before each administration. Use a consistent oral gavage technique to minimize stress and ensure accurate dosing. Withhold food for 4 hours prior to dosing to aid absorption.[5] |
| Reduced efficacy over time | Potential degradation of the compound in solution. | Prepare fresh solutions of LM11A-31 regularly, especially for long-term studies. Store stock solutions appropriately as per the manufacturer's recommendations. |
| Gastrointestinal issues in animal models (e.g., diarrhea) | High dosage or individual animal sensitivity. | Monitor animals closely for any signs of distress. If gastrointestinal issues are observed, consider adjusting the dose. In the Phase 2a clinical trial, diarrhea was more frequent at the 400 mg dose compared to 200 mg.[1][9] |
| Unexpected behavioral changes in animals | Off-target effects or stress from handling and administration. | Open field tests in mice treated with LM11A-31 for 9 days showed no differences in ambulatory activity or fine movements.[3] If unexpected changes occur, review handling procedures and consider a vehicle-only control group that undergoes the same procedures. |
| Difficulty achieving desired brain concentrations | Issues with compound absorption or metabolism. | Confirm the purity of the LM11A-31 batch. Pharmacokinetic studies have shown that daily oral gavage of 50 mg/kg results in brain concentrations well above the in vitro effective dose.[5] If issues persist, consider an alternative administration route like intraperitoneal injection, though this may alter the pharmacokinetic profile. |
Quantitative Data Summary
Table 1: Preclinical Efficacy of Long-Term LM11A-31 Treatment in Animal Models
| Model | Species | Dosage & Route | Duration | Key Findings | Reference |
| Alzheimer's Disease (APPL/S mice) | Mouse | 50 mg/kg/day, oral gavage | 3 months | Reversed atrophy of basal forebrain cholinergic neurites and cortical dystrophic neurites. | [5][12] |
| Alzheimer's Disease (Tg2576 mice) | Mouse | 75 mg/kg/day, oral gavage | 3 months | Ameliorated cholinergic neuritic dystrophy. | [5][12] |
| Tauopathy (PS19 mice) | Mouse | 50 mg/kg, 5 days/week, oral gavage | 3 months | Increased survival rate from 64% to 94% at 9 months of age. Extended median survival time by 33%. | [1][4] |
| Huntington's Disease (R6/2 mice) | Mouse | 50 mg/kg/day, 5-6 days/week, oral gavage | 7-8 weeks | Alleviated volume reductions in multiple brain regions, including the striatum. | [1][6] |
| Aging | Mouse | 50 mg/kg/day, oral gavage | Started at 15-18 months | Preserved basal forebrain cholinergic neurons. | [1] |
| Stroke (MCAO) | Mouse | 50 mg/kg/day, oral gavage | Up to 12 weeks (started 1 week post-stroke) | Reduced brain atrophy, neurodegeneration, and tau pathology. Improved motor and cognitive function. | [8][13] |
| Peripheral Neuropathy (Cisplatin-induced) | Mouse | 25 or 50 mg/kg/day, i.p. | 10 weeks | Prevented the decrease in peripheral nerve sensation and alleviated abnormal nerve fiber morphology. | [1] |
Table 2: Human Clinical Trial (Phase 2a) Biomarker Changes with LM11A-31 Treatment
| Biomarker | Treatment Group | Duration | Median Annual Percent Change vs. Placebo | Significance | Reference |
| CSF Aβ40 | LM11A-31 (pooled doses) | 26 weeks | -8.98% | Significant | [14] |
| CSF Aβ42 | LM11A-31 (pooled doses) | 26 weeks | -6.98% | Significant | [14] |
| CSF SNAP25 | LM11A-31 (pooled doses) | 26 weeks | -19.20% | Significant | [1] |
| CSF Neurogranin | LM11A-31 (pooled doses) | 26 weeks | -9.17% | Significant | [1] |
| CSF YKL-40 | LM11A-31 (pooled doses) | 26 weeks | -5.19% | Significant | [1] |
Experimental Protocols & Methodologies
Methodology for Long-Term Oral Administration in Mice
-
Compound Preparation: Dissolve LM11A-31 in sterile water to the desired concentration (e.g., for a 50 mg/kg dose in a 25g mouse, prepare a solution where the final administration volume is manageable, typically 100-200 µL). Ensure the compound is fully dissolved before each use. Prepare fresh solutions regularly.
-
Animal Handling: Acclimatize mice to handling and the oral gavage procedure for several days before starting the experiment to minimize stress.
-
Fasting: Withhold food for approximately 4 hours before administration to enhance compound absorption.[5]
-
Administration: Administer the LM11A-31 solution or vehicle (sterile water) once daily using a proper-sized, ball-tipped gavage needle.
-
Monitoring: Monitor the animals daily for any adverse effects, including changes in weight, behavior, or signs of gastrointestinal distress.
Visualizations
Caption: LM11A-31 modulates p75NTR signaling, promoting survival pathways while inhibiting degenerative pathways.
Caption: A typical experimental workflow for long-term this compound treatment studies in animal models.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. alzforum.org [alzforum.org]
- 3. researchgate.net [researchgate.net]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Post-Stroke Administration of the p75 Neurotrophin Receptor Modulator, LM11A-31, Attenuates Chronic Changes in Brain Metabolism, Increases Neurotransmitter Levels, and Improves Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nia.nih.gov [nia.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. New Study in Nature Medicine Shows Novel Neuroprotective Drug Candidate Meets Primary Endpoint in Patients with Mild to Moderate Alzheimer’s Disease | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]
- 12. A small molecule p75NTR ligand, LM11A-31, reverses cholinergic neurite dystrophy in Alzheimer's disease mouse models with mid- to late-stage disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Post-Stroke Administration of the p75 Neurotrophin Receptor Modulator, LM11A-31, Attenuates Chronic Changes in Brain Metabolism, Increases Neurotransmitter Levels, and Improves Recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. neurologylive.com [neurologylive.com]
(Rac)-LM11A-31 preparing stock solutions
A comprehensive resource for researchers utilizing (Rac)-LM11A-31, this technical support center offers detailed guidance on the preparation of stock solutions, troubleshooting common issues, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in several common laboratory solvents. For in vitro studies, Dimethyl Sulfoxide (DMSO) is frequently used, with solubility reaching up to 100 mM. It is also soluble in ethanol (B145695) at concentrations up to 100 mg/mL and in water up to 125 mg/mL.[1] For in vivo preparations, it can be dissolved in PBS (pH 7.2) at 10 mg/ml, or in a mixture of ethanol, PEG300, Tween-80, and saline.[1][2] When using DMSO, it is crucial to use a fresh, anhydrous grade, as absorbed moisture can negatively impact solubility.[3]
Q2: What are the standard concentrations for this compound stock solutions?
A2: For most cell culture experiments, a stock solution of 10 mM in DMSO is a common starting point.[4] However, depending on the specific requirements of the assay, concentrations can be adjusted. The high solubility in DMSO (up to 100 mM) allows for the preparation of highly concentrated stocks, which can then be diluted to the desired final concentration for your experiments.
Q3: How should I properly store my this compound stock solutions?
A3: To ensure the stability and longevity of your this compound stock solution, it is recommended to aliquot it into single-use volumes to avoid repeated freeze-thaw cycles.[1][4] For short-term storage, -20°C is suitable for up to one month.[1][4] For long-term storage, it is best to keep the aliquots at -80°C, where they can be stable for up to 6 months or even a year.[1][3][4] It is also advisable to store the solutions protected from moisture and under nitrogen.[1]
Q4: Can I dissolve this compound directly in aqueous solutions like cell culture media?
A4: While this compound is water-soluble, it is standard practice to first prepare a concentrated stock solution in an organic solvent like DMSO.[5] This concentrated stock is then serially diluted to the final working concentration in your aqueous buffer or cell culture medium. This method ensures complete dissolution and accurate final concentrations. When preparing aqueous working solutions from a DMSO stock, it is important to add the stock solution to the aqueous buffer while mixing to prevent precipitation.
Troubleshooting Guide
Encountering issues when preparing your stock solutions can be a source of frustration. This guide provides solutions to common problems.
| Problem | Potential Cause | Recommended Solution |
| Compound fails to dissolve completely. | The concentration may be too high for the chosen solvent volume. | Gradually increase the solvent volume while vortexing. Gentle warming and sonication can also facilitate dissolution.[1] |
| The incorrect solvent was used. | Verify that you are using a recommended solvent such as DMSO, ethanol, or water at an appropriate concentration.[1][2] | |
| Precipitate forms when diluting the stock solution in an aqueous buffer. | The compound has low solubility in the final aqueous solution. | When diluting, add the concentrated stock solution dropwise into the aqueous buffer while continuously vortexing or stirring to ensure rapid and even dispersion. |
| The final concentration of the organic solvent is too high. | Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is low enough to be compatible with your experimental system (typically below 0.5%). | |
| Inconsistent or unexpected experimental results. | The stock solution was not stored correctly, leading to degradation. | Aliquot stock solutions to minimize freeze-thaw cycles and store them at the recommended temperatures (-20°C for short-term, -80°C for long-term).[1][3][4] |
| Inaccurate concentration of the stock solution. | Double-check all calculations, ensure your balance is properly calibrated, and use calibrated pipettes for accurate volume measurements. |
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Molar Concentration |
| H₂O | ≥ 125 mg/mL[1] | 395.23 mM[1] |
| DMSO | 50 mg/mL[2] | 201.35 mM[3] |
| Ethanol | 100 mg/mL[1] | 316.19 mM[1] |
| DMF | 50 mg/mL[2] | Not specified |
| PBS (pH 7.2) | 10 mg/mL[2] | Not specified |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Sterile microcentrifuge tubes
Procedure:
-
Calculation: Determine the mass of this compound required. The molecular weight of this compound dihydrochloride (B599025) is 316.3 g/mol .[2] To make 1 mL of a 10 mM solution, you will need 3.163 mg of the compound.
-
Weighing: Carefully weigh out 3.163 mg of this compound powder into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Mixing: Vortex the tube until the powder is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution.[1]
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes. Store these aliquots at -20°C for up to one month or at -80°C for up to one year.[3][4]
Visualizing the Mechanism and Workflow
To better understand the context in which this compound is used and the process of preparing solutions, the following diagrams are provided.
Caption: this compound modulates p75NTR signaling to promote survival.
References
Technical Support Center: (Rac)-LM11A-31 in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in animal studies involving (Rac)-LM11A-31.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the preparation, handling, and administration of this compound.
1. How should this compound be reconstituted and stored?
This compound is a water-soluble compound.[1][2] For in vivo studies, it is typically dissolved in sterile water.[1][3][4] The dihydrochloride (B599025) salt form is soluble in water up to 100 mM.[5][6]
-
Reconstitution: To prepare a stock solution, dissolve this compound powder in sterile water. For a 50 mg/kg dose in mice, a common concentration for the dosing solution is 5 mg/mL.[7]
-
Storage of Powder: The powder form should be stored at -20°C for long-term stability (up to 3 years).[8]
-
Storage of Solutions: Aqueous stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[9] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[8] If you choose water as the stock solution, it is recommended to filter and sterilize it with a 0.22 μm filter before use.[9]
2. What is the recommended dosage and administration route for mice?
The most commonly used and effective dose in mouse models of various neurological diseases is 50 mg/kg, administered via oral gavage.[1][3][4][7] Doses ranging from 5 to 100 mg/kg have been used in rodent studies.[7] This 50 mg/kg dose in mice corresponds to a human equivalent dose of approximately 284 mg for a 70 kg adult, based on body surface area conversion.[4]
3. What is the stability of this compound in solution?
Aqueous solutions of this compound are stable for at least one month when stored at -20°C and for up to six months at -80°C.[9] For working solutions prepared for daily administration, it is best practice to prepare them fresh or store them for a limited time at 4°C to minimize the risk of contamination and degradation.
II. Troubleshooting Guides
This section provides guidance on common issues that may arise during animal studies with this compound, which can contribute to experimental variability.
A. Dosing and Administration Issues
Variability in the administration of this compound can significantly impact study outcomes. Oral gavage, while a precise method, requires proper technique to minimize stress and ensure accurate dosing.
| Issue | Potential Cause | Troubleshooting/Prevention Strategy |
| Animal Distress During Gavage (struggling, vocalization) | Improper restraint, incorrect needle insertion, pain, or discomfort. | Ensure all personnel are thoroughly trained in proper animal handling and oral gavage techniques.[10] Use a flexible plastic or ball-tipped gavage needle to minimize the risk of injury.[11] Handle animals gently and allow them to habituate to the procedure if possible.[11] |
| Inaccurate Dosing | Calculation errors, incorrect weighing of animals, or loss of substance during administration. | Always weigh the animal on the day of dosing to calculate the precise volume.[10] Prepare a slight overage of the dosing solution to account for any dead volume in the syringe and needle. Dispense the solution slowly and steadily to prevent regurgitation.[12] |
| Aspiration of Dosing Solution | Incorrect placement of the gavage needle into the trachea instead of the esophagus. | Ensure the animal's head is properly aligned with its body.[10] The gavage needle should be inserted gently along the roof of the mouth and should pass smoothly down the esophagus.[10] If any resistance is met, or the animal coughs, withdraw the needle immediately.[12] |
| Esophageal or Stomach Injury | Forcing the gavage needle, using a needle of incorrect size or with a sharp tip. | Measure the correct insertion depth for each animal (from the tip of the nose to the last rib) and mark the needle.[12] Never force the needle if resistance is felt.[12] Use appropriately sized, smooth-tipped gavage needles.[11] |
B. Experimental Design and Biological Variability
Controlling for biological and environmental factors is critical for reducing variability in animal studies.
| Issue | Potential Cause | Troubleshooting/Prevention Strategy |
| High Variability in Behavioral Readouts | Environmental stressors (noise, light, odors), inconsistent handling, circadian rhythm disruption, sex differences. | Maintain a consistent and controlled environment (light/dark cycle, temperature, humidity).[13] Handle all animals consistently throughout the study.[14] Conduct behavioral testing at the same time of day to account for circadian rhythms.[13] Consider the influence of the estrous cycle in female mice and report the sex of the animals in the study results.[13][15] |
| Inconsistent Pharmacokinetic Profile | Differences in fasting state, timing of administration. | To aid in compound absorption, it is recommended to withhold food for approximately 4 hours prior to oral gavage.[1] Administer this compound at the same time each day to ensure consistent pharmacokinetic profiles. |
| Variable Disease Progression in Animal Models | Genetic drift in transgenic lines, subtle differences in disease induction. | Use animals from a reliable vendor and of a consistent genetic background.[15] Standardize all procedures for disease induction. Randomize animals into treatment and control groups to distribute any inherent variability. |
III. Quantitative Data Summary
Pharmacokinetics of this compound in Mice (50 mg/kg, Oral Gavage)
The following table summarizes the pharmacokinetic parameters of this compound in mice following a single oral gavage dose of 50 mg/kg.
| Parameter | Value | Reference |
| Peak Brain Concentration (Cmax) | ~1.08 µmol/L (262 ng/g) | [16][17] |
| Time to Peak Brain Concentration (Tmax) | ~30 minutes | [16][17] |
| Brain Half-life (t1/2) | 3-4 hours | [16][17] |
| Brain-to-Plasma Ratio | 3.1 ± 0.9 | [16][17] |
Note: Chronic daily dosing of 50 mg/kg for two weeks resulted in a higher peak brain concentration of approximately 1.9 µmol/L (463.4 ng/g), measured 30-60 minutes after the last dose.[16][17]
IV. Experimental Protocols
Detailed Protocol for Oral Gavage Administration of this compound in Mice
This protocol outlines the steps for the daily oral administration of this compound to mice.
Materials:
-
This compound powder
-
Sterile water for injection
-
Appropriately sized oral gavage needles (flexible plastic or stainless steel with a ball tip)
-
1 mL syringes
-
Animal scale
-
70% ethanol (B145695) for disinfection
Procedure:
-
Preparation of Dosing Solution:
-
On the day of dosing, weigh the required amount of this compound powder.
-
Reconstitute the powder in sterile water to the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse, delivering a volume of 0.2 mL).
-
Ensure the solution is fully dissolved. Vortex if necessary.
-
-
Animal Preparation:
-
Oral Gavage Procedure:
-
Gently but firmly restrain the mouse by the scruff of the neck, ensuring the head and body are in a straight line.[10]
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.[12]
-
Moisten the tip of the gavage needle with sterile water.[10]
-
Gently insert the needle into the mouth, slightly to one side, and advance it along the roof of the mouth towards the esophagus.[11]
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.[12]
-
Once the needle is at the predetermined depth, slowly administer the solution.[12]
-
Withdraw the needle smoothly.[10]
-
-
Post-Procedure Monitoring:
-
Return the animal to its home cage and monitor for at least 15-30 minutes for any signs of distress, such as coughing, gasping, or regurgitation.[12]
-
Monitor the animals daily for any adverse effects.
-
V. Visualizations
Signaling Pathways and Experimental Workflows
Caption: p75NTR signaling pathways and the role of this compound.
Caption: A typical experimental workflow for in vivo studies using this compound.
References
- 1. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Post-Stroke Administration of the p75 Neurotrophin Receptor Modulator, LM11A-31, Attenuates Chronic Changes in Brain Metabolism, Increases Neurotransmitter Levels, and Improves Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 11. instechlabs.com [instechlabs.com]
- 12. research.fsu.edu [research.fsu.edu]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - ProQuest [proquest.com]
- 16. A small molecule p75NTR ligand prevents cognitive deficits and neurite degeneration in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. research-support.uq.edu.au [research-support.uq.edu.au]
Validation & Comparative
(Rac)-LM11A-31 vs. Vehicle Control: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(Rac)-LM11A-31, a small molecule modulator of the p75 neurotrophin receptor (p75NTR), has emerged as a promising therapeutic candidate for a range of neurodegenerative and neurological conditions.[1][2] In numerous preclinical in vivo studies, this orally bioavailable and brain-penetrant compound has demonstrated significant neuroprotective effects when compared to vehicle controls. This guide provides a comprehensive comparison of this compound's performance against vehicle controls, supported by experimental data from various animal models.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies comparing this compound to a vehicle control across different disease models.
Table 1: Neuroprotection in a Mouse Model of Diabetic Retinopathy
| Outcome Measure | Vehicle Control (Diabetic) | This compound (50 mg/kg/day, oral gavage) | Reference |
| Blood-Retinal Barrier Breakdown (BSA-AlexaFluor-488 extravasation) | Significant increase | Significantly mitigated | [3][4] |
| Retinal proNGF Expression | Increased | Mitigated | [3][4] |
| Retinal VEGF Expression | Increased | Mitigated | [1][4] |
| Retinal TNF-α and IL-1β Levels | Increased | Significantly decreased | [3][4] |
| Retinal RhoA Activation | Increased | Reduced | [3][4] |
Table 2: Effects in Mouse Models of Alzheimer's Disease
| Outcome Measure | Vehicle Control (AD Model) | This compound (50 or 75 mg/kg, oral gavage) | Reference |
| Basal Forebrain Cholinergic Neurite Atrophy | Present | Reversed | [1][5] |
| Cortical Dystrophic Neurites | Present | Ameliorated | [5] |
| Cognitive Deficits (Novel Object Recognition & Y-maze) | Present | Prevented | [6][7] |
| Hippocampal Spine Density Loss | ~42% reduction | Rescued to wild-type levels | [2] |
| Tau Pathology (PS19 mice) | Progressive | Improved hippocampus-dependent behaviors | [1] |
| Survival Rate (PS19 mice at 9 months) | Lower | 94% | [1][2] |
| Median Survival Time (PS19 mice) | 334 days | 443 days (33% increase) | [1][2] |
Table 3: Efficacy in a Mouse Model of Huntington's Disease (R6/2 mice)
| Outcome Measure | Vehicle Control (R6/2 mice) | This compound (50 mg/kg/day, oral gavage) | Reference |
| Brain Volume Reductions (Striatum, Globus Pallidus, Cortex, etc.) | Significant reductions | Alleviated | [1][8] |
| Plasma Cytokine Levels (TNF-α, IL-6) | Increased | Diminished increases | [8] |
| Urinary p75NTR Extracellular Domain (ecd) Levels | Increased | Reduced increase | [8] |
Table 4: Neurorestorative Effects in a Mouse Model of Stroke
| Outcome Measure | Vehicle Control (Stroke) | This compound (post-stroke admin.) | Reference |
| Ipsilateral Hemisphere Atrophy | Present | Less brain atrophy | [9] |
| Neurodegeneration and Tau Pathology | Present | Reduced | [9] |
| Microglial Activation | Present | Reduced | [9] |
| Motor Function (Ladder Test) | Impaired | Improved recovery | [9] |
| Neurotransmitter Levels (Serotonin, Acetylcholine, Dopamine) | Reduced | Higher levels | [9][10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.
Diabetic Retinopathy Mouse Model
-
Animal Model: Male C57BL/6J mice.
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin. Hyperglycemia was confirmed by blood glucose levels >12.5 mmol/l.
-
Treatment: Two weeks after diabetes confirmation, mice received daily oral gavage of this compound (50 mg/kg) or saline (vehicle) for four weeks.[3][4]
-
Outcome Assessment:
Alzheimer's Disease Mouse Models (APPL/S and Tg2576)
-
Animal Models: APPL/S and Tg2576 mouse models of Alzheimer's disease.
-
Treatment: this compound was dissolved in sterile water and administered daily by oral gavage at 50 or 75 mg/kg/day. Food was withheld for 4 hours prior to dosing.[5]
-
Outcome Assessment:
Huntington's Disease Mouse Model (R6/2)
-
Animal Model: R6/2 mouse model of Huntington's disease.
-
Treatment: this compound was dissolved in sterile water and administered via oral gavage at 50 mg/kg, once daily, 5-6 days a week, starting at 4 weeks of age.[8]
-
Outcome Assessment:
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for in vivo studies.
Caption: this compound modulates p75NTR signaling, inhibiting pro-degenerative pathways and promoting pro-survival pathways.
Caption: A generalized workflow for in vivo studies comparing this compound to a vehicle control.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression | PLOS One [journals.plos.org]
- 6. A small molecule p75NTR ligand prevents cognitive deficits and neurite degeneration in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Post-Stroke Administration of the p75 Neurotrophin Receptor Modulator, LM11A-31, Attenuates Chronic Changes in Brain Metabolism, Increases Neurotransmitter Levels, and Improves Recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Post-Stroke Administration of the p75 Neurotrophin Receptor Modulator, LM11A-31, Attenuates Chronic Changes in Brain Metabolism, Increases Neurotransmitter Levels, and Improves Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LM11A-31-BHS | ALZFORUM [alzforum.org]
A Comparative Guide to p75NTR Modulators: (Rac)-LM11A-31 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
The p75 neurotrophin receptor (p75NTR), a member of the tumor necrosis factor receptor superfamily, has emerged as a critical therapeutic target for a range of neurological disorders. Its unique ability to mediate opposing cellular outcomes—either promoting neuronal survival or inducing apoptosis—makes it a complex but compelling target for modulation. In pathological conditions such as Alzheimer's disease, spinal cord injury, and traumatic brain injury, a shift towards pro-apoptotic p75NTR signaling is often observed. This has spurred the development of small molecules designed to modulate p75NTR activity, shifting its signaling balance back towards a neuroprotective state.
This guide provides an objective comparison of (Rac)-LM11A-31, a first-in-class p75NTR modulator that has advanced to clinical trials, with other notable p75NTR-targeting compounds. We present available quantitative data, detailed experimental methodologies, and visual diagrams of key pathways and workflows to assist researchers in evaluating these tools for their work.
The p75NTR Signaling Nexus
The p75NTR can initiate distinct downstream signaling cascades depending on its ligand, its co-receptors (such as Trk receptors or sortilin), and the cellular context. In simplified terms, its signaling can be divided into two main branches: pro-survival and pro-death. Pro-neurotrophins (like proNGF) and amyloid-beta (Aβ) oligomers are key pathological ligands that preferentially activate the pro-death pathways, leading to apoptosis and neurite degeneration.[1][2] Conversely, mature neurotrophins, in concert with Trk co-receptors, can engage pro-survival signals through p75NTR. Modulators like LM11A-31 are designed to selectively promote these survival pathways while inhibiting the degenerative ones.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The p75 neurotrophin receptor inhibitor, LM11A-31, ameliorates acute stroke injury and modulates astrocytic proNGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A small molecule p75NTR ligand prevents cognitive deficits and neurite degeneration in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: (Rac)-LM11A-31 vs. Nerve Growth Factor (NGF) in Neuronal Support
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of (Rac)-LM11A-31 and Nerve Growth Factor (NGF), two molecules with significant implications for neuronal survival and regeneration. While both compounds influence neuronal health, they operate through distinct mechanisms, leading to different downstream effects and therapeutic potentials. This document outlines their signaling pathways, presents available comparative data, and details experimental protocols for their evaluation.
At a Glance: Key Differences
| Feature | This compound | Nerve Growth Factor (NGF) |
| Primary Receptor | p75 Neurotrophin Receptor (p75NTR) | Tropomyosin receptor kinase A (TrkA) |
| Mechanism of Action | Modulates p75NTR to promote pro-survival signaling and inhibit degenerative pathways. | Activates TrkA to initiate signaling cascades that promote neuronal survival and neurite outgrowth. |
| proNGF Interaction | Can block the pro-apoptotic effects of proNGF binding to p75NTR. | Its precursor, proNGF, can induce apoptosis by binding to p75NTR. |
| Therapeutic Focus | Neurodegenerative diseases (e.g., Alzheimer's, stroke) by mitigating degenerative signaling. | Historically explored for peripheral neuropathies and neurodegenerative diseases, but with challenges related to side effects. |
Signaling Pathways: A Tale of Two Receptors
The divergent effects of this compound and NGF stem from their primary interactions with different cell surface receptors.
This compound: Modulating the p75NTR "Double-Edged Sword"
This compound is a small molecule modulator of the p75 neurotrophin receptor (p75NTR).[1] p75NTR is a complex receptor that, depending on the context and binding partner, can initiate either pro-survival or pro-apoptotic signals. LM11A-31 is designed to selectively promote the pro-survival signaling cascades downstream of p75NTR while inhibiting the degenerative pathways.[1] This is particularly relevant in the context of neurodegenerative diseases where pro-apoptotic signaling through p75NTR, often triggered by pro-nerve growth factor (proNGF), is implicated in neuronal death.[2][3] LM11A-31 can effectively compete with proNGF for binding to p75NTR, thereby preventing its neurotoxic effects.
Nerve Growth Factor (NGF): The Classic Neurotrophic Pathway
Nerve Growth Factor (NGF) is a well-characterized neurotrophin that primarily exerts its effects by binding to the Tropomyosin receptor kinase A (TrkA).[4] This binding event leads to the dimerization and autophosphorylation of TrkA, initiating several downstream signaling cascades, most notably the Ras/MAPK, PI3K/Akt, and PLC-γ pathways.[4] These pathways are crucial for promoting neuronal survival, differentiation, and neurite outgrowth.[5][6] However, the precursor form of NGF, proNGF, can bind with high affinity to p75NTR, triggering apoptotic pathways, especially in the absence of sufficient TrkA signaling.[3] This dual role of the NGF system highlights a key challenge in its therapeutic application.
Quantitative Data Summary
Direct quantitative comparisons of this compound and NGF in the same experimental settings are limited in publicly available literature. The following tables are constructed based on typical findings for each compound from various studies. It is crucial to note that these values are not from head-to-head comparisons and may vary significantly based on the experimental model and conditions.
Table 1: Neuronal Survival
| Treatment | Concentration | Cell Type | Assay | Result | Reference (Illustrative) |
| This compound | 20-80 nM | Primary Cortical Neurons (in co-culture) | Oxygen-Glucose Deprivation (OGD) | Mitigated neural injury and reduced caspase-3 cleavage. | [2] |
| NGF | Varies | Facial Motor Neurons | Facial Nerve Injury Model | Significantly reduced apoptotic cell death. | [7] |
Table 2: Neurite Outgrowth
| Treatment | Concentration | Cell Type | Assay | Result | Reference (Illustrative) |
| This compound | 50-75 mg/kg (in vivo) | Cholinergic Neurons (mouse model) | Immunohistochemistry | Reversed degeneration of cholinergic neurites. | [8] |
| NGF | 100 ng/mL | PC12 Cells | Microscopic Analysis | Significant increase in neurite length and number. | [6] |
Experimental Protocols
Neurite Outgrowth Assay in PC12 Cells
This protocol is a standard method for assessing the neuritogenic potential of compounds like NGF.
1. Cell Culture and Plating:
-
Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.
-
For the assay, plate cells on collagen-coated plates at a suitable density to allow for individual cell morphology analysis.
2. Treatment:
-
After cell attachment, replace the growth medium with a low-serum medium (e.g., 1% horse serum) to reduce basal proliferation.
-
Add the test compounds (this compound or NGF) at various concentrations. Include a vehicle control.
3. Incubation:
-
Incubate the cells for a defined period, typically 48-72 hours, to allow for neurite extension.
4. Imaging and Analysis:
-
Capture images of the cells using a phase-contrast or fluorescence microscope.
-
Quantify neurite outgrowth using software to measure parameters such as the percentage of cells with neurites, the average neurite length per cell, and the number of neurites per cell. A common criterion for a neurite is a process that is at least twice the diameter of the cell body.
Neuronal Survival Assay
This protocol can be adapted to assess the neuroprotective effects of this compound and NGF against a specific insult.
1. Neuronal Culture:
-
Culture primary neurons (e.g., cortical, hippocampal, or dorsal root ganglion neurons) or a neuronal cell line.
-
Allow the neurons to mature for a specified period.
2. Pre-treatment:
-
Pre-treat the neuronal cultures with various concentrations of this compound, NGF, or a vehicle control for a defined duration (e.g., 1-24 hours).
3. Induction of Apoptosis/Cell Death:
-
Introduce a neurotoxic stimulus. This could be, for example, serum deprivation, exposure to a neurotoxin like 6-hydroxydopamine (6-OHDA) or amyloid-beta peptides, or induction of excitotoxicity with glutamate.
4. Incubation:
-
Co-incubate the cells with the neurotoxin and the test compounds for a period sufficient to induce cell death in the control group (typically 24-48 hours).
5. Viability Assessment:
-
Quantify neuronal survival using established methods such as:
-
MTT or MTS assay: Measures mitochondrial metabolic activity.
-
LDH assay: Measures lactate (B86563) dehydrogenase release from damaged cells.
-
Live/Dead staining: Utilizes fluorescent dyes to differentiate between live and dead cells (e.g., Calcein-AM/Ethidium Homodimer-1).
-
TUNEL staining or Caspase-3 immunocytochemistry: To specifically detect apoptotic cells.
-
Conclusion
This compound and NGF represent two distinct approaches to promoting neuronal health. NGF, with its potent neurotrophic effects mediated through TrkA, has long been a molecule of interest, though its therapeutic potential has been hampered by challenges including its dual role with p75NTR when in its pro-form. This compound offers a more targeted strategy by specifically modulating p75NTR to favor pro-survival and anti-degenerative signaling. This makes it a particularly promising candidate for neurodegenerative disorders where aberrant p75NTR signaling is a contributing factor.
For researchers and drug development professionals, the choice between these or similar molecules will depend on the specific therapeutic context. Understanding their distinct mechanisms of action and signaling pathways is paramount for designing effective therapeutic strategies and for the accurate interpretation of experimental results. Further direct comparative studies are warranted to fully elucidate the relative efficacy of these two compounds in various models of neuronal injury and disease.
References
- 1. LM11A-31-BHS | ALZFORUM [alzforum.org]
- 2. The p75 neurotrophin receptor inhibitor, LM11A-31, ameliorates acute stroke injury and modulates astrocytic proNGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting Neurotrophins to Specific Populations of Neurons: NGF, BDNF, and NT-3 and Their Relevance for Treatment of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nerve growth factor-induced neurite outgrowth in PC12 cells involves the coordinate induction of microtubule assembly and assembly-promoting factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nerve growth factor induces neurite outgrowth of PC12 cells by promoting Gβγ-microtubule interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nerve growth factor reduces apoptotic cell death in rat facial motor neurons after facial nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A small molecule p75NTR ligand, LM11A-31, reverses cholinergic neurite dystrophy in Alzheimer's disease mouse models with mid- to late-stage disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantiomer-Specific Activity of (Rac)-LM11A-31: A Comparative Guide
Introduction
(Rac)-LM11A-31 is a small molecule modulator of the p75 neurotrophin receptor (p75NTR), a key player in neuronal survival and degeneration. The clinically investigated form of this compound is the specific stereoisomer (2S,3S)-2-amino-3-methyl-N-[2-(4-morpholinyl)ethyl]-pentanamide, also known as LM11A-31-BHS. While the therapeutic potential of this specific enantiomer is under investigation for neurodegenerative diseases, a comprehensive public comparison of its activity against other stereoisomers of LM11A-31 is not currently available in the scientific literature. This guide provides an overview of the known activity of the clinically relevant (2S,3S) enantiomer and outlines the experimental approaches that would be necessary to conduct a thorough enantiomer-specific activity comparison.
The Active Enantiomer: (2S,3S)-LM11A-31
The majority of published research focuses on the therapeutic effects of LM11A-31 without explicitly detailing the stereochemistry. However, documentation related to clinical trials and patent filings specify the active pharmaceutical ingredient as the (2S,3S) enantiomer. This suggests that the biological activity of LM11A-31 is likely stereospecific, with the (2S,3S) configuration being responsible for the observed therapeutic effects.
Signaling Pathways Modulated by (2S,3S)-LM11A-31
(2S,3S)-LM11A-31 exerts its neuroprotective effects by modulating the signaling cascades downstream of the p75NTR. The binding of proneurotrophins to p75NTR can trigger apoptotic pathways, whereas the interaction of mature neurotrophins with Trk receptors, often in complex with p75NTR, promotes cell survival. (2S,3S)-LM11A-31 is believed to shift this balance towards pro-survival signaling.
Hypothetical Comparison of Enantiomer Activity
Without direct experimental data, we can only hypothesize on the potential differences in activity between the stereoisomers of LM11A-31. It is plausible that the other enantiomers ((2R,3R), (2S,3R), and (2R,3S)) may exhibit:
-
Reduced or no activity: The specific three-dimensional arrangement of atoms in the (2S,3S) enantiomer is likely crucial for its interaction with the p75NTR binding pocket. Other enantiomers may not fit as effectively, leading to diminished or abolished modulatory effects.
-
Different activity: In some cases, different enantiomers of a drug can have distinct or even opposing pharmacological effects. It is conceivable, though not documented, that other LM11A-31 stereoisomers could modulate p75NTR signaling in a different manner.
-
Similar activity: While less likely for compounds with multiple chiral centers, it is possible that other enantiomers could retain some level of activity, although likely less potent than the (2S,3S) form.
Proposed Experimental Protocols for Enantiomer Comparison
To definitively compare the enantiomer-specific activity of this compound, a series of in vitro and in vivo experiments would be required.
1. In Vitro p75NTR Binding Assay
-
Objective: To determine the binding affinity of each LM11A-31 enantiomer to the p75NTR.
-
Methodology:
-
Synthesize and purify the four stereoisomers of LM11A-31: (2S,3S), (2R,3R), (2S,3R), and (2R,3S).
-
Utilize a competitive binding assay with a radiolabeled or fluorescently-tagged ligand known to bind p75NTR.
-
Incubate cells expressing p75NTR or purified p75NTR protein with the labeled ligand and increasing concentrations of each LM11A-31 enantiomer.
-
Measure the displacement of the labeled ligand to determine the binding affinity (Ki or IC50) for each enantiomer.
-
2. Neuronal Survival Assay
-
Objective: To assess the neuroprotective effects of each enantiomer against a neurotoxic insult.
-
Methodology:
-
Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y).
-
Pre-treat the cells with each of the four LM11A-31 enantiomers at various concentrations.
-
Induce apoptosis or neuronal stress using a known neurotoxin (e.g., amyloid-beta oligomers, staurosporine).
-
After an appropriate incubation period, assess cell viability using a standard method such as the MTT assay or by counting surviving neurons.
-
Compare the dose-response curves for each enantiomer to determine their relative neuroprotective efficacy.
-
3. In Vivo Pharmacokinetic and Efficacy Studies in a Disease Model
-
Objective: To compare the pharmacokinetic profiles and therapeutic efficacy of the enantiomers in a relevant animal model of neurodegeneration (e.g., a mouse model of Alzheimer's disease).
-
Methodology:
-
Administer each enantiomer to separate groups of animals via a clinically relevant route (e.g., oral gavage).
-
Collect blood and brain tissue samples at various time points to determine the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, brain penetration).
-
In a separate efficacy study, treat diseased animals with each enantiomer over a specified period.
-
Assess behavioral outcomes (e.g., cognitive tests) and pathological markers (e.g., amyloid plaque load, neuronal loss) to compare the therapeutic effects of each enantiomer.
-
Data Summary (Hypothetical)
The following table presents a hypothetical summary of results that could be obtained from the proposed experiments, illustrating how the data would be structured for a clear comparison.
| Parameter | (2S,3S)-LM11A-31 | (2R,3R)-LM11A-31 | (2S,3R)-LM11A-31 | (2R,3S)-LM11A-31 |
| p75NTR Binding Affinity (Ki, nM) | 10 | >1000 | >1000 | >1000 |
| Neuroprotection (EC50, nM) | 50 | >10,000 | >10,000 | >10,000 |
| In Vivo Efficacy (Cognitive Improvement) | Significant | No Effect | No Effect | No Effect |
While the available information strongly indicates that the (2S,3S) stereoisomer of LM11A-31 is the biologically active form, a direct, published comparison of the activity of all four enantiomers is lacking. The experimental protocols outlined above provide a framework for a comprehensive investigation into the enantiomer-specific activity of this compound. Such studies would be crucial for a complete understanding of the structure-activity relationship of this promising neurotherapeutic agent and would provide invaluable data for researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.
A Comparative Analysis of (Rac)-LM11A-31 and Other Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the neuroprotective effects of (Rac)-LM11A-31 against two other compounds, Resveratrol and Methylene (B1212753) Blue, with a focus on preclinical findings in models of neurodegenerative diseases, particularly Alzheimer's disease. The information is intended to assist researchers and drug development professionals in evaluating the potential of these molecules for further investigation.
Executive Summary
This compound is an orally available, small molecule modulator of the p75 neurotrophin receptor (p75NTR) that has demonstrated significant neuroprotective effects in a variety of preclinical models of neurodegenerative diseases.[1][2] Unlike traditional approaches targeting amyloid-beta (Aβ) or tau pathologies directly, LM11A-31 aims to bolster neuronal resilience by modulating signaling pathways that influence cell survival and degeneration.[1][3] This guide provides an indirect comparison of this compound with Resveratrol, a natural polyphenol, and Methylene Blue, a synthetic compound, based on available preclinical data in similar disease models. Direct head-to-head comparative studies are largely unavailable in the current scientific literature.
Mechanism of Action
The neuroprotective agents discussed herein operate through distinct molecular mechanisms, offering different therapeutic strategies for tackling neurodegeneration.
This compound: This compound is a ligand for the p75 neurotrophin receptor (p75NTR).[1] p75NTR can mediate opposing signals, either promoting neuronal survival or inducing apoptosis, depending on the context and the ligand. LM11A-31 is believed to act as a modulator, selectively activating pro-survival signaling pathways while inhibiting degenerative pathways downstream of p75NTR.[2] This mechanism is thought to protect neurons from various insults, including those associated with Alzheimer's disease pathology.[1]
Resveratrol: This polyphenol is known for its antioxidant and anti-inflammatory properties.[4][5] Its neuroprotective effects are attributed to multiple mechanisms, including the activation of Sirtuin 1 (SIRT1), a protein that plays a crucial role in cellular regulation, including inflammation and stress resistance. Resveratrol has also been shown to interfere with the aggregation of Aβ peptides and promote their clearance.[4][5]
Methylene Blue: This synthetic compound has a long history of use in medicine for various indications. Its neuroprotective effects are primarily linked to its ability to enhance mitochondrial function.[6] Methylene Blue can act as an alternative electron carrier in the mitochondrial respiratory chain, thereby improving cellular energy metabolism and reducing oxidative stress.[6] It has also been reported to inhibit the aggregation of tau protein.
Signaling Pathway Diagrams
Caption: Signaling pathway of this compound.
Caption: Mechanisms of Resveratrol and Methylene Blue.
Preclinical Data Comparison in Alzheimer's Disease Models
The following tables summarize key findings from preclinical studies in transgenic mouse models of Alzheimer's disease. It is important to note that these are indirect comparisons, and experimental conditions may vary between studies.
Table 1: Effects on Cognitive Function
| Compound | Mouse Model | Behavioral Test | Outcome | Reference |
| This compound | APPL/S | Novel Object Recognition, Y-maze | Prevention of deficits | [1] |
| APPL/S | Water Maze, Fear Conditioning | Prevention of impairment | [7] | |
| Resveratrol | Tg6799 (5XFAD) | Y-maze, Morris Water Maze | Improved spatial working memory and rescued spatial memory deficits | [5] |
| 5XFAD | - | Protected against HFD-induced memory loss | [8] | |
| Methylene Blue | APP/PS1 | Social, learning, and exploratory tasks | Protection from cognitive impairments | [6] |
| 3xTg-AD | Morris Water Maze | Improved learning and memory deficits | [3][9] |
Table 2: Effects on Neuropathology
| Compound | Mouse Model | Neuropathological Marker | Outcome | Reference |
| This compound | APPL/S | Neuritic dystrophy | Significantly reduced | [1] |
| APPL/S | Microglial activation | Significantly lowered | [2] | |
| APPL/S | Spine density loss | Rescued significant loss | [2] | |
| Resveratrol | Tg6799 (5XFAD) | Amyloid plaque formation, Aβ42 levels | Reduced | [5] |
| APP/PS1 | Aβ deposition | Reduced | [10] | |
| Methylene Blue | APP/PS1 | Aβ deposition | Significantly reduced in hippocampus and cortex | [6] |
| 3xTg-AD | Aβ levels | Reduced | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
Morris Water Maze (for spatial learning and memory)
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.[11]
-
Apparatus: A circular pool (typically 120-150 cm in diameter) is filled with opaque water (e.g., using non-toxic white paint or milk powder) maintained at a constant temperature (e.g., 22 ± 2°C). A small escape platform is submerged just below the water surface in a fixed location in one of the four quadrants of the pool. Various extra-maze cues are placed around the room to serve as spatial references.
-
Procedure:
-
Acquisition Phase: Mice are subjected to a series of training trials over several consecutive days (e.g., 4 trials per day for 5 days). In each trial, the mouse is gently placed into the water at one of four starting positions, facing the wall of the pool. The mouse is allowed to swim freely to find the hidden platform. The time taken to find the platform (escape latency) is recorded. If the mouse fails to find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it.
-
Probe Trial: On the day following the last training session, the escape platform is removed from the pool, and the mouse is allowed to swim freely for a fixed duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of spatial memory retention.
-
-
Data Analysis: Key parameters analyzed include escape latency during the acquisition phase and the percentage of time spent in the target quadrant during the probe trial.
Caption: Morris Water Maze Experimental Workflow.
Immunohistochemistry for Aβ and Tau
Immunohistochemistry (IHC) is used to visualize the distribution and abundance of specific proteins in tissue sections.
-
Tissue Preparation: Mice are deeply anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS. Brains are dissected, post-fixed in 4% PFA, and then cryoprotected in a sucrose (B13894) solution. Brains are then sectioned using a cryostat or vibratome.
-
Staining Procedure:
-
Antigen Retrieval: Sections are treated to unmask the antigenic sites, often by incubation in a specific buffer at a high temperature. For Aβ staining, formic acid treatment is common.
-
Blocking: Sections are incubated in a blocking solution (e.g., containing normal serum and a detergent like Triton X-100) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific to the target protein (e.g., anti-Aβ antibody like 6E10 or anti-phospho-tau antibody like AT8) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, sections are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstaining and Mounting: Nuclei may be counterstained with a fluorescent dye like DAPI. Sections are then mounted on slides with an anti-fading mounting medium.
-
-
Image Acquisition and Analysis: Images are captured using a fluorescence or confocal microscope. The stained area or the number of positive cells is quantified using image analysis software.
Thioflavin-S Staining for Fibrillar Amyloid Plaques
Thioflavin-S is a fluorescent dye that binds to the β-sheet structures characteristic of amyloid fibrils.
-
Procedure:
-
Brain sections are mounted on slides and rehydrated.
-
Sections are incubated in a Thioflavin-S solution (e.g., 0.05% in 50% ethanol) for a short period (e.g., 5-10 minutes).
-
Sections are then differentiated in ethanol (B145695) to remove non-specific background staining.
-
Sections are washed and mounted with a fluorescent mounting medium.
-
-
Analysis: Plaques are visualized under a fluorescence microscope, and the plaque load (percentage of area covered by plaques) is quantified using image analysis software.
ELISA for Aβ Levels
Enzyme-Linked Immunosorbent Assay (ELISA) is a quantitative method to measure the concentration of a specific protein in a sample.
-
Sample Preparation: Brain tissue is homogenized in a series of buffers to extract proteins from different cellular compartments (e.g., soluble, membrane-bound, and insoluble fractions).
-
Procedure:
-
A microplate is coated with a capture antibody specific for Aβ.
-
The brain homogenates (and standards of known Aβ concentration) are added to the wells.
-
After incubation and washing, a detection antibody (also specific for Aβ but binding to a different epitope) conjugated to an enzyme is added.
-
A substrate for the enzyme is added, which produces a colorimetric or chemiluminescent signal.
-
-
Analysis: The intensity of the signal is measured using a plate reader, and the concentration of Aβ in the samples is determined by comparison to the standard curve.
Conclusion
This compound represents a promising neuroprotective agent with a distinct mechanism of action centered on the modulation of the p75NTR. Preclinical data in Alzheimer's disease models demonstrate its potential to mitigate cognitive decline and key neuropathological features. While direct comparative data is scarce, indirect comparison with Resveratrol and Methylene Blue suggests that these compounds also offer significant neuroprotective benefits, albeit through different mechanisms involving antioxidant/anti-inflammatory pathways and mitochondrial enhancement, respectively.
For researchers and drug development professionals, the choice of which compound to pursue will depend on the specific therapeutic strategy and the targeted aspects of neurodegeneration. The unique mechanism of this compound, focusing on neuronal resilience, makes it a compelling candidate for further investigation, particularly in combination with therapies targeting other pathological hallmarks of neurodegenerative diseases. Further head-to-head preclinical studies are warranted to provide a more definitive comparison of the efficacy of these promising neuroprotective agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. mdpi.com [mdpi.com]
- 6. Therapeutic and preventive effects of methylene blue on Alzheimer's disease pathology in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methylene Blue Reduces Aβ Levels and Rescues Early Cognitive Deficit by Increasing Proteasome Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resveratrol and Amyloid-Beta: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
For Immediate Release
A novel combination therapy pairing the p75 neurotrophin receptor (p75NTR) modulator, (Rac)-LM11A-31, with the established protease inhibitor, darunavir (B192927), demonstrates significant promise in suppressing HIV-1 replication and associated inflammatory responses in preclinical models. This guide provides a comprehensive comparison of this innovative therapeutic strategy with existing alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.
Executive Summary
HIV-associated neurocognitive disorders (HAND) remain a significant concern for individuals living with HIV, even with effective viral suppression in the periphery. This is largely due to the limited ability of many antiretroviral drugs to cross the blood-brain barrier (BBB) and target viral reservoirs in the central nervous system (CNS), such as macrophages and microglia. The combination of this compound, a BBB-penetrant small molecule with neuroprotective properties, and darunavir, a potent antiretroviral, presents a dual-pronged approach to not only inhibit viral replication but also mitigate the inflammatory cascade that contributes to neuronal damage.
Recent in vitro studies utilizing HIV-infected U1 macrophages have shown that the combination of this compound and darunavir significantly suppresses viral replication and the production of pro-inflammatory cytokines, with an efficacy comparable to darunavir alone but with the added benefit of reduced cytotoxicity.[1] This suggests a potential for this combination to be a safer and more effective long-term treatment strategy, particularly for addressing the neurological complications of HIV.
Comparative Performance Analysis
The following tables summarize the quantitative data from in vitro studies on HIV-infected U1 macrophages, comparing the effects of this compound and darunavir combination therapy to each agent alone and to untreated controls.
Table 1: Efficacy in HIV-1 Replication Suppression
| Treatment Group | p24 Levels (pg/mL) at 24h | p24 Levels (pg/mL) at 48h | p24 Levels (pg/mL) at 72h |
| Control (Untreated) | ~1800 | ~2500 | ~2800 |
| This compound (100 nM) | ~1000 | ~1200 | ~2500 |
| Darunavir (5.5 µM) | ~800 | ~1000 | ~1500 |
| This compound + Darunavir | ~700 | ~900 | ~1400 |
Data are approximate values derived from graphical representations in the source study and presented for comparative purposes.[1]
Table 2: Cytotoxicity Profile
| Treatment Group | % Cytotoxicity (LDH Release) at 24h |
| Control (Untreated) | ~100% (baseline) |
| This compound (100 nM) | Significantly Reduced |
| Darunavir (5.5 µM) | Significantly Reduced |
| This compound + Darunavir | Significantly Reduced |
The source study indicates a significant reduction in cytotoxicity for all treatment groups compared to the control at 24 hours, with the combination therapy also showing a significant reduction.[1]
Table 3: Anti-inflammatory Effects (Cytokine and Chemokine Levels)
| Analyte | This compound | Darunavir | This compound + Darunavir |
| IL-1β | Significantly Suppressed | Significantly Suppressed | Significantly Suppressed |
| IL-8 | Significantly Suppressed | Significantly Suppressed | Significantly Suppressed |
| IL-18 | Significantly Suppressed | Significantly Suppressed | Significantly Suppressed |
| TNF-α | Significantly Suppressed | Significantly Suppressed | Significantly Suppressed |
| MCP-1 | Significantly Suppressed | Significantly Suppressed | Significantly Suppressed |
All treatment groups demonstrated a significant suppression of the listed pro-inflammatory cytokines and chemokines in HIV-induced macrophages.[1]
Comparison with Other Antiretroviral Therapies
While direct head-to-head in vitro studies are limited, a comparison with existing data on other common antiretroviral agents in macrophage models provides a broader context for the potential of the this compound and darunavir combination.
Table 4: In Vitro Efficacy of Alternative Antiretroviral Regimens in Macrophages
| Antiretroviral Agent(s) | Cell Type | Efficacy Measure | Key Findings |
| Darunavir/ritonavir | HIV-1-infected macrophages | EC50 | Potent inhibition of HIV-1 replication. |
| Dolutegravir (B560016) | HIV-2-infected macrophages | EC50 | Effective against wild-type HIV-2.[2] |
| Tenofovir/Emtricitabine (B123318) | HIV-1-infected monocyte-derived macrophages | IC50 | No significant difference in potency between emtricitabine and lamivudine (B182088).[3] |
This table highlights the recognized efficacy of darunavir and other antiretrovirals in macrophage models. The novelty of the this compound combination lies in its dual mechanism of action, targeting both viral replication and neuroinflammation, a feature not explicitly addressed by standard ART regimens.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
Cell Culture and Differentiation
-
Cell Line: U1 cells (a human monocytic cell line latently infected with HIV-1, derived from U937 cells).
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin.
-
Differentiation: U1 monocytes are differentiated into macrophages by incubation with 100 nM phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.
HIV-1 Replication Assay (p24 ELISA)
This assay quantifies the amount of HIV-1 p24 capsid protein in the cell culture supernatant, which is a direct indicator of viral replication.
-
Sample Collection: Collect cell culture supernatants at specified time points (e.g., 24, 48, and 72 hours) post-treatment.
-
ELISA Kit: Utilize a commercially available HIV-1 p24 ELISA kit.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for HIV-1 p24.
-
Add standards and experimental samples (supernatants) to the wells and incubate.
-
Wash the plate to remove unbound materials.
-
Add a biotinylated detection antibody that binds to a different epitope on the p24 antigen.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a chromogenic substrate (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate p24 concentrations based on the standard curve.
-
Cytotoxicity Assay (LDH Assay)
This assay measures the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture supernatant.
-
Sample Collection: Collect cell culture supernatants at the desired time point (e.g., 24 hours).
-
LDH Assay Kit: Use a commercial LDH cytotoxicity assay kit.
-
Procedure:
-
Transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture, which contains a substrate and a tetrazolium salt.
-
Incubate at room temperature, protected from light. LDH in the supernatant will catalyze the conversion of the substrate, leading to the reduction of the tetrazolium salt into a colored formazan (B1609692) product.
-
Add a stop solution.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity relative to a positive control (fully lysed cells).
-
Multiplex Cytokine Assay
This assay allows for the simultaneous measurement of multiple cytokines and chemokines in a single sample.
-
Sample Collection: Collect cell culture supernatants after the treatment period.
-
Multiplex Assay Kit: Employ a bead-based multiplex immunoassay kit (e.g., Bio-Plex).
-
Procedure:
-
Add antibody-coupled magnetic beads, each specific for a different cytokine, to a 96-well plate.
-
Add standards and samples to the wells and incubate.
-
Wash the beads to remove unbound material.
-
Add a cocktail of biotinylated detection antibodies.
-
Wash the beads and add streptavidin-phycoerythrin (PE).
-
Resuspend the beads and analyze the plate on a multiplex array reader. The instrument identifies each bead by its internal fluorescence and quantifies the amount of bound cytokine by the fluorescence of the PE reporter molecule.
-
Visualizing the Mechanisms and Workflows
To further elucidate the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: p75NTR signaling modulation by this compound.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. In vitro activity of dolutegravir against wild-type and integrase inhibitor-resistant HIV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relative anti-HIV-1 efficacy of lamivudine and emtricitabine in vitro is dependent on cell type - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (Rac)-LM11A-31 and LM11A-24 in Preclinical Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic candidates (Rac)-LM11A-31 and LM11A-24, focusing on their performance in preclinical models of Alzheimer's disease (AD). The information presented is collated from peer-reviewed scientific literature and is intended to inform research and development decisions.
Introduction
This compound and LM11A-24 are small molecule ligands of the p75 neurotrophin receptor (p75NTR).[1] The p75NTR is a multifaceted receptor implicated in both neuronal survival and apoptosis, making it a compelling target in neurodegenerative diseases like Alzheimer's.[2] In the context of AD, p75NTR can mediate the neurotoxic effects of amyloid-beta (Aβ) and is involved in pathways leading to tau hyperphosphorylation and neuroinflammation.[1][3] Both LM11A-31 and LM11A-24 have been investigated for their potential to modulate p75NTR signaling and mitigate AD-related pathology.[1] LM11A-31, an isoleucine derivative, has progressed to Phase 2a clinical trials, where it has demonstrated safety and tolerability in patients with mild to moderate AD.[4][5] LM11A-24 is a structurally distinct caffeine (B1668208) derivative that has also been evaluated in preclinical AD models.[6] This guide will delve into a head-to-head comparison of their efficacy in these models, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.
Comparative Efficacy in Alzheimer's Disease Mouse Models
The primary source for a direct comparison of this compound and LM11A-24 is a study by Nguyen et al. (2014), which utilized the AβPPL/S transgenic mouse model of Alzheimer's disease.[1][2][3] The following tables summarize the key findings from this and other relevant preclinical studies.
Table 1: Effects on Tau Pathology
| Parameter | This compound (50 mg/kg) | LM11A-24 (50 mg/kg) | LM11A-24 (100 mg/kg) | Vehicle | Reference |
| p-Tau (AT8) Levels (Cortex) | Reduced | Reduced | Reduced | Increased | [1] |
| p-Tau (AT8) Levels (Hippocampus) | Reduced | Reduced | Reduced | Increased | [1] |
| Misfolded Tau (MC1) Levels (Cortex) | Reduced | Not Assessed | Not Assessed | Increased | [1] |
Table 2: Effects on Neuroinflammation
| Parameter | This compound (50 mg/kg) | LM11A-24 (50 mg/kg) | LM11A-24 (100 mg/kg) | Vehicle | Reference |
| Activated Microglia (CD68, Cortex) | Reduced | Reduced | Reduced | Increased | [1][7] |
| Activated Microglia (CD68, Hippocampus) | Reduced | Not Assessed | Not Assessed | Increased | [1][7] |
| Reactive Astrocytes (GFAP, Cortex) | Reduced | No Significant Effect | No Significant Effect | Increased | [1][3] |
Table 3: Effects on Cholinergic Neurite Degeneration
| Parameter | This compound (50 mg/kg) | LM11A-24 (50 mg/kg) | LM11A-24 (100 mg/kg) | Vehicle | Reference |
| Cholinergic Neurite Density (Basal Forebrain) | Increased | Increased | Increased | Reduced | [1] |
| Cholinergic Neurite Density (Cortex) | Increased | Increased | Increased | Reduced | [1] |
Table 4: Effects on Cognitive Function
| Behavioral Test | This compound (50 mg/kg) | LM11A-24 (50 mg/kg) | LM11A-24 (100 mg/kg) | Vehicle | Reference |
| Fear Conditioning (Contextual) | Improved | Improved | Improved | Impaired | [1][2] |
| Water Maze (Spatial Memory) | Improved | No Significant Improvement | No Significant Improvement | Impaired | [1][2] |
Signaling Pathways
Both this compound and LM11A-24 exert their neuroprotective effects by modulating the signaling cascades downstream of the p75NTR. In the pathological context of Alzheimer's disease, the binding of ligands such as pro-nerve growth factor (proNGF) and Aβ oligomers to p75NTR can trigger degenerative pathways. These pathways involve the activation of c-Jun N-terminal kinase (JNK) and caspases, leading to apoptosis, as well as the activation of glycogen (B147801) synthase kinase 3 beta (GSK3β) and cyclin-dependent kinase 5 (cdk5), which contribute to tau hyperphosphorylation.[8]
LM11A-31 and LM11A-24 are thought to act as p75NTR modulators, shifting the balance away from these degenerative signals and promoting pro-survival pathways.[6] This includes the activation of the Akt and nuclear factor kappa B (NF-κB) pathways, which support neuronal survival and reduce inflammation.[9]
Caption: p75NTR signaling in Alzheimer's disease and the modulatory role of LM11A compounds.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
Animal Model and Drug Administration
-
Animal Model: AβPPL/S transgenic mice, which overexpress human amyloid precursor protein with London and Swedish mutations, were used. Age-matched wild-type littermates served as controls.[1][3]
-
Drug Formulation: this compound and LM11A-24 were dissolved in sterile water.[9]
-
Administration: The compounds or vehicle (sterile water) were administered daily via oral gavage at doses of 50 mg/kg or 100 mg/kg for LM11A-24, and 50 mg/kg for this compound. Treatment duration was typically 3 months. Food was withheld for 4 hours prior to dosing to enhance absorption.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Small Molecule p75NTR Ligands Reduce Pathological Phosphorylation and Misfolding of Tau, Inflammatory Changes, Cholinergic Degeneration, and Cognitive Deficits in AβPPL/S Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Accelerating the in vitro emulation of Alzheimer’s disease-associated phenotypes using a novel 3D blood-brain barrier neurosphere co-culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small, Nonpeptide p75NTR Ligands Induce Survival Signaling and Inhibit proNGF-Induced Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A small molecule p75NTR ligand prevents cognitive deficits and neurite degeneration in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High specificity of widely used phospho-tau antibodies validated using a quantitative whole-cell based assay - PMC [pmc.ncbi.nlm.nih.gov]
Confirming In Vivo Target Engagement of (Rac)-LM11A-31: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(Rac)-LM11A-31 is a small molecule modulator of the p75 neurotrophin receptor (p75NTR), a key player in neuronal survival and degeneration.[1] This guide provides a comparative analysis of experimental data confirming the in vivo target engagement of LM11A-31, offering insights into its mechanism of action and performance.
Executive Summary
This compound effectively engages its molecular target, the p75 neurotrophin receptor, in vivo. This has been demonstrated across multiple preclinical studies in rodent models of neurodegenerative diseases. Key evidence for target engagement includes the normalization of elevated p75NTR levels, modulation of p75NTR cleavage, and interference with the binding of pro-neurotrophins to the receptor. These actions downstream lead to the attenuation of neurodegenerative signaling pathways. This guide will detail the experimental evidence, protocols, and a comparison with the current landscape of p75NTR modulators.
In Vivo Target Engagement of this compound
The primary mechanism of action of LM11A-31 is the modulation of p75NTR signaling.[1] In pathological conditions, such as in Alzheimer's disease models, the expression of p75NTR is often upregulated. LM11A-31 has been shown to counteract this, providing a direct link between drug administration and target protein modulation.
Quantitative Analysis of p75NTR Modulation
The following table summarizes the quantitative data from a key in vivo study demonstrating the effect of LM11A-31 on p75NTR levels in the basal forebrain of an Alzheimer's disease mouse model.
| Animal Model | Treatment Group | Measured Parameter | Result | Statistical Significance | Reference |
| APPL/S Mouse | Vehicle | Area of p75NTR Immunostaining | Increased vs. Wild Type | p≤0.01 | Simmons et al., 2014 |
| APPL/S Mouse | LM11A-31 (50 mg/kg/day) | Area of p75NTR Immunostaining | Normalized to Wild Type levels | p≤0.05 vs. Vehicle | Simmons et al., 2014 |
| APPL/S Mouse | Vehicle | Density of p75NTR Immunostaining | Increased vs. Wild Type | p<0.05 | Simmons et al., 2014 |
| APPL/S Mouse | LM11A-31 (50 mg/kg/day) | Density of p75NTR Immunostaining | Normalized to Wild Type levels | p≤0.05 vs. Vehicle | Simmons et al., 2014 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to confirm the in vivo target engagement of LM11A-31.
Immunohistochemistry for p75NTR in Mouse Brain
This protocol is designed to assess the levels and localization of p75NTR in brain tissue following in vivo treatment with LM11A-31.
Materials:
-
Mouse brain tissue, fixed and sectioned
-
Primary antibody: Rabbit anti-p75NTR
-
Secondary antibody: Biotinylated anti-rabbit IgG
-
Avidin-Biotin Complex (ABC) reagent
-
DAB substrate kit
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
Procedure:
-
Tissue Preparation: Perfuse mice with 4% paraformaldehyde and post-fix brains overnight. Cryoprotect in 30% sucrose (B13894) before sectioning (40 µm) on a cryostat.
-
Antigen Retrieval: Incubate free-floating sections in a citrate-based antigen retrieval solution at 95°C for 20 minutes.
-
Blocking: Block non-specific binding by incubating sections in blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections with rabbit anti-p75NTR antibody (diluted in blocking solution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash sections three times in PBS and incubate with biotinylated anti-rabbit IgG for 1 hour at room temperature.
-
Signal Amplification: Wash sections and incubate with ABC reagent for 1 hour.
-
Visualization: Develop the signal using a DAB substrate kit until the desired staining intensity is reached.
-
Mounting and Analysis: Mount sections onto slides, dehydrate, and coverslip. Analyze using light microscopy. Quantitative analysis can be performed using image analysis software to measure staining intensity and area.
Western Blotting for p75NTR Cleavage
This protocol allows for the detection of full-length p75NTR and its cleavage fragments, providing evidence of receptor modulation by LM11A-31.
Materials:
-
Mouse hippocampal tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibody: Rabbit anti-p75NTR (intracellular domain)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
PVDF membrane
Procedure:
-
Tissue Homogenization: Homogenize hippocampal tissue in ice-cold RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with anti-p75NTR (ICD) antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize bands using an ECL substrate and an imaging system. Densitometric analysis is used to quantify the relative levels of full-length p75NTR and its fragments.
Co-Immunoprecipitation for p75NTR and proNGF Interaction
This protocol is used to demonstrate that LM11A-31 can interfere with the binding of pro-neurotrophins to p75NTR in vivo.
Materials:
-
Mouse spinal cord or brain tissue
-
Co-IP lysis buffer (non-denaturing)
-
Antibody for immunoprecipitation (e.g., anti-p75NTR)
-
Protein A/G magnetic beads
-
Antibody for Western blotting (e.g., anti-proNGF)
Procedure:
-
Lysate Preparation: Lyse tissue in a non-denaturing buffer to preserve protein-protein interactions.
-
Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-p75NTR antibody overnight at 4°C.
-
Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-proNGF antibody to detect the co-immunoprecipitated proNGF.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental steps is essential for a clear understanding.
Caption: p75NTR signaling modulation by this compound.
Caption: Experimental workflow for confirming in vivo target engagement.
Comparison with Alternatives
The field of p75NTR modulation is an active area of research for neurodegenerative diseases. While this compound is a well-characterized small molecule, other approaches and compounds are also under investigation.
| Compound/Modality | Mechanism of Action | In Vivo Evidence of Target Engagement | Stage of Development |
| This compound | Small molecule modulator of p75NTR | Yes (p75NTR normalization, cleavage modulation, binding interference) | Preclinical/Clinical |
| Peptide Inhibitors (e.g., TAT-pep5) | Peptides that interfere with p75NTR signaling | Limited in vivo target engagement data published | Preclinical |
| Antibodies against p75NTR | Monoclonal antibodies that block ligand binding or receptor function | Primarily in vitro and some preclinical in vivo efficacy data | Preclinical |
| Gene Therapy (shRNA/siRNA) | Silencing of p75NTR expression | Demonstrated reduction of p75NTR mRNA and protein in vivo | Preclinical |
Direct comparative studies of in vivo target engagement between this compound and these alternatives are not extensively published. However, the oral bioavailability and brain permeability of LM11A-31 represent significant advantages for a centrally acting therapeutic.[2]
Conclusion
References
Cross-Validation of (Rac)-LM11A-31 Results: A Comparative Guide to Assay Performance
For Researchers, Scientists, and Drug Development Professionals
(Rac)-LM11A-31 is a small molecule ligand of the p75 neurotrophin receptor (p75NTR) that has demonstrated neuroprotective effects in a variety of preclinical models of neurodegenerative diseases. Its mechanism of action involves modulating p75NTR signaling to favor pro-survival pathways while inhibiting degenerative ones. This guide provides a comparative analysis of the experimental data validating the efficacy of this compound across different assays, offering a cross-validation of its biological activities. We also present data for alternative neuroprotective compounds to provide a context for its performance.
Key Signaling Pathways of this compound
This compound primarily targets the p75NTR. In the absence of pro-neurotrophins like pro-Nerve Growth Factor (proNGF), it promotes survival signaling. In the presence of proNGF, it acts as an antagonist, blocking proNGF-induced degenerative signaling[1]. This modulation impacts several downstream pathways critical for neuronal survival, neurite outgrowth, and inflammation.
Comparative Performance Data
The following tables summarize the quantitative data on the performance of this compound in various assays, with comparisons to other relevant compounds where available.
Table 1: Neurite Outgrowth and Dystrophy Assays
| Compound | Assay | Model | Concentration / Dose | Effect | Reference |
| This compound | Cholinergic Neurite Dystrophy | APPL/S Mouse Model | 50 mg/kg/day (oral) | Reversed degeneration of basal forebrain cholinergic neurites. | [2] |
| This compound | Cholinergic Neurite Dystrophy | Tg2576 Mouse Model | 75 mg/kg (oral) | Prevented/reversed decreases in neurite length, surface area, and branching. | [2] |
| 7,8-dihydroxyflavone (TrkB Agonist) | Neurite Outgrowth | ΔK280 TauRD-DsRed SH-SY5Y Cells | 5 µM | Increased neurite length from 26.9 µm to 30.3-33.8 µm. | [3] |
| LM22B-10 (TrkB/C Agonist) | Neurite Outgrowth | In vitro | Not specified | Promotes neurite outgrowth. | [4] |
Table 2: Microglial Activation Assays
| Compound | Assay | Model | Concentration / Dose | Effect | Reference |
| This compound | [18F]GE-180 PET Imaging (TSPO) | APPL/S Mouse Model | 50 mg/kg/day (oral) | Significantly lower PET signal in cortex and hippocampus, indicating reduced microglial activation. | [5] |
| This compound | CD68 Immunostaining | APPL/S Mouse Model | 50 mg/kg | Reduced CD68 staining in the cortex by 33%. | [6] |
| LM11A-24 | CD68 Immunostaining | APPL/S Mouse Model | 50 mg/kg | Reduced CD68 staining in the cortex by 40%. | [6] |
| LM11A-24 | CD68 Immunostaining | APPL/S Mouse Model | 100 mg/kg | Reduced CD68 staining in the cortex by 41%. | [6] |
Table 3: RhoA Activation and Endothelial Permeability Assays
| Compound | Assay | Model | Concentration / Dose | Effect | Reference |
| This compound | RhoA Activation (G-LISA) | Diabetic Mouse Microvasculature | 50 mg/kg/day (oral) | Blunted the 2.2-fold increase in active RhoA. | [1] |
| This compound | RhoA Activation (G-LISA) | proNGF-treated HRE Cells | 200 nM | Ameliorated the 1.4-fold increase in active RhoA. | [1] |
| This compound | Endothelial Permeability (FITC-Dextran) | proNGF-treated HRE Cells | 200 nM | Attenuated the 1.4-fold increase in cell permeability. | [1] |
| Y-27632 (ROCK Inhibitor) | Endothelial Permeability (FITC-Dextran) | proNGF-treated HRE Cells | 10 µM | Attenuated proNGF-mediated cell permeability. | [1] |
Experimental Protocols
Immunofluorescence Staining for Neurite Outgrowth (MAP2)
This protocol is for the immunofluorescent staining of Microtubule-Associated Protein 2 (MAP2) in cultured neurons to assess neurite outgrowth.
Detailed Steps:
-
Cell Culture: Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) on appropriate culture vessels (e.g., poly-D-lysine coated coverslips or plates).
-
Fixation: After experimental treatment, aspirate the culture medium and wash cells once with ice-cold PBS. Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature (RT)[7].
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.3% Triton X-100 in PBS for 5 minutes at RT to allow antibody access to intracellular antigens[8].
-
Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with 5% normal goat serum in PBS for 1 hour at RT.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against MAP2 (e.g., Thermo Fisher Scientific, Cat# OSM00036G, at 30 µg/mL) diluted in the blocking solution overnight at 4°C[9].
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 594-conjugated goat anti-mouse, Thermo Fisher Scientific, Cat# A11012, at 1:1000 dilution) in blocking solution for 1-2 hours at RT, protected from light[9].
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Counterstaining: Incubate with DAPI solution (e.g., 3 ng/mL) for 10 minutes at RT to stain the nuclei[8].
-
Mounting: Wash once with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging and Analysis: Acquire images using a confocal or fluorescence microscope. Quantify neurite length and branching using image analysis software such as ImageJ or specialized neurite outgrowth analysis software.
RhoA Activation Assay (G-LISA)
This protocol describes a G-LISA (GTPase-ELISA) method for the quantitative measurement of active (GTP-bound) RhoA.
Detailed Steps:
-
Cell Lysis: Lyse cells using the provided lysis buffer from a commercial kit (e.g., Cytoskeleton, Inc., Cat. # BK124), supplemented with a protease inhibitor cocktail[10].
-
Protein Quantification: Determine the protein concentration of the cell lysates and normalize all samples to a concentration between 0.4 and 2 mg/mL[10].
-
Assay Procedure:
-
Add 50 µL of the equalized cell lysate to the wells of the Rho-GTP binding plate.
-
Incubate on an orbital shaker for 30 minutes at 4°C.
-
Wash each well twice with the provided wash buffer.
-
Add 50 µL of diluted anti-RhoA primary antibody (e.g., 1:250 dilution) to each well and incubate for 45 minutes at RT with shaking.
-
Wash each well twice with wash buffer.
-
Add 50 µL of diluted HRP-conjugated secondary antibody (e.g., 1:250 dilution) and incubate for 45 minutes at RT with shaking.
-
Wash each well three times with wash buffer.
-
Add 50 µL of HRP detection reagent and incubate for 10-15 minutes at 37°C.
-
Add 50 µL of HRP stop buffer.
-
-
Data Acquisition: Read the absorbance at 490 nm using a microplate spectrophotometer[10]. The signal is proportional to the amount of active RhoA in the sample.
In Vitro Endothelial Cell Permeability Assay
This assay measures the permeability of an endothelial cell monolayer cultured on a transwell insert.
Detailed Steps:
-
Cell Seeding: Seed human retinal endothelial (HRE) cells onto collagen-coated transwell inserts (e.g., 24-well format) and culture until a confluent monolayer is formed[1][11].
-
Treatment: Treat the endothelial monolayer with the compounds of interest (e.g., proNGF with or without this compound) for the desired duration (e.g., 2 to 24 hours)[1].
-
Permeability Measurement:
-
Replace the medium in the apical (upper) chamber with medium containing FITC-dextran (e.g., 1 mg/mL of 40 kDa or 70 kDa)[1][12].
-
Incubate for a defined period (e.g., 20 minutes to 4 hours) at 37°C, protected from light[1][12].
-
Collect samples from the basolateral (lower) chamber at various time points.
-
-
Quantification: Measure the fluorescence of the samples from the basolateral chamber using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm)[11]. The amount of FITC-dextran that has passed through the monolayer is indicative of its permeability.
In Vivo Blood-Retinal Barrier (BRB) Permeability Assay
The Evans blue dye extravasation method is a common in vivo assay to assess BRB integrity.
Detailed Steps:
-
Evans Blue Injection: Anesthetize the mice and inject Evans blue dye (e.g., 45 mg/kg) intravenously (e.g., via the tail vein or jugular vein)[13][14]. The dye binds to serum albumin.
-
Circulation: Allow the dye to circulate for a specific period (e.g., 2 hours)[13].
-
Perfusion: Transcardially perfuse the animals with saline or a suitable buffer to remove the dye from the vasculature[15].
-
Tissue Collection and Extraction: Dissect the retinas, weigh them, and incubate them in a solvent (e.g., formamide) for a period (e.g., 18 hours at 70°C) to extract the extravasated dye[15].
-
Quantification: Centrifuge the samples to pellet any tissue debris. Measure the absorbance of the supernatant at 620 nm using a spectrophotometer[15]. The amount of Evans blue in the retina is proportional to the permeability of the BRB.
Conclusion
The data presented in this guide demonstrate that this compound consistently shows protective effects across a range of assays and disease models. Its ability to modulate the p75NTR signaling pathway translates into quantifiable improvements in neurite morphology, reduction of neuroinflammation, and maintenance of endothelial barrier integrity. While direct comparative data with other classes of neuroprotective compounds in the same experimental settings are limited, the available evidence suggests that this compound is a promising therapeutic candidate. The detailed protocols provided herein should facilitate the cross-validation and further investigation of this compound and other p75NTR modulators in various research settings.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Flavones 7,8-DHF, Quercetin, and Apigenin Against Tau Toxicity via Activation of TRKB Signaling in ΔK280 TauRD-DsRed SH-SY5Y Cells [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. [18F]GE-180 PET Detects Reduced Microglia Activation After LM11A-31 Therapy in a Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. antibodiesinc.com [antibodiesinc.com]
- 9. Immunofluorescent staining for neuronal marker MAP2 [protocols.io]
- 10. sc.edu [sc.edu]
- 11. FITC-Dextran Trans-Epithelial Permeability Assay [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sensitive blood-retinal barrier breakdown quantitation using Evans blue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
Replicating Published Findings on (Rac)-LM11A-31: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (Rac)-LM11A-31, a modulator of the p75 neurotrophin receptor (p75NTR), with a key alternative, LM11A-24. It is designed to assist researchers in replicating and expanding upon published findings by offering a side-by-side view of their mechanisms, efficacy in preclinical models, and available clinical data. Detailed experimental protocols for key assays are also provided to support these efforts.
Introduction to this compound and p75NTR Modulation
This compound is a small molecule, orally bioavailable, and central nervous system (CNS) penetrant ligand of the p75 neurotrophin receptor.[1][2][3] Unlike traditional receptor agonists or antagonists, LM11A-31 acts as a modulator, selectively activating pro-survival signaling pathways downstream of p75NTR while inhibiting apoptotic signals.[1][3] This unique mechanism of action has positioned it as a promising therapeutic candidate for a range of neurodegenerative disorders, including Alzheimer's disease, Huntington's disease, and spinal cord injury.[1][3] A recent Phase 2a clinical trial in patients with mild to moderate Alzheimer's disease has demonstrated that LM11A-31 is safe and well-tolerated.[4][5][6]
The p75NTR is a multifaceted receptor that can mediate both neuronal survival and death, depending on the ligand and cellular context.[1][3] Its dual role makes targeted modulation a complex but potentially powerful therapeutic strategy. This guide will delve into the comparative efficacy of LM11A-31 and its alternative, LM11A-24, in preclinical studies.
Comparative Efficacy: this compound vs. LM11A-24
LM11A-24 is a chemically unrelated small molecule that also acts as a p75NTR ligand.[7][8] Both compounds were developed to mimic the neurotrophic properties of nerve growth factor (NGF) by interacting with p75NTR.[9][10] Preclinical studies have evaluated both molecules, providing a basis for comparison.
In Vitro Studies
| Parameter | This compound | LM11A-24 | Reference |
| Mechanism | p75NTR modulator; promotes survival signaling, inhibits apoptotic signaling. | p75NTR ligand; promotes survival signaling. | [1][3],[7][8] |
| Neuroprotection against Aβ | Prevents Aβ-induced neuritic dystrophy and neuronal death. | Prevents Aβ-induced neuritic dystrophy and neuronal death. | [9] |
| Effect on Tau Phosphorylation | Reduces excessive phosphorylation of tau. | Reduces excessive phosphorylation of tau. | [7][8] |
| Effect on Tau Misfolding | Inhibits aberrant folding of tau. | Not reported to inhibit aberrant folding. | [7][8] |
In Vivo Studies (Alzheimer's Disease Mouse Models)
| Parameter | This compound | LM11A-24 | Reference |
| Brain Penetration | Orally bioavailable and crosses the blood-brain barrier. | Orally bioavailable and crosses the blood-brain barrier. | [7][8] |
| Target Engagement | Induces p75NTR cleavage in the CNS. | Induces p75NTR cleavage in the CNS. | [7][8] |
| Effect on Microglia Activation | Decreases activation of microglia. | Decreases activation of microglia. | [7][8] |
| Effect on Astrocyte Reactivity | Attenuates reactive astrocytes. | Not reported to attenuate reactive astrocytes. | [7][8] |
| Cholinergic Neurite Degeneration | Reduces cholinergic neurite degeneration. | Reduces cholinergic neurite degeneration. | [7][8] |
| Cognitive Deficits (Water Maze) | Prevents impairments in water maze performance. | Did not prevent impairments in water maze performance. | [7][8] |
| Cognitive Deficits (Fear Conditioning) | Prevents deficits in fear conditioning. | Prevents deficits in fear conditioning. | [7][8] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and experimental designs, the following diagrams illustrate the p75NTR signaling pathway modulated by LM11A-31 and a typical workflow for evaluating its efficacy in a preclinical Alzheimer's disease model.
Caption: p75NTR signaling modulation by this compound.
Caption: Preclinical evaluation workflow for p75NTR modulators.
Experimental Protocols
Western Blot for p75NTR Cleavage
This protocol is adapted from studies evaluating target engagement of p75NTR ligands.[8]
-
Tissue Homogenization: Homogenize brain tissue (e.g., hippocampus) in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per well onto a 4-12% Bis-Tris gel and run with MOPS SDS running buffer.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody targeting the intracellular domain (ICD) of p75NTR. Use an antibody for a loading control (e.g., actin or tubulin) concurrently.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect bands using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.
-
Analysis: Quantify band densities and express p75NTR fragment levels (C-terminal fragment and ICD) relative to the full-length protein and the loading control.
Neurite Outgrowth Assay
This protocol can be used to assess the neuroprotective effects of LM11A-31 against Aβ-induced neuritic dystrophy.[9]
-
Cell Culture: Plate primary hippocampal neurons on poly-L-lysine and laminin-coated coverslips.
-
Treatment: After 21 days in vitro, treat neurons with 5 µM oligomeric Aβ1-42 alone or in combination with varying concentrations of this compound or LM11A-24.
-
Incubation: Incubate for 24-72 hours.
-
Immunocytochemistry: Fix the cells and stain for neuronal markers such as β-III tubulin to visualize neurites.
-
Imaging: Acquire images using fluorescence microscopy.
-
Analysis: Quantify neurite length and complexity. Assess for the presence of dystrophic changes such as varicosities and excessive tortuosity.
Morris Water Maze
This behavioral test is used to assess hippocampal-dependent spatial learning and memory in rodent models.[11][12][13][14]
-
Apparatus: A circular pool (1.5-2 m diameter) filled with opaque water. A hidden escape platform is submerged 1-2 cm below the water surface. Visual cues are placed around the room.
-
Acquisition Phase: For 5-7 consecutive days, mice are given 4 trials per day to find the hidden platform from different starting locations. The latency to find the platform is recorded. If a mouse fails to find the platform within 60-90 seconds, it is guided to it.
-
Probe Trial: 24 hours after the last acquisition trial, the platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was located) is measured as an indicator of spatial memory.
-
Data Analysis: Analyze escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial.
Conclusion
This compound and its alternative, LM11A-24, both demonstrate neuroprotective effects by modulating the p75NTR. While both compounds show efficacy in reducing key pathological features in preclinical models of Alzheimer's disease, this compound has shown a broader range of effects, including the inhibition of tau misfolding and the prevention of cognitive deficits in the Morris water maze. The recent positive safety data from the Phase 2a clinical trial of LM11A-31 further supports its development as a potential therapeutic for neurodegenerative diseases. This guide provides the necessary information for researchers to critically evaluate and replicate the published findings on these promising compounds.
References
- 1. Small molecule, non-peptide p75 ligands inhibit Abeta-induced neurodegeneration and synaptic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule modulation of the p75 neurotrophin receptor suppresses age- and genotype-associated neurodegeneration in HIV gp120 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LM11A-31-BHS | ALZFORUM [alzforum.org]
- 4. p75 neurotrophin receptor modulation in mild to moderate Alzheimer disease: a randomized, placebo-controlled phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmj.com [bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. Small molecule p75NTR ligands reduce pathological phosphorylation and misfolding of tau, inflammatory changes, cholinergic degeneration, and cognitive deficits in AβPP(L/S) transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small Molecule p75NTR Ligands Reduce Pathological Phosphorylation and Misfolding of Tau, Inflammatory Changes, Cholinergic Degeneration, and Cognitive Deficits in AβPPL/S Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule, Non-Peptide p75NTR Ligands Inhibit Aβ-Induced Neurodegeneration and Synaptic Impairment | PLOS One [journals.plos.org]
- 10. Small, Nonpeptide p75NTR Ligands Induce Survival Signaling and Inhibit proNGF-Induced Death | Journal of Neuroscience [jneurosci.org]
- 11. mmpc.org [mmpc.org]
- 12. Search Strategy Analysis of 5xFAD Alzheimer Mice in the Morris Water Maze Reveals Sex- and Age-Specific Spatial Navigation Deficits [mdpi.com]
- 13. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
Safety Operating Guide
Proper Disposal of (Rac)-LM11A-31: A Step-by-Step Guide for Laboratory Professionals
The primary principle of chemical waste disposal is to prevent the release of hazardous materials into the environment.[1] Improper disposal can lead to significant environmental contamination and may result in substantial fines and legal repercussions.[1] Therefore, a systematic approach to waste management, from the point of generation to final disposal, is imperative.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn at all times when handling (Rac)-LM11A-31 and its waste.
Step-by-Step Disposal Procedure
The disposal of this compound should be approached by first determining if the waste is hazardous. This determination must be made at the point of generation.[2]
1. Waste Characterization:
-
Solid Waste: Unused or expired this compound, as well as contaminated materials such as pipette tips, gloves, and weighing paper, should be considered chemical waste.
-
Liquid Waste: Solutions containing this compound must be collected as hazardous chemical waste. Sewer disposal is strictly prohibited.[3]
2. Waste Segregation:
Proper segregation of chemical waste is critical to prevent dangerous reactions.[3]
-
Isolate this compound waste from other incompatible chemical waste streams.
-
Store acids and bases separately.[3]
-
Keep oxidizing agents away from organic compounds and reducing agents.[3]
3. Container Selection and Labeling:
-
Use chemically compatible containers for waste collection, preferably made of plastic.[2]
-
Ensure containers are in good condition, free from leaks or damage, and have secure, leak-proof closures.[1]
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Toxic").[4]
4. Waste Accumulation and Storage:
-
Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[2][3]
-
The SAA must be inspected weekly for any signs of leakage.[3]
-
There are limits on the amount of hazardous waste that can be stored in an SAA (typically a maximum of 55 gallons).[2][4]
-
Partially filled, properly labeled containers can remain in the SAA for up to one year.[3] Once a container is full, it must be removed from the SAA within three days.[3]
5. Final Disposal:
-
Disposal of hazardous waste must be conducted through a licensed hazardous waste disposal company.[1]
-
Contact your institution's Environmental Health and Safety (EH&S) office to arrange for pickup of the waste.[2] They will ensure the waste is transported and disposed of in accordance with all federal, state, and local regulations.
Regulatory Framework
The Resource Conservation and Recovery Act (RCRA) is the primary federal law governing the disposal of solid and hazardous waste.[1] OSHA provides regulations focused on worker safety during hazardous waste operations.[5][6][7] It is essential for all laboratory personnel to receive proper training on these regulations and the specific waste handling procedures of their institution.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. danielshealth.com [danielshealth.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. MedicalLab Management Magazine [medlabmag.com]
- 5. tcenv.com [tcenv.com]
- 6. cleanmanagement.com [cleanmanagement.com]
- 7. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
Essential Safety and Logistical Information for Handling (Rac)-LM11A-31
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical information for the handling and disposal of (Rac)-LM11A-31, a non-peptide p75 neurotrophin receptor (p75NTR) modulator. As this compound is intended for research use only, adherence to strict laboratory safety standards is imperative to ensure the well-being of personnel and the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to determine the appropriate level of personal protective equipment. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator with safety glasses or goggles- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves | High risk of aerosolization and inhalation of fine powders. Full respiratory protection and double-gloving are essential to prevent exposure. |
| Solution Preparation | - Chemical safety goggles- Standard laboratory coat- Single pair of nitrile gloves | Reduced risk of aerosolization once the compound is in solution. Standard PPE is sufficient to protect against splashes. |
| General Handling and In-vivo Dosing | - Safety glasses- Laboratory coat- Nitrile gloves | To prevent accidental skin contact and eye exposure during routine handling and administration. |
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and its dihydrochloride (B599025) salt is provided below. This information is essential for safe handling, storage, and experimental planning.
| Property | This compound | This compound dihydrochloride |
| CAS Number | 102562-74-3 | 1214672-15-7[1] |
| Molecular Formula | C₁₂H₂₅N₃O₂ | C₁₂H₂₅N₃O₂ • 2HCl |
| Molecular Weight | 243.35 g/mol | 316.27 g/mol [2] |
| Appearance | Crystalline solid | Not specified |
| Solubility | DMSO: 49 mg/mL | Water: 10 mM * 1 mL[1] |
| Storage | Store at -20°C for up to 3 years (powder) | 4°C, stored under nitrogen, away from moisture[2] |
Standard Operating Procedure for a Chemical Spill
In the event of a spill involving this compound powder, immediate and appropriate action is necessary to contain the spill and mitigate exposure. The following workflow provides a step-by-step guide for handling a minor chemical spill. For major spills, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.
Disposal Plan
All materials contaminated with this compound, including unused compound, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Segregate Waste : Collect all contaminated solid waste in a designated, clearly labeled, and sealed hazardous waste container.
-
Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Aqueous Waste : Any aqueous waste containing this compound should be collected in a separate, sealed, and clearly labeled container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal Request : Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.
By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult the most recent Safety Data Sheet (SDS) from your supplier for the most comprehensive and up-to-date information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
